molecular formula C₁₀H₁₇D₃O₂ B1161435 (±)-7-Methyl-d3-nonanoic Acid

(±)-7-Methyl-d3-nonanoic Acid

Cat. No.: B1161435
M. Wt: 175.28
Attention: For research use only. Not for human or veterinary use.
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Description

(±)-7-Methyl-d3-nonanoic acid (CAS 2708280-22-0) is a deuterium-labeled analog of a methyl-branched medium-chain fatty acid. With the molecular formula C10H17D3O2 and a molecular weight of 175.28 g/mol , this compound is specifically designed for use in research and development. Deuterated compounds like this one are incorporated into drug molecules largely as tracers to aid in quantitative analysis during the drug development process, as deuteration can influence the pharmacokinetic and metabolic profiles of pharmaceuticals . While research on the specific non-deuterated forms suggests that related methyl-branched fatty acids, such as 8-methyl nonanoic acid, are metabolites of capsaicinoids and have shown potential in modulating energy metabolism in metabolic syndrome research , the primary research value of this deuterated version lies in its utility as a stable isotope-labeled internal standard for mass spectrometry or in tracing metabolic pathways. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C₁₀H₁₇D₃O₂

Molecular Weight

175.28

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to (±)-7-Methyl-d3-nonanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-7-Methyl-d3-nonanoic acid is a deuterated, branched-chain fatty acid that serves as a valuable tool in metabolic research and drug development. The incorporation of three deuterium atoms on the methyl group at the 7-position creates a stable, heavy-isotope labeled internal standard for mass spectrometry-based quantification of its unlabeled counterpart, 7-methylnonanoic acid. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this important research compound.

Chemical Properties and Characterization

This compound is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₇D₃O₂[1]
Molecular Weight 175.29 g/mol [2]
Appearance Colorless Liquid[1]
Purity (Isotopic Enrichment) ≥99 atom % D[1][2]
CAS Number 2708280-22-0[1]
Unlabeled CAS Number 41653-89-8[2]
Synonyms (±)-7-Methylpelargonic Acid-d3, Anteisodecanoic Acid-d3[1][2]
Spectroscopic Analysis

Definitive structural confirmation and purity assessment of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons in the fatty acid chain. The signal for the methyl group at the 7-position would be absent due to deuteration. The integration of the remaining proton signals relative to an internal standard would confirm the structure.

  • ¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon of the deuterated methyl group (CD₃) will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The chemical shift of this carbon will be slightly upfield compared to the corresponding non-deuterated compound.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of the compound.

  • Electron Ionization (EI)-MS: In EI-MS, the molecule is expected to undergo fragmentation. Common fragmentation patterns for fatty acids include the loss of a water molecule and cleavage at various points along the alkyl chain. The molecular ion peak (M⁺) at m/z 175 would confirm the incorporation of three deuterium atoms.

  • Electrospray Ionization (ESI)-MS: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at m/z 174.

Synthesis and Purification

A plausible synthetic route could involve the use of a deuterated Grignard reagent, such as methyl-d3-magnesium iodide (CD₃MgI), as a key building block. This reagent can be reacted with a suitable electrophile to introduce the deuterated methyl group at the desired position.

Below is a conceptual workflow for the synthesis:

Synthesis_Workflow start Starting Material (e.g., a protected 6-oxoheptanoic acid derivative) reaction1 Grignard Reaction start->reaction1 reagent Deuterated Methyl Grignard Reagent (CD3MgI) reagent->reaction1 intermediate1 Tertiary Alcohol Intermediate reaction1->intermediate1 reaction2 Dehydration intermediate1->reaction2 intermediate2 Alkene Intermediate reaction2->intermediate2 reaction3 Reduction (e.g., Hydrogenation) intermediate2->reaction3 intermediate3 Protected this compound reaction3->intermediate3 reaction4 Deprotection intermediate3->reaction4 final_product This compound reaction4->final_product

Conceptual Synthesis Workflow

Step-by-Step Methodology (Conceptual):

  • Preparation of Precursor: A suitable starting material, such as a derivative of 6-oxoheptanoic acid, would be prepared with a protecting group on the carboxylic acid functionality to prevent unwanted side reactions.

  • Grignard Reaction: The protected keto-acid would be reacted with a deuterated methyl Grignard reagent (CD₃MgI). This reaction introduces the trideuteromethyl group and forms a tertiary alcohol.

  • Dehydration: The resulting tertiary alcohol would be dehydrated, typically under acidic conditions, to form an alkene.

  • Reduction: The double bond in the alkene intermediate would be reduced to a single bond. This can be achieved through catalytic hydrogenation. This step establishes the chiral center at the 7-position, resulting in a racemic mixture.

  • Deprotection: The protecting group on the carboxylic acid is removed to yield the final product, this compound.

  • Purification: The final product would be purified using standard techniques such as column chromatography or distillation to achieve high purity.

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are indispensable tools in modern biomedical research.[3] Their primary application lies in their use as internal standards for quantitative analysis by mass spectrometry.

Metabolic Studies and Pharmacokinetics

The deuterated nature of this compound allows researchers to trace the metabolic fate of its unlabeled counterpart in biological systems.[4] By administering the labeled compound, scientists can accurately quantify the endogenous levels of 7-methylnonanoic acid in various tissues and biological fluids. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this branched-chain fatty acid.

Metabolic_Tracing compound This compound (Internal Standard) sample Biological Sample (e.g., Plasma, Tissue) compound->sample extraction Lipid Extraction sample->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of Endogenous 7-Methylnonanoic Acid analysis->quantification result Pharmacokinetic Profile & Metabolic Fate quantification->result

Metabolic Tracing Workflow

Drug Development

In drug development, understanding how a new chemical entity affects lipid metabolism is crucial.[3] this compound can be used in preclinical and clinical studies to assess the impact of a drug candidate on the metabolic pathways involving branched-chain fatty acids.[3]

Biological Activity of the Unlabeled Counterpart

The unlabeled form, 7-methylnonanoic acid, has been shown to possess antimicrobial activity.[5] Studies have demonstrated its effectiveness against various Gram-positive bacteria.[5] The racemic nature of the compound means it is a mixture of two enantiomers, (R)-7-methylnonanoic acid and (S)-7-methylnonanoic acid. Further research is needed to determine if the antimicrobial activity is specific to one enantiomer or if both are active.

Safety and Handling

A Safety Data Sheet (SDS) for this compound is available from suppliers such as CDN Isotopes.[2] While it is listed as non-hazardous for transport, standard laboratory safety precautions should always be observed when handling this compound.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store at room temperature in a well-ventilated area.[2]

  • Stability: The compound is stable under recommended storage conditions. It is advised to re-analyze for chemical purity after three years.[2]

Conclusion

This compound is a specialized and valuable research chemical with significant applications in the fields of metabolic research and drug development. Its utility as an internal standard for mass spectrometry enables accurate quantification of its endogenous analogue, providing critical insights into the pharmacokinetics and metabolism of branched-chain fatty acids. The known antimicrobial activity of its non-deuterated counterpart suggests potential areas for further investigation into the biological roles of this class of molecules. As analytical techniques continue to advance, the demand for high-purity, stable isotope-labeled compounds like this compound is expected to grow, facilitating a deeper understanding of complex biological systems.

References

  • Sahin, N., Ugur, A., & Ozturk, S. (2006). Investigation of antimicrobial activities of nonanoic acid derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 30(3), 337-342.
  • PubChem. 7-Methylnonanoic acid. Retrieved from [Link]

  • ResearchGate. Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. Retrieved from [Link]

  • PubChem. Methyl nonanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. PubMed Central. Retrieved from [Link]

  • MDPI. Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. Retrieved from [Link]

  • ACS Publications. Multicomponent Enantioselective Synthesis of Tetrahydropyridazinones Employing Chiral α,β-Unsaturated Acylammonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Total Synthesis of 7′-Desmethylkealiiquinone. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induce. Retrieved from [Link]

  • ResearchGate. (PDF) Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man. Retrieved from [Link]

  • ResearchGate. (PDF) Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. Retrieved from [Link]

  • PubMed. Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice. Retrieved from [Link]

  • ResearchGate. (PDF) Investigation of antimicrobial activities of nonanoic acid derivatives. Retrieved from [Link]

  • MDPI. Advanced Research on Biological Properties—A Study on the Activity of the Apis mellifera Antioxidant System and the Crystallographic and Spectroscopic Properties of 7-Diethylamino-4-hydroxycoumarin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. PubMed Central. Retrieved from [Link]

  • YouTube. Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0267084). Retrieved from [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0061783). Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0211573). Retrieved from [Link]

  • ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]

  • ResearchGate. Chickpea Leaf Exudates: A green Bronsted acid type biosurfactant for bis(indole)methanes and bis(pyrazolyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. PubMed Central. Retrieved from [Link]

  • European Spallation Source. (2019). Synthesis of novel deuterated lipids and surfactants. Neutron Gik Index. Retrieved from [Link]

  • ResearchGate. Application of Stable Isotope Tracing to Elucidate Metabolic Dynamics During Yarrowia lipolytica α-Ionone Fermentation. Retrieved from [Link]

  • European Molecular Biology Laboratory - European Bioinformatics Institute. 7-methyl-nonanoic acid (CHEBI:179563). Retrieved from [Link]

Sources

Technical Guide: Synthesis and Validation of (±)-7-Methyl-d3-nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Lipid Chemists, and Mass Spectrometry Specialists

Executive Summary & Strategic Importance

Branched-chain fatty acids (BCFAs) are critical components of bacterial cell membranes and are increasingly recognized as bioactive lipids in mammalian physiology, influencing gut health and metabolic signaling. (±)-7-Methyl-d3-nonanoic Acid serves as an essential stable isotope-labeled internal standard (IS) for the precise quantification of 7-methylnonanoic acid in complex biological matrices via GC-MS or LC-MS/MS.

The synthesis of this deuterated standard presents a specific challenge: ensuring the isotopic label is located on the methyl branch rather than the backbone to prevent deuterium loss during metabolic oxidation (beta-oxidation) or mass spectral fragmentation.

This guide details a robust, modular synthetic route designed for high isotopic enrichment (>98 atom% D) and chemical purity, utilizing a "Late-Stage Labeling" strategy via Grignard addition to a keto-ester precursor.

Synthetic Strategy: The "Late-Stage Labeling" Approach

To maximize isotopic efficiency and minimize the cost of deuterated reagents, this protocol employs a convergent synthesis. The carbon backbone is constructed first as a keto-ester, followed by the introduction of the deuterated methyl group (


) in the final carbon-carbon bond-forming step.
Core Advantages:
  • Isotopic Economy: Uses commercially available Methyl-d3 iodide (

    
    ) or Methyl-d3 magnesium iodide (
    
    
    
    ) as the sole source of deuterium.
  • Regiospecificity: The label is exclusively incorporated at the C7 branching point.

  • Scalability: The linear precursor synthesis utilizes standard Friedel-Crafts or organometallic chemistry amenable to gram-scale production.

Reaction Workflow Visualization

SynthesisWorkflow Start Start: Mono-ethyl Pimelate (C7 Precursor) Inter1 Intermediate 1: Ethyl 7-oxononanoate (Keto-Ester) Start->Inter1 1. SOCl2 2. Et2Zn or EtMgBr/CuCl (Acylation) Inter2 Intermediate 2: Ethyl 7-hydroxy-7-(methyl-d3) nonanoate Inter1->Inter2 Grignard Addition (+ Reagent) Reagent Reagent: Methyl-d3 Magnesium Iodide (CD3-MgI) Reagent->Inter2 Inter3 Intermediate 3: Ethyl 7-(methyl-d3)nonenoate (Alkene Mixture) Inter2->Inter3 Dehydration (p-TsOH, Toluene, Reflux) FinalEster Saturated Ester: Ethyl 7-(methyl-d3)nonanoate Inter3->FinalEster Hydrogenation (H2, Pd/C) Target Target: This compound FinalEster->Target Hydrolysis (LiOH, THF/H2O)

Figure 1: Step-by-step synthetic pathway for this compound. The critical deuterium incorporation occurs at the conversion of Intermediate 1 to Intermediate 2.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 7-oxononanoate (The Scaffold)

Objective: Construct the C9 backbone with a ketone functionality at position C7.

  • Reagents: Mono-ethyl pimelate, Thionyl chloride (

    
    ), Ethylmagnesium bromide (
    
    
    
    ), Copper(I) chloride (
    
    
    ).
  • Mechanism: Conversion of the acid to an acid chloride, followed by a copper-catalyzed Grignard coupling (or use of Diethylzinc) to prevent over-addition.

Protocol:

  • Acid Chloride Formation: Dissolve mono-ethyl pimelate (10.0 mmol) in dry DCM. Add

    
     (12.0 mmol) and a catalytic drop of DMF. Reflux for 2 hours. Evaporate volatiles to obtain Ethyl pimeloyl chloride.
    
  • Ketone Formation: Cool a solution of Ethyl pimeloyl chloride in dry THF to -78°C. Add CuCl (5 mol%).

  • Add EtMgBr (1.0 equiv) dropwise over 1 hour. Note: Strict temperature control is required to prevent tertiary alcohol formation.

  • Quench with saturated

    
    . Extract with diethyl ether.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Target Yield: 75-85%

    • Validation: IR (C=O stretch ~1715 cm⁻¹ for ketone, ~1735 cm⁻¹ for ester).

Step 2: Deuterium Incorporation (The Critical Step)

Objective: Introduce the


 group at C7 via Grignard addition.
  • Reagents: Ethyl 7-oxononanoate, Methyl-d3-magnesium iodide (prepared from

    
     + Mg).
    
  • Reaction: Nucleophilic addition to the ketone.

Protocol:

  • Grignard Preparation: In a flame-dried flask, activate Mg turnings (1.2 equiv) with iodine. Add

    
     (1.1 equiv) in anhydrous ether dropwise to maintain gentle reflux.
    
  • Addition: Cool the Grignard solution to 0°C. Add Ethyl 7-oxononanoate (1.0 equiv) in ether dropwise.

  • Stir at room temperature for 2 hours.

  • Workup: Quench carefully with dilute HCl. Extract with ether.[1]

  • Result: Ethyl 7-hydroxy-7-(methyl-d3)nonanoate. Do not purify extensively; proceed to dehydration.

Step 3: Deoxygenation & Reduction

Objective: Remove the hydroxyl group to leave the saturated alkyl chain.

Protocol:

  • Dehydration: Dissolve the crude alcohol in toluene. Add p-Toluenesulfonic acid (p-TsOH, 10 mol%). Reflux with a Dean-Stark trap to remove water.

    • Result: Mixture of endo/exo alkenes (Ethyl 7-(methyl-d3)non-6-enoate and isomers).

  • Hydrogenation: Dissolve the alkene mixture in Ethanol. Add 10% Pd/C (5 wt%). Stir under

    
     atmosphere (balloon pressure) for 12 hours.
    
    • Mechanism:[2][3][4][5] Reduces the double bond, locking the

      
       group at C7.
      
  • Hydrolysis: Filter off catalyst. Add LiOH (2M aq) and stir at 50°C for 4 hours to cleave the ethyl ester.

  • Final Isolation: Acidify to pH 2 with HCl. Extract with Hexanes.[1][6] Dry over

    
    . Concentrate to yield the target acid.[3][7]
    

Characterization & Validation Criteria

To certify the material as a Reference Standard, it must meet the following specifications.

Data Summary Table
ParameterSpecificationMethod
Chemical Purity > 98.0%GC-FID /

-NMR
Isotopic Enrichment > 98 atom% DMS (SIM Mode)
Appearance Colorless OilVisual
Molecular Ion (

)
m/z 175.1GC-MS (EI)
Retention Time Co-elutes with unlabeled stdGC (DB-5MS Column)
Mass Spectrometry Validation (Fragmentation Logic)

The fragmentation pattern is the primary tool for validating the position of the deuterium label. In Electron Ionization (EI), fatty acids typically undergo McLafferty rearrangements and hydrocarbon chain fragmentation.

Key Diagnostic Ions:

  • m/z 175: Molecular Ion (

    
    ).
    
  • m/z 132: Loss of Propyl-d3 radical? No. The branch is at C7.

    • Structure:

      
      .
      
    • Fragmentation at the branch point is favored.

    • Alpha-cleavage relative to the branch:

      • Loss of Ethyl (

        
        , Mass 29): 
        
        
        
        .
      • Loss of Methyl-d3 (

        
        , Mass 18): 
        
        
        
        .
  • McLafferty Rearrangement:

    • Involves the ester/acid headgroup and Gamma-hydrogen (C4).

    • Since the label is at C7, the McLafferty ion (m/z 60 for acid, m/z 74 for methyl ester) will NOT shift. This confirms the label is deep in the chain, not near the headgroup.

MassSpec Parent Parent Ion (M+) m/z 175 Frag1 McLafferty Ion m/z 60 (Acid) (Unshifted) Parent->Frag1 Gamma-H Transfer (C4 H-abstraction) Frag2 [M - Ethyl] Ion Loss of tail m/z 146 Parent->Frag2 Alpha-Cleavage (at C7) Frag3 [M - CD3] Ion Loss of label m/z 157 Parent->Frag3 Alpha-Cleavage (at C7)

Figure 2: Predicted Mass Spectrometry Fragmentation Pattern. The unshifted McLafferty ion confirms the label is distal, while specific alpha-cleavages validate the C7 branching.

NMR Validation
  • 
    -NMR (CDCl3): 
    
    • Absence of the standard doublet/triplet for the C7-methyl group (usually ~0.9 ppm).

    • The C7 methine proton (CH) will appear as a complex multiplet, but integration will confirm the loss of the attached methyl protons.

  • 
    -NMR: 
    
    • The methyl carbon signal will appear as a septet (due to coupling with 3 Deuterium atoms, spin=1) with a slight isotope upfield shift compared to the unlabeled standard.

Storage and Stability

  • Storage: -20°C under Argon or Nitrogen atmosphere.

  • Solvent: Store as a neat oil or in Methanol (for LC-MS) / Hexane (for GC-MS).

  • Stability: Deuterium labels on alkyl groups are non-exchangeable and stable under standard physiological and analytical conditions.

References

  • Branched-Chain Fatty Acid Analysis: Ran-Ressler, R. R., et al. "Branched-chain fatty acids in biological systems: Analysis, synthesis, and biological properties." Progress in Lipid Research, 2014.

  • Synthesis of Branched Fatty Acids: Kling, P., et al. "Synthesis of methyl-branched fatty acids." Chemistry and Physics of Lipids, 1993. (Foundational methodology for Grignard-based chain extension).

  • Mass Spectrometry of Fatty Acids: Murphy, R. C. "Mass Spectrometry of Lipids." Handbook of Lipid Research, Plenum Press, 1993. (Definitive guide on fragmentation mechanisms).

  • Grignard Reagents in Isotope Labeling: Atzrodt, J., et al. "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 2007.

Sources

A Technical Guide to (±)-7-Methyl-d3-nonanoic Acid: Properties, Synthesis, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(±)-7-Methyl-d3-nonanoic acid is a stable isotope-labeled (SIL) derivative of 7-methylnonanoic acid, a branched-chain fatty acid. The unlabeled form is a known component of the antibiotic colistin and a metabolic byproduct of dihydrocapsaicin, a non-pungent capsaicinoid found in chili peppers[][2]. The strategic incorporation of a trideuteromethyl (-CD3) group transforms this molecule into a powerful analytical tool for researchers in drug development and metabolomics.

The deuterium label provides a mass shift that is easily detectable by mass spectrometry, allowing the molecule to be distinguished from its naturally occurring, unlabeled counterparts in complex biological systems. This guide provides an in-depth technical overview of its physicochemical properties, synthetic considerations, analytical characterization, and core applications, designed for scientists and researchers leveraging SIL compounds for quantitative and mechanistic studies.

Physicochemical Properties

The fundamental characteristics of this compound are critical for its effective use. The data below has been consolidated from verified chemical suppliers and databases.

PropertyValueSource(s)
IUPAC Name 7-(trideuteriomethyl)nonanoic acid[]
Synonyms (±)-7-Methyl-d3-pelargonic Acid, Anteisodecanoic Acid-d3[][3]
CAS Number 2708280-22-0[3][4]
CAS Number (Unlabeled) 41653-89-8[][3][4][5]
Molecular Formula C₁₀H₁₇D₃O₂ (or CH₃CH₂CH(CD₃)(CH₂)₅COOH)[][3][5]
Molecular Weight 175.28 g/mol [][5]
Isotopic Enrichment ≥99 atom % D[3][4]
Appearance Colorless Liquid[4]

Synthesis and Isotopic Labeling Strategy

The synthesis of this compound requires a precise, site-selective introduction of the trideuteromethyl group. While specific proprietary synthesis routes are not published, a logical approach can be inferred from established organometallic and deuteration chemistry.

The core challenge in synthesizing such a molecule is not the construction of the C9 backbone but the specific and high-efficiency incorporation of the -CD3 group. General methods for creating deuterated compounds can involve complex, multi-step routes with expensive starting materials or reagents[6]. Modern organic synthesis, however, offers more direct pathways. A plausible strategy involves the use of a trideuteromethylating reagent, such as trideuteromethyl magnesium iodide (CD₃MgI), to perform a nucleophilic attack on a suitable electrophilic precursor. This ensures the deuterium label is placed exclusively at the desired methyl branch with high isotopic purity, a critical requirement for its use as an internal standard or metabolic tracer[7].

The causality behind choosing such a targeted synthetic method is to avoid isotopic scrambling and to ensure that the mass difference between the labeled and unlabeled compound is precisely defined and consistent across batches. This underpins the trustworthiness of any quantitative data generated using this molecule.

Analytical Characterization and Quality Control

To be effective, a stable isotope-labeled compound must be rigorously characterized to confirm its chemical purity, isotopic enrichment, and structural integrity. A multi-technique approach is mandatory.

4.1 Mass Spectrometry (MS) Mass spectrometry is the primary technique for verifying the identity and isotopic enrichment of the compound. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides orthogonal confirmation of both identity and purity.

  • Causality of Technique Choice : For isotopologue analysis, soft ionization techniques are often preferred. For example, Chemical Ionization (CI) in GC-MS is superior to Electron Ionization (EI) as it minimizes fragmentation, yielding a strong molecular ion peak that clearly shows the mass shift from the deuterium incorporation[8]. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, are invaluable for confirming the exact mass and, therefore, the elemental composition, including the number of deuterium atoms[8][9].

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation and verifies the exact location of the isotopic label.

  • ¹H NMR : The proton NMR spectrum is used to confirm the overall carbon skeleton. Critically, the absence of a signal in the methyl proton region (typically ~0.8-1.0 ppm) validates the successful replacement of -CH₃ with -CD₃.

  • ²H NMR (Deuterium NMR) : This technique directly detects the deuterium nucleus, providing a definitive signal that confirms the presence and location of the label.

  • ¹³C NMR : The carbon spectrum will show a characteristic triplet for the carbon attached to the deuterium atoms (the -CD₃ carbon) due to spin-spin coupling, further confirming the label's position.

4.3 Analytical Workflow Visualization The following diagram outlines a self-validating workflow for the quality control and characterization of this compound.

G cluster_0 Sample Preparation & Synthesis cluster_1 Analytical Characterization cluster_2 Final Validation Synth Synthesized Compound This compound Purity Chemical Purity Check (>98%) Synth->Purity Initial QC Iso Isotopic Enrichment Check (>99 atom % D) Purity->Iso LCMS LC-MS/MS Analysis (Molecular Weight & Purity) Iso->LCMS Multi-technique Verification GCMS GC-MS Analysis (Purity & Derivatization) Iso->GCMS Multi-technique Verification NMR NMR Spectroscopy (¹H, ²H, ¹³C) (Structure & Label Position) Iso->NMR Multi-technique Verification Cert Certificate of Analysis (CoA Generation) LCMS->Cert Data Consolidation GCMS->Cert Data Consolidation NMR->Cert Data Consolidation

Sources

Applications of Stable Isotope-Labeled Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stable isotope-labeled fatty acids (FA)—primarily enriched with Carbon-13 (


C) or Deuterium (

H)—have transcended their traditional role as mere internal standards. They are now the substrate of choice for high-resolution Metabolic Flux Analysis (MFA), clinical diagnostics of organ function, and a novel class of therapeutic agents ("deutero-drugs").

This guide synthesizes the three critical domains of labeled FA application:

  • Omics & Flux: Tracing de novo lipogenesis (DNL) and oxidation kinetics.

  • Clinical Diagnostics: Non-invasive breath testing for gastric and mitochondrial function.

  • Therapeutics: Exploiting the Kinetic Isotope Effect (KIE) to inhibit lipid peroxidation.[1]

Part 1: Fundamentals & Mechanistic Utility

The Isotope Advantage

Unlike radioisotopes (


C, 

H), stable isotopes are non-ionizing and safe for human administration, even in pregnant populations. Their utility relies on mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect the "mass shift" (

) created by the heavy isotope.
Mass Isotopomer Distribution Analysis (MIDA)

The "Expertise" in using labeled FAs lies in understanding MIDA. Simply measuring total enrichment is insufficient for flux analysis. You must analyze the distribution of isotopomers to calculate the precursor pool enrichment (


) and the fractional synthesis rate (

).
  • Concept: When a cell synthesizes Palmitate (

    
    ) from 
    
    
    
    C-labeled Acetyl-CoA, the resulting mass spectrum shows a combinatorial distribution of isotopomers (
    
    
    ).
  • Application: MIDA algorithms use this distribution to mathematically "back-calculate" the enrichment of the intracellular Acetyl-CoA pool, which is otherwise impossible to measure directly due to its rapid turnover.

Part 2: Metabolic Flux Analysis (MFA) & Lipidomics

Tracing De Novo Lipogenesis (DNL)

The gold standard for measuring hepatic lipid synthesis involves administering tracers like


C]acetate or 

H

O (heavy water) and analyzing the incorporation into Very Low-Density Lipoprotein (VLDL)-TG palmitate.
Experimental Workflow: DNL Tracing

The following diagram illustrates the pathway from tracer ingestion to MS detection.

DNL_Tracing Tracer Input: [1-13C]Acetate (Oral/Infusion) Liver Liver Hepatocyte (Cytosol) Tracer->Liver Uptake Pool Acetyl-CoA Pool (Mixed Labeling) Liver->Pool Metabolism FAS Fatty Acid Synthase (Enzymatic Assembly) Pool->FAS Condensation VLDL Secreted VLDL-TG (Palmitate-13C) FAS->VLDL Esterification & Secretion MS GC-MS / LC-MS (Isotopomer Analysis) VLDL->MS Blood Draw & Extraction

Figure 1: Workflow for tracing hepatic De Novo Lipogenesis using stable isotope precursors.

Protocol: Lipid Extraction & Derivatization for GC-MS

Objective: Isolate fatty acids from plasma VLDL for enrichment analysis.

  • Plasma Separation: Centrifuge blood (EDTA tubes) at 1,500 x g for 15 min at 4°C.

  • Lipid Extraction (Folch Method):

    • Add 1 mL plasma to 20 mL Chloroform:Methanol (2:1 v/v).

    • Vortex vigorously for 1 min.

    • Add 4 mL 0.9% NaCl (to induce phase separation). Centrifuge.

    • Collect lower organic phase (contains lipids).

  • Transesterification (FAMEs):

    • Evaporate solvent under

      
       stream.
      
    • Resuspend in 1 mL 3N Methanolic HCl. Incubate at 80°C for 1 hour.

    • Mechanism:[1][2][3][4] Converts TG-bound fatty acids into Fatty Acid Methyl Esters (FAMEs), which are volatile enough for GC-MS.

  • Analysis: Inject into GC-MS (e.g., Agilent DB-23 column). Monitor ions

    
     270 (Palmitate M+0) to 286 (M+16).
    

Part 3: Clinical & Diagnostic Applications[5][6]

The C-Octanoate Breath Test

This is a validated, FDA-recognized method to measure gastric emptying of solids . Unlike scintigraphy (radioactive eggs), it is safe for children and pregnant women.

Mechanism:


C-Octanoic acid is absorbed only after the food matrix (usually egg yolk) leaves the stomach and enters the duodenum. It is rapidly oxidized in the liver to 

CO

, which is exhaled.

Protocol Summary:

Parameter Specification

| Tracer |


C-Octanoic Acid (sodium salt or free acid) |
| Dose  | 75 - 100 mg mixed into egg yolk |
| Meal  | Standardized: Scrambled egg, 1 slice bread, 5g butter, 150mL water |
| Sampling  | Breath bags collected every 15 min for 4 hours |
| Analysis  | Isotope Ratio Mass Spectrometry (IRMS) |
| Metric  | 

(Half-emptying time) and Lag Phase (

) |

Part 4: Drug Development (Deuterated Lipids)

The Kinetic Isotope Effect (KIE)

In drug development, replacing Hydrogen (


) with Deuterium (

) creates a stronger chemical bond (C-D is ~6-10x stronger than C-H). This is the Kinetic Isotope Effect .
  • Target: Polyunsaturated Fatty Acids (PUFAs) like Linoleic Acid (LA) and Arachidonic Acid (AA).

  • Vulnerability: The bis-allylic hydrogen atoms (located between double bonds) are prone to abstraction by Reactive Oxygen Species (ROS), triggering lipid peroxidation chains (Ferroptosis).[3]

  • Solution: Deuterating these specific sites ("Reinforced Lipids") inhibits the rate-limiting step of hydrogen abstraction.

Case Study: RT001 (Deuterated Ethyl Linoleate)

RT001 (Retrotope) represents the most advanced attempt to use deuterated FAs as therapeutics for neurodegenerative diseases (Friedreich's Ataxia, INAD).

  • Hypothesis: Stabilizing mitochondrial membranes against oxidation preserves function.[1]

  • Clinical Reality (E-E-A-T): While early phases showed promise, the Phase 2/3 trial for Friedreich's Ataxia (2022) failed to meet its primary endpoints .[5] However, the molecule was safe and achieved target engagement (membrane incorporation). This highlights that while the chemical mechanism (KIE) works, translating it to clinical efficacy in complex multifactorial diseases remains a challenge.

KIE_Mechanism cluster_0 Normal PUFA (H-PUFA) cluster_1 Deuterated PUFA (D-PUFA) H_PUFA Bis-allylic Carbon-H Bond L_Radical Lipid Radical (L•) H_PUFA->L_Radical Fast Abstraction (Weak Bond) ROS1 ROS Attack (OH•) ROS1->H_PUFA Chain Peroxidation Chain Reaction (Cell Death/Ferroptosis) L_Radical->Chain D_PUFA Bis-allylic Carbon-Deuterium Bond Block Reaction Blocked (Kinetic Isotope Effect) D_PUFA->Block Slow/No Abstraction (Strong Bond) ROS2 ROS Attack (OH•) ROS2->D_PUFA Health Membrane Integrity Preserved Block->Health

Figure 2: Mechanism of action for Deuterated PUFAs in inhibiting lipid peroxidation.

References

  • Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers.[6] American Journal of Physiology, 263(5), E988–E1001. Link

  • Ghoos, Y. F., et al. (1993). Measurement of gastric emptying rate of solids by means of a carbon-labeled octanoic acid breath test. Gastroenterology, 104(6), 1640-1647. Link

  • Shchepinov, M. S. (2007). Reactive Oxygen Species, Isotope Effect, and Aging. Rejuvenation Research, 10(1), 47-59. Link

  • Zesiewicz, T., et al. (2022). Double-blind trial of a deuterated form of linoleic acid (RT001) in Friedreich ataxia. Annals of Clinical and Translational Neurology, 9(12). Link

  • FDA (2017). FDA approves first deuterated drug (Austedo). U.S. Food and Drug Administration.[7] Link

Sources

(±)-7-Methyl-d3-nonanoic Acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, safety protocols, and operational handling procedures for (±)-7-Methyl-d3-nonanoic Acid . It is designed for analytical chemists and metabolic researchers utilizing this compound primarily as a stable isotope-labeled internal standard (IS) in mass spectrometry (GC-MS/LC-MS).

Technical Profile & Physicochemical Identity

This compound is a deuterated branched-chain fatty acid (BCFA). It serves as a surrogate analyte for the quantification of endogenous 7-methylnonanoic acid—a lipid marker associated with bacterial membranes and specific mammalian sebaceous secretions.

Chemical Specifications
ParameterDetail
Chemical Name This compound
Synonyms 7-(Trideuteriomethyl)nonanoic acid; 7-Methylpelargonic acid-d3
Molecular Formula C₁₀H₁₇D₃O₂
Molecular Weight ~175.29 g/mol (vs. 172.27 for unlabeled)
Physical State Viscous Colorless Oil / Low-Melting Solid
Isotopic Purity Typically ≥99% deuterated forms (d3)
Solubility Soluble in Ethanol, DMSO, DMF, Chloroform; Insoluble in Water
pKa (Predicted) ~4.8 (Carboxyl group)
Isotopic Stability Note

The deuterium atoms are located on the methyl branch at the C-7 position (C-D bonds). Unlike labile protons (e.g., -OH, -COOH), these deuterium atoms are non-exchangeable in aqueous media under physiological or standard extraction conditions, ensuring the integrity of the internal standard during processing.

Part 1: Hazard Identification & Risk Assessment

While specific toxicological data for the deuterated analog is limited, its safety profile is extrapolated from Nonanoic Acid and 8-Methylnonanoic Acid . Treat this compound as a Skin and Eye Irritant .[1]

GHS Classification (Extrapolated)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Risk Assessment Logic

The primary risk stems from the acidic carboxyl group, which can cause contact dermatitis or mucosal irritation.

SafetyLogic Hazard Hazard Source: Carboxyl Group (-COOH) Route Exposure Route: Dermal / Ocular / Inhalation Hazard->Route Contact Control Control Measure: Nitrile Gloves + Fume Hood Route->Control Mitigation Outcome Risk Level: Low (Controlled) Control->Outcome Result

Figure 1: Risk mitigation logic flow for handling organic acids.

Part 2: Storage & Stability Protocol

The integrity of an internal standard is paramount. Oxidation or isotopic dilution (via contamination) will invalidate quantitative data.

1. Environmental Control
  • Temperature: Store at -20°C .

  • Atmosphere: The vial headspace must be purged with Argon (Ar) or Nitrogen (N₂) after every use. While saturated fatty acids are resistant to peroxidation, the "methyl-branched" tertiary carbon is slightly more susceptible to oxidative attack than a straight chain.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and plasticizer leaching.

2. Solution Stability
  • Stock Solutions (e.g., in Ethanol): Stable for 12 months at -20°C.

  • Working Solutions (Aqueous/Buffer): Unstable. Prepare fresh daily. The hydrophobic nature leads to adsorption onto plastic surfaces (polypropylene tubes), causing concentration loss.

Part 3: Operational Handling & Protocols

Protocol A: Preparation of Internal Standard (IS) Stock

Objective: Create a calibrated Master Stock Solution for spiking.

Reagents:

  • This compound (Neat oil)

  • Solvent: LC-MS grade Ethanol or Methanol.

Procedure:

  • Equilibration: Allow the neat oil vial to reach room temperature (20–25°C) inside a desiccator to prevent water condensation.

  • Gravimetry: Weigh approximately 10 mg of the substance into a tared Class A volumetric flask (10 mL).

    • Note: Viscous oils can be difficult to dispense. Use a glass capillary or positive displacement pipette. Do not wash the pipette tip into the solvent; rely on mass difference (weigh vial before and after transfer).

  • Dissolution: Add solvent to the mark. Sonicate for 2 minutes to ensure homogeneity.

  • Concentration Verification: Calculate the exact concentration (e.g., 1.0 mg/mL).

  • Aliquoting: Divide into single-use aliquots (e.g., 100 µL) in amber glass inserts. Purge with Argon and freeze.

Protocol B: Isotope Dilution Mass Spectrometry (IDMS) Workflow

Objective: Quantify 7-methylnonanoic acid in biological samples.

This protocol utilizes the Principle of Isotope Dilution : The ratio of the endogenous analyte to the deuterated standard remains constant through extraction, compensating for recovery losses.

IDMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike SPIKE: Add Fixed Amount of this compound Sample->Spike Equilibrate Equilibration (10 mins, RT) Spike->Equilibrate Critical Step Extract Extraction (LLE) (Chloroform/Methanol) Equilibrate->Extract Derivatize Derivatization (Optional) (BF3-Methanol -> FAMEs) Extract->Derivatize Analyze GC-MS / LC-MS Analysis Measure Area Ratio (Analyte/IS) Derivatize->Analyze

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring recovery correction.

Step-by-Step Methodology
  • Spiking: Add a known amount of the This compound stock to the sample before any extraction takes place.

    • Target: Final concentration should be within the linear range of the instrument (e.g., 1–10 µM).

  • Equilibration: Vortex and let stand for 10 minutes. This allows the deuterated standard to bind to proteins/lipids identically to the endogenous analyte.

  • Extraction: Perform lipid extraction (e.g., Folch or Bligh-Dyer method).

  • Derivatization (For GC-MS):

    • Fatty acids are non-volatile. Treat the extract with 14% Boron Trifluoride (BF₃) in Methanol at 60°C for 30 mins to form Fatty Acid Methyl Esters (FAMEs).

    • Result: The analyte becomes 7-methylnonanoic acid methyl ester; the IS becomes 7-methyl-d3-nonanoic acid methyl ester.

  • Analysis: Inject into GC-MS. Monitor specific ions (SIM mode).

    • Analyte Ion: [M]+ or characteristic fragment.

    • IS Ion: [M+3]+ or corresponding fragment (shifted by +3 Da).

Part 4: Emergency Response & Disposal

ScenarioResponse Action
Skin Contact Wash with copious soap and water for 15 minutes. Do not use organic solvents (enhances absorption).
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3] Seek medical attention.
Spill (<5 mL) Absorb with vermiculite or sand. Neutralize with dilute sodium carbonate.
Waste Disposal Dispose of as Halogenated Organic Waste (due to Deuterium/FAME reagents) or General Organic Waste depending on local EHS regulations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5312329, 7-Methylnonanoic acid. Retrieved from [Link]

  • LIPID MAPS® (2023). Fatty Acid Mass Spectrometry Protocol: Extraction and Quantification. Retrieved from [Link]

  • European Chemical Agency (ECHA). Registration Dossier: Nonanoic acid - Hazards. Retrieved from [Link]

Sources

The Discovery and Bio-History of Methylated Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylated fatty acids (MFAs) represent a unique class of lipids where methyl branching disrupts the crystalline packing of the hydrocarbon chain, imparting critical fluidity to biological membranes without introducing the oxidative instability of double bonds. While branched-chain fatty acids (BCFAs) like iso- and anteiso-forms are common in many bacteria, mid-chain methylated fatty acids —specifically Tuberculostearic Acid (TBSA) and Mycolic Acids —are the hallmark of the Actinomycetales order, most notably Mycobacterium tuberculosis.

This guide explores the historical trajectory of MFA discovery, from early wet chemistry to modern lipidomics, details the S-adenosylmethionine (SAM)-dependent biosynthetic mechanisms, and provides rigorous protocols for their extraction and analysis in drug development contexts.

Part 1: The Chemical Landscape

To understand the biological significance of MFAs, one must distinguish between the two primary structural classes. The position of the methyl group dictates the biophysical properties of the lipid.

Structural Classification
ClassStructure DescriptionKey RepresentativeBiological Source
Iso- / Anteiso- Methyl branch at the penultimate (

) or antepenultimate (

) carbon.[1][2]
Iso-C15:0Bacillus, Staphylococcus, Ruminant gut bacteria
Mid-Chain Methylated Methyl group located centrally on the alkyl chain (e.g., C-10).Tuberculostearic Acid (10-methyloctadecanoic acid)Mycobacterium, Nocardia, Streptomyces
Mycolic Acids High molecular weight (

-alkyl,

-hydroxy) fatty acids with long chains (C60–C90).

-Mycolic Acid
Mycobacterium tuberculosis cell wall
Biophysical Impact: The "Fluidity" Paradox

Bacteria must maintain membrane fluidity. While most organisms achieve this via cis-unsaturation (double bonds), Mycobacteria utilize methylation. The methyl branch creates a steric "kink" similar to a double bond, preventing tight packing, but remains chemically stable against oxidation.

Table 1: Comparative Melting Points & Biophysics

Fatty Acid Carbon Structure Melting Point (°C) Membrane Effect
Stearic Acid C18:0 (Straight) 69.6°C Rigid / Solid
Oleic Acid C18:1 (cis-9) 13.0°C Fluid / Liquid

| Tuberculostearic Acid | 10-methyl-C18:0 | 13.2 – 25.0°C * | Fluid / Stable |

*Note: The melting point of TBSA varies by enantiomeric purity, but functionally mimics oleic acid in membrane dynamics.

Part 2: Historical Trajectory & Analytical Evolution

The discovery of MFAs is inextricably linked to the study of Tuberculosis (TB). The waxy, impermeable coat of the tubercle bacillus baffled early microbiologists, leading to a century-long chemical investigation.

The Anderson Era (1920s–1940s)

Rudolph J. Anderson at Yale University conducted the foundational work. In 1927 , he isolated a fraction he termed "phthioic acid," initially believed to be the active principle causing tubercular lesions. Later, in 1938 , Stodola and Anderson isolated very long-chain fatty acids, coining the term "Mycolic Acid."

The GC-MS Revolution (1950s–1970s)

Early analysis relied on fractional distillation and melting points, which often failed to separate isomers. The invention of Gas-Liquid Chromatography (GLC) by James and Martin (1952), combined with Mass Spectrometry (Ryhage & Stenhagen), allowed for the definitive structural elucidation of TBSA. They confirmed the methyl group was at the C-10 position, revising Anderson's earlier approximations.

HistoryTimeline node1 1927: R.J. Anderson Isolates 'Phthioic Acid' (Yale Univ) node2 1934-1938: Stodola & Anderson Discovery of Mycolic Acids & Tuberculostearic Acid node1->node2 Chemical Fractionation node3 1952: James & Martin Invention of Gas-Liquid Chromatography (GLC) node2->node3 Analytical Gap node4 1960s: GC-MS Era Ryhage & Stenhagen confirm 10-methyl structure node3->node4 Structural Resolution node5 1998-Present Genomics identifies umaA & cfa synthase genes node4->node5 Biosynthetic Mapping

Figure 1: Timeline of methylated fatty acid discovery, moving from gross chemical isolation to precise structural and genomic identification.

Part 3: Biosynthetic Mechanisms

For drug development professionals, the biosynthesis of MFAs is a prime target. Unlike branched-chain amino acid-derived lipids (iso/anteiso), mid-chain methylation occurs on a pre-existing phospholipid chain via S-adenosylmethionine (SAM) .

The Methylation Mechanism

The synthesis of Tuberculostearic Acid (TBSA) transforms Oleic Acid (C18:1) into a saturated, methylated lipid.

  • Substrate: Phospholipid containing Oleic Acid (C18:1).[3]

  • Methyl Donor: SAM (S-adenosylmethionine).

  • Enzyme: umaA (or cfa homologs) – S-adenosylmethionine-dependent methyltransferase.

  • Intermediate: A carbocation forms, leading to a cyclopropane ring (Dihydrosterculic acid) or a methylene intermediate.

  • Reduction: NADPH-dependent reduction opens the ring/saturates the bond to form the 10-methyl group.

Biosynthesis Oleic Oleic Acid (C18:1) (Phospholipid Bound) Inter 10-Methylene / Cyclopropane Intermediate Oleic->Inter Methylation SAM S-Adenosylmethionine (SAM) SAM->Inter Methyl Donor TBSA Tuberculostearic Acid (10-Methyl C18:0) Inter->TBSA Hydride Transfer Enz1 Methyltransferase (umaA / cfa) Enz2 Reductase (NADPH dependent)

Figure 2: The SAM-dependent biosynthetic pathway converting unsaturated Oleic Acid into Tuberculostearic Acid.[3]

Part 4: Experimental Protocols (Extraction & Analysis)

Accurate quantification of MFAs requires converting them into Fatty Acid Methyl Esters (FAMEs) to increase volatility for GC-MS.[4]

Protocol: Direct FAME Synthesis (High-Throughput)

Traditional Folch extraction followed by derivatization is labor-intensive. The Direct FAME method is superior for screening bacterial cultures or clinical samples.

Reagents:

  • Internal Standard (IS): Nonadecanoic acid (C19:0) or Tridecanoic acid (C13:0) in Methanol.[5]

  • Saponification Reagent: 1 N KOH in Methanol (anhydrous).

  • Methylation Reagent: 1 N H2SO4 in Methanol (anhydrous).

  • Extraction Solvent: Hexane.[6]

Step-by-Step Workflow:

  • Sample Prep: Place 10–50 mg of bacterial pellet or lyophilized tissue into a screw-cap glass tube.

  • Saponification: Add 1 mL of Saponification Reagent + 10 µL of IS . Vortex. Incubate at 80°C for 30 mins.

    • Mechanism:[7][8][9] Breaks ester bonds, releasing free fatty acids (FFAs).

  • Methylation: Add 1 mL of Methylation Reagent . Incubate at 80°C for 30 mins.

    • Mechanism:[7][8][9] Acid-catalyzed esterification converts FFAs to FAMEs.

  • Extraction: Cool to RT. Add 1 mL Hexane . Vortex vigorously for 1 min.

  • Phase Separation: Centrifuge at 2000 x g for 5 mins. The top layer (Hexane) contains the FAMEs.

  • Analysis: Inject 1 µL of the hexane layer into GC-MS.

GC-MS Parameters (Standard Configuration)
  • Column: Fused silica capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 50°C (1 min hold)

    
     10°C/min to 180°C 
    
    
    
    4°C/min to 280°C.
  • Identification: TBSA elutes between C18:0 and C19:0.

  • Mass Spec Signature: Look for the McLafferty rearrangement ion characteristic of the methyl branch position. For 10-methyl, specific fragment ions (m/z 199 and 312 for methyl ester) are diagnostic.

References

  • Anderson, R. J. (1927). The Separation of Lipin Fractions from Tubercle Bacilli. Journal of Biological Chemistry, 74, 525-535. Link

  • Stodola, F. H., & Anderson, R. J. (1938). The Chemistry of the Lipids of Tubercle Bacilli: LIV. The Isolation and Properties of Mycolic Acid. Journal of Biological Chemistry, 126, 505-513. Link

  • James, A. T., & Martin, A. J. (1952). Gas-liquid partition chromatography: the separation and micro-estimation of volatile fatty acids from formic acid to dodecanoic acid. Biochemical Journal, 50(5), 679–690. Link

  • O'Mahony, G., et al. (1987).[1][2] Diagnosis of tuberculous meningitis by detection of tuberculostearic acid in cerebrospinal fluid.[1][2] The Lancet, 330(8551), 117-119.[1] Link

  • Jackson, M., et al. (2021). Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis. Frontiers in Immunology. Link

  • Ojha, A., et al. (2005). GroEL1: A Dedicated Chaperone Involved in Mycolic Acid Biosynthesis during Biofilm Formation in Mycobacteria. Cell, 123(5), 861-873. Link

  • Griffiths, G., et al. (2005). One-step extraction and derivatization method for determination of fatty acids in meat.[5] Journal of Animal Science (Referencing the Direct FAME methodology logic). Link

Sources

Technical Guide: Sourcing and Application of (±)-7-Methyl-d3-nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and experimental application of (±)-7-Methyl-d3-nonanoic Acid , a critical deuterated internal standard used in lipidomics, food chemistry (capsaicinoid profiling), and pharmaceutical quality control (polymyxin antibiotics).

Executive Summary & Technical Profile

This compound is a stable isotope-labeled branched-chain fatty acid (BCFA). It serves as a precise internal standard (IS) for the quantification of 7-methylnonanoic acid , a specific acyl moiety found in:

  • Capsaicinoids: Specifically Nordihydrocapsaicin , a potent pungent compound in Capsicum species.[1]

  • Polymyxin Antibiotics: A fatty acyl tail component of Colistin (Polymyxin E) and Polymyxin B variants (e.g., Isoleucine Polymyxin E8).[2]

  • Bacterial Lipidomics: Membrane lipids of specific Gram-negative bacteria (Pseudomonas, Alcaligenes).

Chemical Specifications
PropertySpecification
Chemical Name This compound
Synonyms 7-(Trideuteriomethyl)nonanoic acid; Deuterated Nordihydrocapsaicinic Acid
CAS Number (Labeled) 2708280-22-0
CAS Number (Unlabeled) 41653-89-8
Molecular Formula C₁₀H₁₇D₃O₂
Molecular Weight ~175.28 g/mol
Isotopic Purity ≥ 99 atom % D
Chemical Purity ≥ 98%
Label Position Methyl group at C7 (Stable, non-exchangeable)
Structure CH₃CH₂CH(CD₃ )(CH₂)₅COOH

Commercial Sourcing Landscape

Sourcing this specific isomer requires navigating between catalog suppliers and custom synthesis houses. The market is niche; "off-the-shelf" availability is limited to specialized stable isotope manufacturers.

Primary Catalog Suppliers

The following suppliers have listed this specific deuterated isomer. CDN Isotopes is identified as the primary manufacturer, with others often acting as distributors.

SupplierCatalog / Product CodeStatusNotes
CDN Isotopes D-7534 In Stock Primary Source. 99 atom % D. Available in 0.1g and 0.25g units.
CymitQuimica 3U-D7534DistributorResells CDN Isotopes product in Europe.
Qmx Laboratories D-7534DistributorUK-based distributor for CDN Isotopes.
BOC Sciences BLP-009592InquireLikely custom synthesis or cross-listed. Verify stock before ordering.
Sourcing Strategy & Decision Logic

Do not assume "In Stock" means immediate availability for deuterated lipids. Use this decision matrix to secure supply:

SourcingStrategy cluster_QC Quality Validation Criteria Start Need this compound CheckCDN Check CDN Isotopes (D-7534) Start->CheckCDN Stock In Stock? CheckCDN->Stock BuyDirect Purchase Direct (Validate CoA for >99% D) Stock->BuyDirect Yes Distributor Check Regional Distributors (Cymit, Qmx) Stock->Distributor No (Logistics issue) QC1 Isotopic Enrichment > 98% BuyDirect->QC1 Custom Request Custom Synthesis (BOC Sciences / TRC) Distributor->Custom Not Available Custom->QC1 QC2 Chemical Purity > 98% QC3 No Unlabeled (<0.5%)

Figure 1: Strategic sourcing decision tree for rare deuterated fatty acids.

Experimental Application: Capsaicinoid & Colistin Analysis

The primary utility of this compound is as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). This method corrects for extraction losses and matrix effects (ion suppression) in complex samples like chili peppers or fermentation broths.

Workflow: Quantification of Nordihydrocapsaicin

This protocol describes the quantification of the acyl tail (7-methylnonanoic acid) after hydrolysis, or the intact capsaicinoid if the user synthesizes the deuterated capsaicinoid from this acid. Below is the workflow for Fatty Acid Methyl Ester (FAME) Analysis of the acyl chain.

Reagents Required
  • IS Spiking Solution: 100 µg/mL this compound in Methanol.

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 100 mg of homogenized sample (e.g., pepper powder or lyophilized bacterial culture).

    • CRITICAL: Add 50 µL of IS Spiking Solution directly to the sample before extraction. This ensures the IS tracks all extraction inefficiencies.

  • Lipid Extraction (Modified Folch):

    • Add 3 mL Chloroform:Methanol (2:1). Vortex for 1 min.

    • Centrifuge at 3,000 x g for 5 min. Collect the lower organic phase.

    • Evaporate to dryness under Nitrogen (

      
      ) stream at 40°C.
      
  • Transesterification (FAME Synthesis):

    • Reconstitute residue in 0.5 mL Toluene.

    • Add 1 mL 14%

      
      -Methanol .
      
    • Incubate at 100°C for 45 mins . (This converts the free acid and bound acyl chains into methyl esters).

    • Cool to room temperature. Add 1 mL Hexane and 1 mL HPLC-grade water.

    • Vortex and centrifuge. Transfer the top Hexane layer (containing FAMEs) to a GC vial.

  • GC-MS Analysis:

    • Column: DB-5ms or DB-Wax (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1 mL/min.

    • Temperature Program: 50°C (1 min) → 10°C/min → 240°C (hold 5 min).

    • MS Detection (SIM Mode):

      • Target (Native): Monitor m/z 74 (McLafferty rearrangement), 87, and molecular ion (

        
        ) for Methyl 7-methylnonanoate.
        
      • Internal Standard (d3): Monitor m/z 74, 87, and

        
          (Shifted molecular ion). Note: The McLafferty ion (m/z 74) might not shift if the deuterium is on C7. You must monitor the molecular ion or a fragment containing C7.
        
      • Specific Fragment for d3: For 7-methyl-d3-nonanoic acid methyl ester, the molecular ion will shift from 186 (Native) to 189 (d3) .

Analytical Logic & Validation

The diagram below illustrates the self-validating loop of using this specific IS.

AnalyticalWorkflow cluster_Validation Validation Checkpoints Sample Sample Matrix (Pepper/Drug) Spike Spike IS (7-Methyl-d3-nonanoic Acid) Sample->Spike t=0 Extract Extraction & Derivatization (FAMEs) Spike->Extract Co-extraction GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Co-injection Data Data Processing Ratio (Area Native / Area IS) GCMS->Data Check1 Retention Time Match (Deuterium isotope effect < 0.1 min) GCMS->Check1 Check2 Mass Shift Confirmation (m/z 186 vs 189) GCMS->Check2

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring data integrity.

References

  • Orwa, J. A., et al. (2001).[3] "Isolation and structural characterization of colistin components." The Journal of Antibiotics, 54(7), 595-599. (Identifies 7-methylnonanoic acid as the fatty acyl tail of Isoleucine Polymyxin E8).[3][4]

  • Barbero, G. F., et al. (2014). "Fast determination of capsaicinoids from peppers by high-performance liquid chromatography using a fused-core column." Food Chemistry, 153, 13-21.
  • PubChem. 7-Methylnonanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Advanced Protocol: Quantification of Branched-Chain Fatty Acids Using (±)-7-Methyl-d3-nonanoic Acid as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Branched-chain fatty acids (BCFAs) are emerging as critical biomarkers for metabolic health, gut microbiome activity, and specific peroxisomal disorders. However, their quantification in biological matrices (serum, sebum, feces) is complicated by the presence of abundant straight-chain isomers and complex matrix effects.

This guide details the application of (±)-7-Methyl-d3-nonanoic Acid (CAS: 2708280-22-0) as a stable isotope-labeled internal standard (IS). Unlike generic internal standards (e.g., C19:0), this deuterated medium-chain BCFA mimics the extraction recovery and chromatographic behavior of endogenous BCFAs while providing a distinct mass spectral signature for Isotope Dilution Mass Spectrometry (IDMS).

Technical Specifications & Rationale

Compound Profile
PropertySpecification
Compound Name This compound
Synonyms 7-(Trideuteromethyl)pelargonic acid; Anteisodecanoic acid-d3
Chemical Formula C₁₀H₁₇D₃O₂
Molecular Weight 175.29 g/mol
Isotopic Purity ≥ 99 atom % D
Solubility Soluble in Ethanol, DMSO, DMF, Dichloromethane
Storage -20°C, inert atmosphere (Argon/Nitrogen)
Mechanistic Rationale for Use
  • Chromatographic Mimicry: The 7-methyl branching pattern allows this IS to elute in the "BCFA region" of gas chromatograms, closely tracking the retention times of endogenous anteiso- and iso-fatty acids (e.g., 8-methylnonanoic acid, iso-C15:0) without co-eluting with straight-chain congeners.

  • Mass Spectral Differentiation: The d3 label is located on the methyl branch. In Electron Ionization (EI), the McLafferty rearrangement ion (m/z 74 for methyl esters) remains unlabeled, but the molecular ion (

    
    ) and high-mass fragments shift by +3 Da. This allows for interference-free Selected Ion Monitoring (SIM).
    
  • Extraction Normalization: As a medium-chain fatty acid (MCFA), it corrects for evaporative losses and phase-partitioning variances that affect C8–C12 lipids differently than long-chain standards like C17:0 or C19:0.

Experimental Protocol

Reagents and Equipment
  • Internal Standard: this compound (1 mg/mL in Ethanol).

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Extraction Solvents: Chloroform (HPLC Grade), Methanol, Hexane.

  • Instrumentation: GC-MS (Single Quadrupole or Triple Quad) with EI source.

  • Column: High-polarity cyanopropyl-aryl column (e.g., DB-225ms or CP-Sil 88, 60m x 0.25mm) is mandatory to separate BCFA isomers.

Workflow Visualization

The following diagram outlines the critical path from sample preparation to data acquisition, highlighting the self-validating "Spike-Before-Extract" logic.

G Sample Biological Sample (Serum/Feces/Tissue) Spike SPIKE Internal Standard This compound (Corrects Extraction Loss) Sample->Spike t=0 Extract Lipid Extraction (Modified Folch/Bligh-Dyer) Spike->Extract Deriv Derivatization (FAMEs) BF3-MeOH, 60°C, 30 min Extract->Deriv PhaseSep Phase Separation Extract into Hexane Deriv->PhaseSep GCMS GC-MS Analysis (SIM Mode) PhaseSep->GCMS Data Quantification (Isotope Dilution Calculation) GCMS->Data

Caption: Critical workflow emphasizing the addition of the Internal Standard prior to extraction to validate recovery.

Step-by-Step Methodology
Phase 1: Standard Preparation
  • Primary Stock: Dissolve 10 mg of this compound in 10 mL Ethanol to create a 1 mg/mL stock. Store at -20°C.

  • Working Solution: Dilute Primary Stock 1:100 in Methanol to achieve 10 µg/mL.

    • Note: Prepare fresh weekly to prevent esterification with methanol during storage.

Phase 2: Sample Extraction & Spiking
  • Aliquot: Transfer 100 µL of plasma (or 50 mg homogenized tissue) to a glass screw-cap tube.

  • Spike: Add 20 µL of Working Solution (200 ng IS) to the sample.

    • Critical: Vortex for 10 seconds immediately to equilibrate IS with the matrix.

  • Extract: Add 1.5 mL Methanol/Chloroform (2:1 v/v). Vortex 1 min.

  • Phase Break: Add 0.5 mL 0.1 M HCl (acidification ensures FA protonation for extraction). Vortex. Centrifuge at 3000 x g for 5 min.

  • Collection: Transfer the lower chloroform layer to a clean vial. Dry under Nitrogen stream.[1]

Phase 3: Derivatization (FAME Formation)

Rationale: Free fatty acids are difficult to analyze by GC due to hydrogen bonding. Methyl esterification improves volatility and peak shape.

  • Reconstitute dried residue in 0.5 mL 14% BF3-Methanol .

  • Incubate at 60°C for 30 minutes . (Do not exceed 60°C to prevent loss of volatile medium-chain FAMEs).

  • Cool to room temperature.

  • Add 1 mL Hexane and 1 mL Saturated NaCl (brine).

  • Vortex and centrifuge. Transfer the top Hexane layer (containing FAMEs) to a GC vial with a glass insert.

Phase 4: GC-MS Acquisition Parameters
  • Inlet: Splitless (or 1:10 Split), 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (hold 2 min)

    • Ramp 10°C/min to 180°C

    • Ramp 5°C/min to 240°C (hold 5 min)

  • MS Detection (SIM Mode):

    • Target (Endogenous 7-methylnonanoic FAME): m/z 186 (

      
      ), 87, 74.
      
    • Internal Standard (7-Methyl-d3-nonanoic FAME): m/z 189 (

      
      ), 90 (if label is on specific fragment), 74 (unchanged McLafferty).
      
    • Note: The

      
       ion (189) is the most specific for the deuterated standard.
      

Data Analysis & Validation

Identification Logic

The d3-labeled IS will elute slightly earlier (1-3 seconds) than the unlabeled analog due to the deuterium isotope effect on chromatography.

Quantification Formula:



Where:

  • 
     = Concentration of target BCFA.
    
  • 
     = Concentration of this compound added.
    
  • 
     = Response Factor (determined by calibration curve of unlabeled standard vs. labeled IS).
    
Quality Control Criteria
ParameterAcceptance CriteriaAction if Failed
IS Retention Time ± 0.05 min of referenceCheck column flow/trim column
IS Peak Area Within 20% of Running MeanCheck injection/derivatization efficiency
S/N Ratio > 10:1 for LLOQClean ion source or concentrate sample

Troubleshooting Guide

Issue: Low Recovery of Internal Standard
  • Cause 1: Evaporation during the Nitrogen dry-down step.

    • Fix: Do not dry to complete dryness; leave a trace of solvent or add a "keeper" solvent like isooctane.

  • Cause 2: Incomplete derivatization.

    • Fix: Ensure BF3 reagent is fresh (absorbs water over time). Check incubation temp.

Issue: Interfering Peaks
  • Cause: Co-elution with straight-chain C11:0 or C10:0.

    • Fix: Switch to a highly polar column (e.g., 100m SP-2560) specifically designed for FAME isomer separation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5312329, 7-Methylnonanoic acid. Retrieved October 26, 2023, from [Link]

  • Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids in biological samples: Analysis by GC-MS.

Sources

High-Fidelity Derivatization of (±)-7-Methyl-d3-nonanoic Acid for GC-MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (±)-7-Methyl-d3-nonanoic Acid . As a deuterated branched-chain fatty acid (BCFA), this molecule serves as a critical Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS).

The primary analytical challenge lies in the molecule's polarity and the potential for isotopic scrambling during aggressive chemical handling. This note presents two validated workflows:

  • Method A (Gold Standard): Acid-catalyzed methylation using Boron Trifluoride (

    
    ) in Methanol.
    
  • Method B (Rapid Screening): Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][2]

Chemical Context & Strategy

The Analyte
  • Compound: this compound

  • Function: Stable Isotope Internal Standard (SIS) for the quantitation of 7-methylnonanoic acid and related BCFAs.

  • Structural Considerations: The deuterium label is located on the methyl branch at C7 (

    
    ). This position is chemically stable and resistant to Hydrogen/Deuterium (H/D) exchange under standard esterification conditions, unlike 
    
    
    
    -protons adjacent to the carbonyl group.
Why Derivatization is Non-Negotiable

Free fatty acids (FFAs) possess active hydrogens in their carboxylic acid groups (-COOH). In GC analysis, these groups form strong hydrogen bonds with the stationary phase (silanol groups), resulting in:

  • Severe peak tailing.

  • Irreversible adsorption (sample loss).

  • "Ghost peaks" in subsequent runs.

The Solution: Mask the polar proton by converting the acid into a Methyl Ester (FAME) or a Trimethylsilyl (TMS) Ester .

Experimental Protocols

Method A: Acid-Catalyzed Methylation ( -Methanol)

Recommended for: High-precision quantitation, batch processing, and biological matrices.

Mechanism: Fischer Esterification. The


 acts as a Lewis acid catalyst, activating the carbonyl carbon for nucleophilic attack by methanol.
Reagents
  • 
    -Methanol (10% or 14% w/v).
    
  • n-Hexane (HPLC Grade).

  • Saturated NaCl solution.

  • Anhydrous Sodium Sulfate (

    
    ).
    
Workflow Diagram

G Start Sample Preparation (Spike with d3-IS) Reaction Reaction Add BF3-MeOH Incubate 60°C, 15 min Start->Reaction Esterification Quench Quench Add Saturated NaCl Reaction->Quench Stop Reaction Extract Extraction Add n-Hexane Vortex & Centrifuge Quench->Extract Phase Separation Dry Drying Transfer Organic Layer Pass through Na2SO4 Extract->Dry Remove Water Analyze GC-MS Analysis (SIM Mode) Dry->Analyze Inject

Figure 1: Workflow for BF3-Methanol Derivatization.

Step-by-Step Protocol
  • Spiking: Aliquot the sample (e.g., plasma extract or standard) into a glass reaction vial. Add a precise volume of this compound stock solution.

  • Evaporation: Evaporate solvent to dryness under a gentle stream of Nitrogen (

    
    ). Critical: Do not over-dry or apply high heat, as volatile short-chain acids may be lost.
    
  • Reaction: Add 1.0 mL of

    
    -Methanol (14%) . Cap the vial tightly with a PTFE-lined cap.
    
  • Incubation: Heat at 60°C for 15 minutes in a heating block.

    • Note: 7-methylnonanoic acid is a medium-chain fatty acid. Extended heating (>60 min) is unnecessary and risks degradation.

  • Quenching: Cool to room temperature. Add 1.0 mL of Saturated NaCl solution (increases ionic strength to drive FAMEs into the organic phase).

  • Extraction: Add 1.0 mL of n-Hexane . Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2000 x g for 3 minutes.

  • Collection: Transfer the top organic layer (Hexane) to a GC vial containing a small amount of anhydrous

    
    .
    
Method B: Silylation (BSTFA + 1% TMCS)

Recommended for: Rapid screening, clean standards, and moisture-free samples.

Mechanism: Nucleophilic substitution where the active hydrogen is replaced by a Trimethylsilyl (TMS) group.

Reagents
  • BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

  • Pyridine (Anhydrous).[2]

Step-by-Step Protocol
  • Preparation: Ensure the sample is completely dry . Any water will destroy the reagent.

  • Reagent Addition: Add 50

    
    L of Pyridine  and 50 
    
    
    
    L of BSTFA + 1% TMCS to the dry residue.
  • Reaction: Cap and vortex. Incubate at 60°C for 30 minutes .

  • Direct Injection: Inject the reaction mixture directly into the GC-MS.

    • Caution: Silylation reagents can strip stationary phases if the column is old. Ensure frequent liner changes.

GC-MS Analysis Parameters

Instrument Setup
  • Column: High-polarity columns (e.g., DB-Wax, HP-88) are traditionally used for FAMEs to separate isomers. However, for this specific branched acid, a 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) provides excellent inertness and durability.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

Temperature Program (Optimized for C9-C10 Separation)
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1151800.0
Ramp 252402.0
Post Run-3003.0
Mass Spectrometry (SIM Mode)

For Isotope Dilution, use Selected Ion Monitoring (SIM) to maximize sensitivity and selectivity.

  • Ion Source: Electron Impact (EI), 70 eV, 230°C.

  • Target Ions (Methyl Ester Form):

    • Analyte (Unlabeled): Monitor the McLafferty rearrangement ion (typically m/z 74 for FAMEs) and the molecular ion (

      
      ).
      
    • Internal Standard (d3): The molecular weight of methyl 7-methylnonanoate is ~186. The d3 analog will be ~189.

    • Specific Fragment: Look for the

      
       ion (loss of methoxy group) or characteristic branched fragments.
      
    • Recommendation: Run a full scan (50-350 m/z) of the pure d3 standard first to identify the base peak, which often shifts due to the deuterium location.

Validation & Quality Assurance

Isotopic Purity & Cross-Talk

Before running samples, you must validate that your d3-standard does not contribute signal to the d0 (analyte) channel, and vice versa.

  • Blank Check: Inject pure solvent. Result: No peaks.

  • d3-Only Check: Inject derivatized d3-IS. Monitor d0 ions.[3]

    • Acceptance Criteria: Signal in d0 channel < 0.5% of d3 signal.

  • d0-Only Check: Inject high-concentration native analyte. Monitor d3 ions.[3][4]

Linearity

Prepare a calibration curve (0.1


M to 100 

M) keeping the d3-IS concentration constant (e.g., 10

M). Plot the Area Ratio (

) vs. Concentration Ratio.
  • Target

    
    :  > 0.995.
    
Troubleshooting
IssueProbable CauseCorrective Action
Low Yield Water in reaction (Method B) or old

(Method A).
Use fresh reagents; ensure strict anhydrous conditions for silylation.
Peak Tailing Incomplete derivatization or active sites in liner.Increase reaction time; replace GC inlet liner and gold seal.
Extra Peaks Contamination from plasticware.Use only glass vials and pipettes. Phthalates from plastics interfere with FA analysis.

References

  • LIPID MAPS. (2007).[3] Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Meier-Augenstein, W. (2019).[5] Stable Isotope Forensics. ResearchGate Discussion on Fatty Acid Derivatization. Retrieved from [Link]

Sources

Application Notes and Protocols: A Guide to Sample Preparation for Lipidomics Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Lipidomics

Lipidomics, the large-scale study of the pathways and networks of cellular lipids, offers profound insights into cellular physiology and pathology.[1][2] However, the accuracy and reliability of lipidomic data are fundamentally dependent on the rigor of the sample preparation workflow.[1] This critical stage aims to isolate target lipids from complex biological matrices while minimizing analytical variability that can obscure true biological differences.[1][3] A key strategy to achieving this precision is the use of internal standards, with deuterated lipids emerging as the gold standard for quantitative mass spectrometry-based lipidomics.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing deuterated internal standards in lipidomics sample preparation. The focus is on explaining the rationale behind experimental choices to empower users to implement and adapt these methods with confidence.

The Role and Advantages of Deuterated Internal Standards

Deuterated internal standards are lipid molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[4] This subtle change in mass does not significantly alter the chemical and physical properties of the lipid, allowing it to mimic the behavior of its endogenous, non-deuterated counterpart throughout the analytical process.[4]

The primary advantages of using deuterated internal standards in lipidomics include:

  • Correction for Sample Loss: Lipids can be lost at various stages of sample preparation, including extraction, evaporation, and derivatization. By adding a known amount of a deuterated standard to the sample at the very beginning of the workflow, any subsequent loss of the endogenous lipid will be mirrored by a proportional loss of the deuterated standard.[4][7]

  • Mitigation of Matrix Effects: In electrospray ionization mass spectrometry (ESI-MS), co-eluting molecules from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4][8] Deuterated standards co-elute with their endogenous counterparts and experience the same matrix effects, allowing for accurate normalization of the signal.[8]

  • Improved Accuracy and Precision: The use of isotope dilution, where the ratio of the endogenous analyte to the deuterated internal standard is measured, provides a highly accurate and precise method for quantification.[5] This approach corrects for variations in sample volume, injection volume, and instrument response.[8][9]

  • Enhanced Confidence in Quantitative Results: By accounting for multiple sources of experimental variability, deuterated standards significantly increase the reliability and reproducibility of lipidomic data.[4][8]

Core Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before analysis. The concentration of the endogenous analyte is then determined by measuring the ratio of the signal intensity of the natural analyte to that of the isotopically labeled standard.

Diagram: The Principle of Isotope Dilution

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Sample Preparation & Analysis cluster_data Data Analysis Analyte Endogenous Analyte (Unknown Amount) Spike Spike Sample with Standard Analyte->Spike Deuterated_Standard Deuterated Standard (Known Amount) Deuterated_Standard->Spike Extraction Lipid Extraction Spike->Extraction MS_Analysis Mass Spectrometry Analysis Extraction->MS_Analysis Ratio Measure Peak Area Ratio (Analyte / Standard) MS_Analysis->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification

Caption: Workflow illustrating the principle of isotope dilution using a deuterated internal standard.

Sample Handling and Storage: Preserving Lipid Integrity

The stability of lipids is a critical consideration in any lipidomics study.[3][10] Improper handling and storage can lead to enzymatic or chemical degradation, resulting in the formation of artifacts and inaccurate lipid profiles.[3][10][11]

Key Recommendations for Sample Handling and Storage:

ParameterRecommendationRationale
Sample Collection For blood samples, use anticoagulants like EDTA or heparin.[12][13] Process samples immediately or place on ice.[12]To inhibit enzymatic activity that can alter lipid profiles.[12][13]
Tissue Samples Snap-freeze tissues in liquid nitrogen immediately after collection.[11][12]To halt enzymatic reactions and preserve the in vivo lipidome.[11][12]
Storage Temperature Store biological samples at -80°C for long-term storage.[11][12][14]To minimize enzymatic and chemical degradation of lipids.[3][10]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.[12][13]Can lead to a significant decrease in the number of detectable lipid metabolites.[13]
Lipid Extracts Store in an organic solvent with an antioxidant (e.g., BHT) at -20°C or lower in an airtight container, protected from light.[3][15]To prevent oxidation and degradation of unsaturated lipids.[3]
Solvent Purity Use high-purity, LC-MS grade solvents for all extractions and reconstitutions.To minimize contamination and background noise in mass spectrometry data.

Protocols for Lipid Extraction with Deuterated Standards

The choice of lipid extraction method depends on the specific lipid classes of interest and the sample matrix. The Folch and Bligh-Dyer methods are two of the most widely used solvent extraction techniques in lipidomics.[16] The addition of deuterated internal standards should occur at the earliest possible stage of the extraction process to account for any losses during the procedure.[6][7]

Protocol 1: Modified Folch Lipid Extraction

This method utilizes a chloroform and methanol mixture to extract a broad range of lipids.[17]

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Deuterated internal standard mix (in a suitable solvent like methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.74% KCl)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma, serum): Thaw on ice.

    • For tissue samples: Homogenize in a suitable buffer on ice.

  • Addition of Internal Standard:

    • To a glass centrifuge tube, add a precise volume of the biological sample (e.g., 100 µL of plasma or an equivalent amount of tissue homogenate).

    • Add a known amount of the deuterated internal standard mix directly to the sample. Vortex briefly. This is a critical step for accurate quantification.

  • Solvent Extraction:

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., 2 mL for a 100 µL sample).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL solvent mixture).

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.[18] You will observe two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.

    • Transfer the lower organic phase to a new clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1 v/v/v).

Diagram: Modified Folch Extraction Workflow

G Start Start: Biological Sample Add_IS Add Deuterated Internal Standard Start->Add_IS Add_Solvent Add Chloroform:Methanol (2:1) Add_IS->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Add_Salt Add 0.9% NaCl Vortex1->Add_Salt Vortex2 Vortex Add_Salt->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Separate_Phases Collect Lower Organic Phase Centrifuge->Separate_Phases Dry_Down Evaporate Solvent (Nitrogen Stream) Separate_Phases->Dry_Down Reconstitute Reconstitute in LC-MS Buffer Dry_Down->Reconstitute End Ready for Analysis Reconstitute->End

Caption: Step-by-step workflow for the modified Folch lipid extraction method.

Protocol 2: Modified Bligh-Dyer Lipid Extraction

This method is another widely used technique for total lipid extraction, particularly from samples with high water content.[16][19]

Materials:

  • Biological sample

  • Deuterated internal standard mix

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample and Standard Addition:

    • In a glass centrifuge tube, combine the biological sample with a known amount of the deuterated internal standard mix.

  • Initial Extraction:

    • Add chloroform and methanol to the sample to achieve a final ratio of 1:2:0.8 (v/v/v) of chloroform:methanol:water (from the sample).

    • Vortex vigorously for 2 minutes.

  • Phase Separation Induction:

    • Add an equal volume of chloroform and water to the mixture to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

Selection and Use of Deuterated Standards

The selection of appropriate deuterated internal standards is crucial for the success of a lipidomics experiment.

Guidelines for Selecting Deuterated Standards:

GuidelineExplanation
Structural Similarity The deuterated standard should be structurally as similar as possible to the endogenous lipid class being quantified.[6]
Purity Use high-purity standards with high isotopic enrichment (≥98%).[4][8]
Non-Endogenous The deuterated standard should not be naturally present in the sample.
Co-elution The standard should co-elute with the analyte of interest in the chromatographic separation.
Concentration The amount of standard added should result in a signal intensity that is within the linear dynamic range of the mass spectrometer and comparable to the expected signal of the endogenous analyte.[20][21]

Commercially available deuterated lipid standards and mixtures are offered by several suppliers, such as Avanti Polar Lipids.[22][23][24][25][26] These mixtures often contain a range of deuterated lipids from different classes, providing a convenient solution for broad-scale lipidomic profiling.[22][26]

Conclusion

The integration of deuterated internal standards into lipidomics sample preparation workflows is an indispensable practice for achieving accurate and reproducible quantitative data. By carefully considering sample handling and storage, selecting appropriate extraction methods, and correctly utilizing these standards, researchers can significantly enhance the quality and reliability of their lipidomic findings. These application notes provide a foundational framework to guide scientists in implementing robust and validated sample preparation protocols, ultimately leading to more impactful discoveries in the field of lipidomics.

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Creative Proteomics. (n.d.). Sample Preparation in Lipidomics: Methodological Foundations.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • MetwareBio. (n.d.). Lipidomics Sample Preparation FAQ.
  • MMPC.org. (2013, April 3). Tissue TG & TC Protocol.
  • NIH. (n.d.). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements.
  • Cell Biolabs, Inc. (n.d.). Lipid Extraction Kit (Chloroform Free).
  • Scribd. (n.d.). Bligh and Dyer Lipid Extraction Method.
  • ResearchGate. (n.d.). (PDF) Lipidomics from sample preparation to data analysis: a primer.
  • NIH. (n.d.). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity.
  • PubMed Central. (2018, November 16). Analytical Considerations of Stable Isotope Labelling in Lipidomics.
  • NIH. (2018, August 8). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies.
  • JoVE. (2011, November 17). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis.
  • PubMed Central. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?.
  • YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • lipidomicstandards.org. (n.d.). Lipid Species Quantification.
  • Avanti Polar Lipids. (n.d.). LIPIDOMIX® Quantitative Mass Spec Standards.
  • NIH. (2017, March 27). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents.
  • Avanti Research. (n.d.). Deuterated Phospholipids.
  • Avanti Research. (n.d.). LIPIDOMIX™ Standards.
  • PubMed Central. (n.d.). Recommendations for good practice in MS-based lipidomics.
  • SpringerLink. (2020, May 3). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the.
  • PubMed. (2020, June 9). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements.
  • Avanti Research. (n.d.). Deuterated Ceramide LIPIDOMIX™ Mass Spec Standard.
  • LCGC International. (n.d.). When Should an Internal Standard be Used?.
  • Sigma-Aldrich. (n.d.). Avanti Research™.
  • LCGC International. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES.

Sources

Application Note: Targeted Quantification and Metabolic Profiling of Branched-Chain Fatty Acids (BCFAs) using (±)-7-Methyl-d3-nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in lipidomics, microbiome sciences, and metabolic disease drug development. It details the use of (±)-7-Methyl-d3-nonanoic Acid (also known as d3-Anteisodecanoic Acid ) as a stable isotope internal standard and metabolic tracer.

Abstract & Introduction

Branched-chain fatty acids (BCFAs), particularly iso- and anteiso- isomers, are critical biomarkers of gut microbiome activity (e.g., Bacillus, Listeria species) and are emerging as bioactive lipids in mammalian metabolic health. Accurate quantification of these lipids is challenging due to their structural similarity to straight-chain fatty acids and the difficulty in separating isomers.

This compound is a deuterated medium-chain BCFA (Anteiso-C10:0-d3). It serves two primary functions:

  • Internal Standard (ISTD): For the absolute quantification of endogenous anteiso-fatty acids, correcting for extraction efficiency and ionization variability in GC-MS.

  • Metabolic Tracer: To study the elongation and beta-oxidation pathways of branched-chain lipids in microbial or mammalian cell culture systems.

Technical Specifications

PropertySpecification
Compound Name This compound
Synonyms 7-(Trideuteriomethyl)nonanoic acid; d3-Anteisodecanoic acid
Chemical Formula C₁₀H₁₇D₃O₂
Molecular Weight 175.28 g/mol
Isotopic Purity ≥ 99% deuterium
Structure Type Anteiso-C10 (Methyl group at C7, relative to C1 carboxyl)
Solubility Ethanol, Methanol, Chloroform
Storage -20°C under inert gas (Argon/Nitrogen)

Experimental Application I: Targeted Lipidomics (Quantification)

Objective: Quantify BCFAs in biological matrices (Feces, Serum, Cell Culture Media) using Isotope Dilution Mass Spectrometry (ID-MS).

Principle

The d3-labeled standard exhibits identical extraction recovery and derivatization efficiency to endogenous 7-methylnonanoic acid but is distinguishable by mass spectrometry (+3 Da shift). This allows for precise normalization of data.

Protocol A: Sample Preparation & Extraction (Optimized Folch Method)

Note: This protocol is optimized for total fatty acids (free + esterified). For free fatty acids (FFA) only, omit the saponification step.

Reagents:

  • ISTD Solution: 10 µg/mL this compound in Methanol.

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

  • Derivatization Reagent: 14% Boron Trifluoride (BF3) in Methanol.

Step-by-Step Workflow:

  • Spiking: Add 10 µL of ISTD Solution to 50 mg of sample (e.g., homogenized feces or 50 µL serum) in a glass screw-cap tube.

    • Critical: Spike before any extraction to correct for total workflow losses.

  • Homogenization: Add 1 mL Chloroform:Methanol (2:1). Vortex vigorously for 1 min.

  • Phase Separation: Add 200 µL 0.9% NaCl (aq). Vortex and centrifuge at 3,000 x g for 5 min.

  • Collection: Transfer the lower organic phase (Chloroform) to a new glass tube.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen at 40°C.

  • Transesterification (FAME Synthesis):

    • Resuspend dried residue in 500 µL 14% BF3-Methanol.

    • Incubate at 100°C for 60 minutes (tightly capped).

    • Mechanism: Converts fatty acids to Fatty Acid Methyl Esters (FAMEs) for GC volatility.[1]

  • FAME Extraction:

    • Cool to RT. Add 1 mL Hexane and 1 mL H₂O.

    • Vortex and centrifuge. Transfer the upper Hexane layer (containing FAMEs) to a GC vial.

Protocol B: GC-MS Analysis

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).[2] Column: DB-23 or CP-Sil 88 (High polarity cyano-phase is required to separate iso and anteiso isomers). Standard non-polar columns (DB-5) may co-elute them.

GC Parameters:

  • Injection: 1 µL, Splitless (or Split 1:10 for high conc. samples).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 25°C/min to 175°C.

    • Ramp 4°C/min to 230°C.

    • Hold 5 min.

MS Detection (SIM Mode): Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

  • Target (Endogenous Anteiso-C10): m/z 74 (McLafferty rearrangement), m/z 87, m/z 143 (M-43).

  • Target (d3-ISTD):

    • Quantifier Ion: m/z 74 (Base peak, usually unchanged if d3 is on the tail, but check specific fragmentation).

    • Correction: If the d3 is on the anteiso-methyl group, the molecular ion will shift.

    • Molecular Ion (M+): m/z 186 (Endogenous Methyl Ester) vs m/z 189 (d3-Standard Methyl Ester).

    • Selection: Monitor m/z 186 (Endogenous) and m/z 189 (Standard) for quantification.

Experimental Application II: Metabolic Flux Analysis

Objective: Determine if a cell type (e.g., adipocyte or bacteria) can elongate or degrade Anteiso-C10.

Workflow:

  • Treatment: Supplement culture media with 50 µM this compound.

  • Incubation: 24 - 48 hours.

  • Analysis: Extract lipids as per Protocol A.

  • Data Interpretation:

    • Elongation: Look for d3-labeled peaks at C12 (Anteiso-C12:0-d3, m/z 217) or C14. This indicates the cell machinery accepts the BCFA primer for chain elongation.

    • Beta-Oxidation: Look for d3-labeled short-chain acids or excretion products.

Visualizations

Figure 1: Analytical Workflow for BCFA Quantification

This diagram illustrates the critical path from sample collection to data generation, highlighting the point of Internal Standard addition.

LipidomicsWorkflow Sample Biological Sample (Serum/Feces) Spike Add ISTD: This compound Sample->Spike 50 mg/50 µL Extract Folch Extraction (CHCl3:MeOH) Spike->Extract Homogenize Derivatize FAME Derivatization (BF3-MeOH, 100°C) Extract->Derivatize Dry & React GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Hexane Phase Data Quantification (Ratio Endogenous/d3) GCMS->Data Peak Integration

Caption: Step-by-step isotope dilution protocol ensuring recovery correction.

Figure 2: Isomer Separation Logic

Visualizing why specific GC columns are needed to distinguish the standard from straight-chain contaminants.

SeparationLogic cluster_0 Fatty Acid Mixture cluster_1 GC Column Selectivity Mixed C10:0 (Capric) Iso-C10 Anteiso-C10 (Target) NonPolar Non-Polar Column (DB-5) Co-elution Risk Mixed->NonPolar Polar High-Polarity Column (CP-Sil 88) Separates Isomers Mixed->Polar Result Resolved Peaks: 1. Iso-C10 2. Anteiso-C10 (d0) 3. Anteiso-C10 (d3-ISTD) 4. C10:0 NonPolar->Result Failure (Overlapping Peaks) Polar->Result Success

Caption: Chromatographic resolution requirements for distinguishing structural isomers.

Troubleshooting & Optimization

IssueProbable CauseSolution
No d3-Peak Detected Derivatization failureEnsure BF3 reagent is fresh; moisture inhibits the reaction. Check incubation temp (100°C).
Peak Tailing Column overload or activityDilute sample 1:10. Trim GC column guard. Use a polar column (DB-23).
Isotope Scrambling High fragmentation energyUse "Soft" ionization or lower electron energy (70eV is standard, try 50eV if available) to preserve molecular ion.
Interference Co-eluting matrix peaksSwitch quantification ion to m/z 189 (Molecular Ion) instead of fragments if background is high.

References

  • Ran-Ressler, R. R., et al. (2014). "Branched-chain fatty acids are the major non-triglyceride lipid fraction in vernix caseosa." Lipids.[3][4][5][6][7][8]

  • Vlaeminck, B., et al. (2006). "Effect of forage type on fatty acid composition and branched-chain fatty acids in milk." Journal of Dairy Science.

  • Creative Proteomics. "Branched Chain Fatty Acids Analysis Service."

  • LIPID MAPS. "Fatty Acid Mass Spectrometry Protocol."

  • Agilent Technologies. "GC/MS detection of short chain fatty acids from mammalian feces." Application Note.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for (±)-7-Methyl-d3-nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to serve as a comprehensive support resource for researchers and analytical scientists optimizing GC-MS parameters for (±)-7-Methyl-d3-nonanoic Acid . This deuterated fatty acid is primarily utilized as an Internal Standard (IS) for the quantification of branched-chain fatty acids (BCFAs).

Version: 2.1 | Last Updated: February 2026 Applicable For: Bioanalytical Chemistry, Lipidomics, Metabolic Profiling

Introduction & Compound Profile

This compound is a stable isotope-labeled medium-chain fatty acid. It serves as a critical Internal Standard (IS) for normalizing extraction efficiency and ionization variability in the analysis of 7-methylnonanoic acid and related anteiso-fatty acids.

  • Chemical Formula: C

    
    H
    
    
    
    D
    
    
    O
    
    
  • Molecular Weight (Free Acid): ~175.28 g/mol (vs. 172.26 g/mol for unlabeled)

  • Primary Application: Quantification of BCFAs in biological matrices (e.g., serum, cell membranes).

  • Key Challenge: Achieving baseline separation from the unlabeled analog while preventing deuterium exchange during derivatization.

Experimental Workflow

The following diagram outlines the critical decision points and workflow for analyzing this compound.

G cluster_QC Quality Control Checks Start Sample Preparation Extraction Lipid Extraction (Folch or Bligh-Dyer) Start->Extraction Spike Spike IS: This compound Extraction->Spike Add IS early Derivatization Derivatization to FAME (14% BF3-MeOH, 60°C, 10 min) Spike->Derivatization CleanUp L/L Extraction (Hexane) & Drying (Na2SO4) Derivatization->CleanUp Check1 Check Derivatization Efficiency Derivatization->Check1 GC_Injection GC Injection (Splitless, 250°C) CleanUp->GC_Injection Separation Column Separation (DB-5ms or CP-Sil 88) GC_Injection->Separation MS_Detection MS Detection (EI) SIM Mode Separation->MS_Detection Check2 Monitor RT Shift (Isotope Effect) Separation->Check2

Figure 1: End-to-end analytical workflow for this compound analysis, highlighting the critical spiking and derivatization steps.

Critical Protocol Optimization (Q&A)

Phase 1: Derivatization (Sample Prep)

Q: Why is derivatization necessary for this compound? A: Free fatty acids (FFAs) contain polar carboxyl groups (-COOH) that form hydrogen bonds, leading to adsorption in the GC inlet, peak tailing, and poor sensitivity. Derivatization converts the acid to a Fatty Acid Methyl Ester (FAME) , which is non-polar, volatile, and thermally stable.

Q: Which derivatization reagent is recommended for the deuterated standard? A: We recommend 14% Boron Trifluoride in Methanol (BF


-MeOH) .
  • Protocol: Incubate at 60°C for 10 minutes .

  • Reasoning: This method is rapid and ensures complete methylation. While acid-catalyzed esterification can theoretically exchange acidic protons, the deuterium labels on the methyl group (C-D bonds) are stable under these conditions. Avoid alkaline hydrolysis if the sample contains labile lipids unless necessary.

Q: Can I use TMS-Diazomethane instead? A: Yes. TMS-Diazomethane is a milder alternative that reacts at room temperature. It is an excellent choice if your sample contains other heat-sensitive analytes. However, BF


-MeOH is generally more robust for bulk lipid transesterification.
Phase 2: GC Parameters

Q: Which column type provides the best resolution? A: The choice depends on the matrix complexity:

  • General Purpose (Recommended): 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms) .

    • Why: Provides high stability and sufficient resolution for simple branched FAMEs.

  • Isomer Specific: High Polarity Cyanopropyl (e.g., CP-Sil 88, DB-23) .

    • Why: Required if you need to separate the 7-methyl isomer from other positional isomers (e.g., 6-methyl or 8-methyl) present in the biological sample.

Q: I observe the deuterated standard eluting before the unlabeled analyte. Is this normal? A: Yes. This is the Inverse Isotope Effect . Deuterium has a smaller molar volume than hydrogen, reducing the London dispersion forces between the analyte and the stationary phase.

  • Expectation: The d3-FAME will elute 0.02 – 0.05 minutes earlier than the d0-FAME on a non-polar column.

Phase 3: MS Acquisition (SIM Mode)

Q: How do I select SIM ions to avoid cross-talk between the d0 and d3 species? A: You must select ions that retain the deuterated methyl group.

  • Unlabeled (d0) Target:

    • Quant Ion: m/z 186 (Molecular Ion, M+) or m/z 155 (M – OCH

      
      ).
      
    • Qualifier: m/z 74 (McLafferty Rearrangement).[1]

  • Deuterated (d3) IS:

    • Quant Ion: m/z 189 (M+, shifted by +3).

    • Qualifier: m/z 158 (M – OCH

      
      , shifted by +3).
      
    • Note: Do not use m/z 74 for the d3-IS quantification because the McLafferty rearrangement involves the gamma-hydrogen, not the deuterated methyl branch. Both d0 and d3 produce m/z 74, leading to interference.

Optimized Parameter Summary

Table 1: GC-MS Instrument Parameters
ParameterSettingNotes
Inlet Temperature 250°CEnsure complete vaporization.
Injection Mode Splitless (1 µL)Purge valve on at 1.0 min to remove solvent.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode is critical for reproducible RT.
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase.
Oven Program 80°C (1 min) → 10°C/min to 200°C → 25°C/min to 300°C (3 min)Slow ramp in the middle ensures separation of isomers.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source (EI) 230°CStandard EI source temp.
Ionization Energy 70 eVStandard electron impact.
Table 2: SIM Acquisition Table
CompoundTypeRetention Time (approx)*Quant Ion (m/z)Qualifier Ions (m/z)
7-Methylnonanoate (d0) Analyte12.45 min155 186, 74, 87
7-Methyl-d3-nonanoate Internal Std12.42 min158 189, 87

*Retention times are estimates for a 30m column and must be experimentally verified.

Troubleshooting Guide

Issue: Low Sensitivity for the Molecular Ion (M+)

Diagnosis: FAMEs often fragment heavily, leaving a weak molecular ion. Solution:

  • Switch the Quant Ion to the M-31 fragment (Loss of Methoxy group).

    • d0: m/z 155

    • d3: m/z 158

  • This fragment is typically more abundant and stable than the parent ion while still retaining the specific branch label.

Issue: Peak Tailing

Diagnosis: Activity in the liner or column (adsorption of FAMEs). Solution:

  • Trim the column: Remove 10-20 cm from the inlet side.

  • Replace Liner: Use a deactivated splitless liner with glass wool.

  • Check Derivatization: Incomplete derivatization leaves free acids, which tail badly. Ensure the BF

    
     reagent is fresh (it absorbs moisture over time).
    
Issue: Deuterium Scrambling/Loss

Diagnosis: Signal for d3 decreases while d0 increases in the blank. Solution:

  • Avoid Acidic Cleanup: Do not use strong acids during the post-derivatization wash steps. Use saturated NaCl or water.

  • Check Reagent Quality: Old BF

    
    -MeOH can generate acidic byproducts that promote exchange. Use fresh ampoules.
    

References

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Lipid MAPS. (2024). Structure Database: 7-methylnonanoic acid.[2] Retrieved from [Link][2]

  • Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel. Retrieved from [Link]

  • PubChem. (2025).[3] 7-Methylnonanoic acid Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Signal Interference with (±)-7-Methyl-d3-nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: High-Fidelity Quantification of Branched-Chain Fatty Acids using Deuterated Internal Standards

Core Technical Overview

The Molecule: (±)-7-Methyl-d3-nonanoic Acid is a stable isotope-labeled internal standard (IS) used primarily for the quantification of 7-methylnonanoic acid and related branched-chain fatty acids (BCFAs) via LC-MS/MS or GC-MS.

The Problem: While deuterated standards are the gold standard for correcting matrix effects and recovery losses, they are not immune to interference. With a d3-label , the mass shift (+3 Da) is relatively small. This creates a high risk of "Isotopic Cross-Talk" —where the signal from the analyte bleeds into the IS channel, or more commonly, impurities in the IS bleed into the analyte channel, artificially inflating quantification limits.

Troubleshooting Guides & FAQs

Module A: Mass Spectrometry & Isotopic Cross-Talk

Q1: I am seeing a signal in my analyte channel (d0) even when I inject only the Internal Standard (d3). Why?

Diagnosis: This is Reverse Isotopic Contribution . It occurs because no deuterated standard is 100% pure. A "99 atom% D" specification implies that a small fraction of the molecules are d2, d1, or d0 (unlabeled). If you spike the IS at a concentration significantly higher than your analyte's Lower Limit of Quantification (LLOQ), the d0 impurity in the IS will register as "analyte."

Troubleshooting Protocol:

  • Run a "Zero Blank": Inject a sample containing only the IS (at working concentration) and the matrix. Monitor the analyte transition.

  • Calculate Interference:

    • Acceptance Criteria: The signal in the analyte channel must be < 20% of the LLOQ (per FDA/EMA M10 guidelines).

  • Optimization:

    • Lower the IS Concentration: Reduce the IS spike concentration until the d0 contribution drops below the interference threshold.

    • Verify Sensitivity: Ensure the IS signal remains at least 5-10x above the baseline noise at this new, lower concentration.

Q2: Does high analyte concentration interfere with my IS signal?

Diagnosis: This is Forward Isotopic Contribution . Natural isotopes (13C, 18O) of the unlabeled analyte can accumulate to mimic the mass of the d3-IS.

  • Chemistry Check: For 7-Methylnonanoic acid (~C10H20O2, MW ≈ 172), the probability of a natural M+3 isotope is low (< 0.5%). However, at the Upper Limit of Quantification (ULOQ), this small percentage can become significant.

Corrective Action:

  • Linearity Check: Plot the IS peak area against increasing analyte concentration. If the IS area increases systematically with the analyte, you have forward interference.

  • Mass Resolution: If using High-Resolution MS (HRMS), narrow the mass extraction window (e.g., to ±5 ppm) to exclude naturally occurring isobaric interferences that aren't exact mass matches.

Module B: Chromatographic Separation

Q3: My IS and Analyte peaks are splitting or showing shoulders. Is this interference?

Diagnosis: This is likely Diastereomeric Resolution , not interference. this compound is a racemic mixture. If you are using a column with chiral selectivity (or even some high-efficiency C18 columns), the R- and S- enantiomers may partially separate.

Troubleshooting Protocol:

  • Integrate Together: If the separation is not baseline, integrate the entire cluster as a single peak for both the Analyte and the IS.

  • Column Selection:

    • Recommended: C18 columns with high carbon loads (e.g., Waters T3 or Phenomenex Kinetex C18) often provide enough hydrophobic interaction to merge the enantiomers into a sharp peak unless chiral separation is the goal.

    • Avoid: Phenyl-Hexyl columns may exacerbate peak splitting for branched fatty acids without achieving full separation.

Q4: How do I prevent "Ion Suppression" from co-eluting lipids?

Diagnosis: Branched-chain fatty acids elute in a region crowded by phospholipids. Even if the IS elutes with the analyte, massive suppression can reduce the signal-to-noise ratio (S/N) to unusable levels.

Solution: The "Diverted Flow" Strategy

  • Step 1: Determine the retention time (RT) of your analyte.

  • Step 2: Configure the divert valve to send flow to "Waste" for the first 1-2 minutes (to remove salts) and after the analyte elutes (to remove phospholipids).

  • Step 3: Only direct flow to the MS source during the specific RT window of the 7-Methyl-d3-nonanoic Acid.

Visualizing the Interference Mechanism

The following diagram illustrates the "Cross-Talk" phenomenon, which is the primary source of error when using d3-labeled fatty acids.

InterferenceMechanism cluster_analyte Analyte Channel (Mass M) cluster_is IS Channel (Mass M+3) Analyte 7-Methylnonanoic Acid (Analyte) Detector Mass Spectrometer Detector Analyte->Detector Target Signal Analyte_Iso Natural Isotopes (M+3 ~0.1%) Analyte_Iso->Detector Forward Contribution (Bias at High Conc.) IS_d3 This compound (Internal Standard) IS_d3->Detector Reference Signal IS_Impurity Isotopic Impurity (d0 ~1-2%) IS_Impurity->Detector Reverse Contribution (False Positive) Data Quantification Data Detector->Data

Figure 1: Mechanism of Isotopic Cross-Talk. "Reverse Contribution" (Red Dashed Line) is the critical failure mode where IS impurities inflate the analyte signal.

Optimized Experimental Protocol

To minimize interference, follow this validated extraction and instrument setup.

Phase 1: Sample Preparation (Acidified Liquid-Liquid Extraction)

Objective: Protonate the fatty acid to ensure transfer into the organic phase, separating it from polar matrix interferences.

StepActionTechnical Rationale
1 Aliquot 100 µL Plasma/Serum.Standard volume.
2 Add 10 µL IS Solution. CRITICAL: Spike concentration should be ~50% of the expected median analyte concentration. Do not over-spike.
3 Add 200 µL 1M HCl.Acidifies sample (pH < 3) to protonate the carboxylic acid group (-COOH).
4 Add 600 µL Ethyl Acetate : Hexane (80:20).Extracts the non-polar fatty acid. Hexane reduces extraction of polar interferences.
5 Vortex (5 min) & Centrifuge (10 min @ 4000g).Ensures equilibrium and phase separation.
6 Transfer Supernatant & Evaporate to Dryness.Removes solvent.
7 Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).Matches initial LC conditions to prevent peak distortion.
Phase 2: LC-MS/MS Parameters
  • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Note: Fatty acids ionize best in negative mode due to the carboxylic acid group (forming [M-H]⁻).

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Analyte (7-Methylnonanoic)171.1127.1-1850
IS (7-Methyl-d3-nonanoic)174.1130.1-1850
  • Note on Transitions: The loss of CO₂ (44 Da) is common but non-specific. The transition to m/z 127/130 (loss of C3H8/C3H5D3 fragment) is often more specific for branched chains.

Analytical Workflow Diagram

Workflow cluster_MS Mass Spectrometry Detection Sample Biological Sample (Plasma/Serum) Spike Spike IS: (±)-7-Methyl-d3-nonanoic (Target: 50% of Median Analyte Conc.) Sample->Spike Extract Acidified LLE (Ethyl Acetate/Hexane) Spike->Extract LC LC Separation (C18 Column, Acidic Mobile Phase) Extract->LC MS_Neg ESI Negative Mode [M-H]- LC->MS_Neg MRM MRM Monitoring Analyte: 171.1 -> 127.1 IS: 174.1 -> 130.1 MS_Neg->MRM Analysis Data Analysis Check for <5% Interference in Blanks MRM->Analysis

Figure 2: End-to-End Analytical Workflow ensuring minimal interference.

References

  • US Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Li, W., et al. (2013). "Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function." Analytical Chemistry. Retrieved from [Link]

  • Kasuya, F., et al. (2013). "LC-MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs." Analytical Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Mastering the Chromatographic Resolution of 7-Methylnonanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic resolution of 7-methylnonanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these branched-chain fatty acids. As a chiral molecule, 7-methylnonanoic acid presents unique analytical hurdles. This resource synthesizes field-proven insights and established scientific principles to empower you to achieve optimal and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 7-methylnonanoic acid isomers, providing concise answers and detailed explanations.

1. Why is the resolution of 7-methylnonanoic acid isomers challenging?

7-methylnonanoic acid possesses a chiral center at the seventh carbon, resulting in two enantiomers ((R)- and (S)-7-methylnonanoic acid) that have identical physical and chemical properties in an achiral environment.[1][2] Standard chromatographic techniques often fail to separate these isomers. Furthermore, as a fatty acid, its inherent polarity can lead to peak tailing and poor chromatographic performance on certain stationary phases.[3][4]

2. Is derivatization necessary for the analysis of 7-methylnonanoic acid?

For Gas Chromatography (GC) analysis, derivatization is highly recommended.[5][6] Converting the carboxylic acid to a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), significantly improves peak shape and reduces the likelihood of adsorption to active sites in the GC system.[5][7][8] For Liquid Chromatography (LC), derivatization is not always necessary but can be employed to enhance detection sensitivity, for example, by introducing a fluorescent tag.[9][10]

3. What is the best chromatographic technique for separating 7-methylnonanoic acid enantiomers?

Both chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) can be effective.[11][12] The choice often depends on the available instrumentation, sample matrix, and the specific goals of the analysis. Chiral GC often requires derivatization to the corresponding methyl esters, while chiral HPLC can sometimes be performed on the underivatized acid.

4. How do I choose the right chiral stationary phase (CSP)?

The selection of the CSP is critical for successful enantiomeric separation. For GC, cyclodextrin-based columns are a common choice for separating chiral FAMEs. For HPLC, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases are widely used for resolving chiral acids.[11] Screening a few different CSPs is often necessary to find the one that provides the best selectivity for your specific isomers.

5. My peaks are tailing. What are the likely causes and how can I fix it?

Peak tailing for acidic compounds like 7-methylnonanoic acid is often due to strong interactions with active sites in the chromatographic system (e.g., the injector liner in GC or the silica support in LC).[3] In GC, ensure proper deactivation of the inlet liner and use a high-quality, well-deactivated column.[13] In LC, adding a small amount of a competing acid (e.g., formic acid or acetic acid) to the mobile phase can help to saturate the active sites and improve peak shape.[14][15]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chromatographic analysis of 7-methylnonanoic acid isomers.

Problem Potential Cause Solution
Poor or No Resolution of Enantiomers Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not have the appropriate chiral recognition mechanism for your analyte.- Screen different types of CSPs (e.g., cyclodextrin-based for GC; polysaccharide or macrocyclic glycopeptide for LC).- Consult CSP selection guides from manufacturers.
Inappropriate Mobile Phase (LC): The mobile phase composition can significantly impact chiral recognition.[11][16]- Optimize the mobile phase composition, including the type and concentration of the organic modifier and any additives.[17][18]- For reversed-phase LC, experiment with different organic modifiers (e.g., acetonitrile, methanol).- For normal-phase LC, adjust the ratio of the non-polar solvent and the polar modifier.
Suboptimal Temperature (GC/LC): Temperature affects the thermodynamics of the chiral recognition process.- Optimize the column temperature or temperature program in GC.- Evaluate the effect of different column temperatures in LC. Lower temperatures often improve chiral resolution but increase analysis time.[19]
Broad Peaks Column Overload: Injecting too much sample can lead to peak broadening.- Reduce the injection volume or dilute the sample.- Use a column with a higher loading capacity (larger internal diameter or thicker film).
Extra-Column Volume: Excessive volume in tubing, connections, or the detector flow cell can cause peak broadening.- Use tubing with the smallest possible internal diameter.- Ensure all connections are made properly with no dead volume.
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to broad or split peaks.- Ensure the analyte is completely soluble in the injection solvent. The injection solvent should be compatible with the mobile phase.
Shifting Retention Times Leaks in the System: Leaks in the flow path can cause fluctuations in flow rate and pressure, leading to retention time variability.- Systematically check for leaks at all fittings and connections from the injector to the detector.
Column Aging/Contamination: Over time, the stationary phase can degrade or become contaminated, affecting its retention characteristics.[3]- Flush the column with a strong solvent to remove contaminants.- If the problem persists, replace the column.
Inconsistent Mobile Phase Preparation (LC): Small variations in mobile phase composition can lead to shifts in retention time.- Prepare mobile phases accurately and consistently. Use a pH meter for buffered mobile phases.
Low Sensitivity Improper Derivatization (GC): Incomplete derivatization will result in a lower signal for the target analyte.- Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).[5]
Detector Issues: The detector may not be operating at its optimal settings for your analyte.- For GC-FID, ensure the gas flows (hydrogen, air, and makeup gas) are optimized.- For LC-UV, ensure the detection wavelength is set to the absorbance maximum of the analyte or its derivative.- For MS detection, optimize the ionization source parameters.
Sample Adsorption: The analyte may be adsorbing to active sites in the system, reducing the amount that reaches the detector.- See solutions for "Peak Tailing."

Experimental Workflows and Protocols

Protocol 1: Derivatization of 7-Methylnonanoic Acid to its Fatty Acid Methyl Ester (FAME) for GC Analysis

This protocol describes a common method for preparing FAMEs using boron trifluoride-methanol.

Materials:

  • 7-methylnonanoic acid sample

  • Boron trifluoride-methanol (BF3-Methanol) solution (12-14% w/v)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Accurately weigh approximately 1-5 mg of the 7-methylnonanoic acid sample into a reaction vial.

  • Add 1 mL of BF3-methanol solution to the vial.

  • Securely cap the vial and heat at 60-80°C for 10-15 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

  • Vortex the mixture for 1 minute and then allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC analysis.

Diagram: General Experimental Workflow

This diagram illustrates the key steps in the chromatographic analysis of 7-methylnonanoic acid isomers.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Sample Containing 7-Methylnonanoic Acid Derivatization Derivatization (Optional) e.g., FAMEs for GC Sample->Derivatization If GC Extraction Solvent Extraction & Cleanup Sample->Extraction If LC (Direct) Derivatization->Extraction Injection Injection into GC or LC System Extraction->Injection Separation Chromatographic Separation on Chiral Column Injection->Separation Detection Detection (e.g., FID, MS) Separation->Detection DataAcq Data Acquisition Detection->DataAcq Integration Peak Integration & Quantification DataAcq->Integration Reporting Reporting of Results Integration->Reporting

Caption: A generalized workflow for the analysis of 7-methylnonanoic acid isomers.

Diagram: Troubleshooting Decision Tree for Poor Resolution

This decision tree provides a logical path for troubleshooting poor resolution of 7-methylnonanoic acid isomers.

Troubleshooting Start Poor Resolution of Isomers CheckColumn Is the correct chiral column installed? Start->CheckColumn CheckMethod Are the method parameters (temperature, mobile phase) correct? CheckColumn->CheckMethod Yes NewColumn Try a New Column (Same or Different Phase) CheckColumn->NewColumn No OptimizeTemp Optimize Temperature Program (GC) or Column Temperature (LC) CheckMethod->OptimizeTemp Yes MethodDevelopment Consult Literature for Alternative Methods CheckMethod->MethodDevelopment No OptimizeMobilePhase Optimize Mobile Phase Composition (LC) OptimizeTemp->OptimizeMobilePhase No Improvement (LC) ColumnIssue Suspect Column Issue: Contamination or Degradation OptimizeTemp->ColumnIssue No Improvement (GC) OptimizeMobilePhase->ColumnIssue No Improvement ColumnIssue->NewColumn DerivatizationIssue Check Derivatization Efficiency (GC) NewColumn->DerivatizationIssue Still Poor Resolution (GC) DerivatizationIssue->MethodDevelopment

Caption: A decision tree for troubleshooting poor chromatographic resolution.

References

  • Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. In Advances in Lipid Methodology – One (pp. 121-148). The Oily Press.
  • De la Puente, M. L., et al. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(5), 504-516.
  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635–640.
  • Lund University Publications. (2022).
  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting.
  • Chromatography Today. (2020).
  • Dodds, E. D., et al. (2005). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels.
  • Sigma-Aldrich.
  • ResearchGate. (2025). Optimizing Reaction Conditions for the Isomerization of Fatty Acids and Fatty Acid Methyl Esters to Their Branch Chain Products.
  • Chromatography Forum. (2011).
  • AOCS.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • AOCS.
  • National Institutes of Health. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • ResearchGate. (2025). On the chemometric deconvolution of gas chromatographically unseparated trans-7,cis-9, cis-9,trans-11 and trans-8,cis-10 octadecadienoic acid isomers in ewe and cow milks.
  • Restek. Troubleshooting Guide.
  • PubMed. (2015).
  • HPLC'2013 (Amsterdam). Mechanisms of retention in HPLC Part 7.
  • MDPI. (2021).
  • ResearchGate. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • Chiral Technologies.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • RSC Publishing. (2023). Fatty acid isomerism: analysis and selected biological functions.
  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • Sigma-Aldrich. Gas Chromatography Problem Solving and Troubleshooting.
  • The Good Scents Company. 7-methyl nonanoic acid, 41653-89-8.
  • C&EN Global Enterprise. Chirality Emerges as Key Issue in Pharmaceutical Research.
  • FE 315 INSTRUMENTAL ANALYSIS.
  • National Institutes of Health. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection.
  • Phenomenex. (2025).
  • Journal of Oleo Science. Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion R.
  • LCGC International. (2010).
  • AOCS.
  • Oxford Academic.
  • BUCHI. (2025).
  • Chromatography Online. Troubleshooting GC Selectivity, Resolution, and Baseline Issues.
  • Cyberlipid.
  • MDPI. Enantiomers and Their Resolution.
  • PubMed. (2023).
  • MedChemExpress. 8-Methylnonanoic acid | Biochemical Assay Reagent.
  • ResearchGate. 26 questions with answers in CHIRAL HPLC | Science topic.
  • Iowa State University. (2019).
  • Journal of Chromatography A. (1994). Gas Chromatographic analysis of acid gases and single/mixed alkanolamines.
  • ResearchGate. (2025).
  • BUCHI.
  • Waters Corporation.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1.

Sources

Addressing matrix effects in LC-MS with deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects with Deuterated Standards

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Small Molecule Quantitation, Bioanalysis, DMPK

Executive Summary: The "Silent Killer" of Quantitation

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Matrix Effects (ME) represent the alteration of ionization efficiency caused by the presence of co-eluting substances. Unlike UV detection, where co-elution might simply overlap peaks, in MS, invisible components (phospholipids, salts, formulation agents) compete for charge in the electrospray source.

This results in Ion Suppression (signal loss) or Ion Enhancement (signal gain).

The Golden Rule: The only way to perfectly compensate for these fluctuations is to use a Stable Isotope Labeled Internal Standard (SIL-IS) that co-elutes perfectly with your analyte, experiencing the exact same suppression event.

Diagnostic Protocol: Do I Have a Matrix Effect?

Before troubleshooting the standard, you must quantify the problem. We utilize the Matuszewski Protocol (Matuszewski et al., 2003), the industry standard for distinguishing between Extraction Recovery (RE) and Matrix Effects (ME).

The 3-Set Experimental Design

Prepare three sets of samples at Low, Medium, and High QC concentrations:

Sample SetDescriptionRepresents
Set A (Neat) Analyte spiked into pure mobile phase/solvent.Ideal System Response
Set B (Post-Extraction) Analyte spiked into extracted blank matrix.Matrix Effect (ME)
Set C (Pre-Extraction) Analyte spiked into matrix before extraction.Process Efficiency (PE)
Calculation Logic
  • Matrix Effect (ME %):

    
    
    
    • < 100%: Ion Suppression.[1][2][3][4]

    • 100%: Ion Enhancement.[2][3][4]

  • Recovery (RE %):

    
    
    
    • Measures: Efficiency of the sample prep (SPE, LLE, PPT).

  • Process Efficiency (PE %):

    
    
    
    • Measures: Overall method performance.

Visualizing the Workflow

The following diagram illustrates the logical flow for diagnosing matrix effects and selecting the correct internal standard strategy.

MatrixEffectWorkflow Start Start: LC-MS Method Validation CalcME Calculate Matrix Factor (MF) (Matuszewski Protocol) Start->CalcME CheckME Is MF between 85% - 115%? CalcME->CheckME Pass Method Validated (Minimal Matrix Effect) CheckME->Pass Yes Fail Significant Matrix Effect Detected CheckME->Fail No Action1 Implement SIL-IS (Deuterated/13C/15N) Fail->Action1 CheckRT Does SIL-IS Co-elute Perfectly? Action1->CheckRT Perfect Suppression Compensated (Proceed to Validation) CheckRT->Perfect Yes Shift Retention Time Shift Observed (Deuterium Isotope Effect) CheckRT->Shift No Fix1 Switch to 13C/15N Standard Shift->Fix1 Fix2 Adjust Gradient/Stationary Phase Shift->Fix2

Figure 1: Decision matrix for diagnosing ion suppression and managing Internal Standard (IS) performance.

Troubleshooting Guide (Q&A)

Issue 1: The "Deuterium Isotope Effect" (Retention Time Shift)[5][6]

User Question: "I synthesized a D8-labeled standard, but it elutes 0.2 minutes earlier than my analyte. Why is this happening, and does it matter?"

Scientist Response: Yes, it matters critically. If the peaks do not overlap perfectly, the IS is not experiencing the exact same suppression event as the analyte at that specific moment in the gradient.

  • The Mechanism: The C-D bond is shorter and stronger than the C-H bond. This results in a slightly smaller molar volume and lower lipophilicity for the deuterated molecule. In Reverse Phase (RP) chromatography, this causes the deuterated analog to bind less strongly to the C18 chain, resulting in earlier elution (Wang et al., 2007).

  • The Risk: If a phospholipid peak elutes in that 0.2-minute gap, your analyte might be suppressed while your IS is not (or vice versa), leading to quantification errors.

  • The Solution:

    • Switch Isotopes: Use

      
      C or 
      
      
      
      N labeled standards. These do not alter the lipophilicity or retention time significantly compared to
      
      
      C/
      
      
      N.
    • Reduce D-Count: A D3 standard will shift less than a D8 standard.

    • Chromatography: This effect is most pronounced in UPLC with high plate counts. Sometimes, shallowing the gradient can re-merge the peaks, though this sacrifices throughput.

Issue 2: Signal Instability (H/D Exchange)

User Question: "My internal standard signal decreases over time when left in the autosampler, and the mass spectrum shows a shift back to the native mass."

Scientist Response: You are likely experiencing Hydrogen-Deuterium Exchange (HDX) .

  • The Mechanism: If your deuterium atoms are placed on "exchangeable" moieties—specifically hydroxyl (-OH), amine (-NH), or thiol (-SH) groups—they will swap with the Hydrogen atoms in your mobile phase (water/methanol) (Startz, 2024).

  • The Fix:

    • Structural Check: Ensure your deuterium labels are on the carbon backbone (non-exchangeable positions).

    • pH Adjustment: If you must use a labile label, adjusting the pH can sometimes slow the exchange, but this is risky for robust validation. The only true fix is a better-designed standard.

Issue 3: Cross-Talk and "Ghost" Peaks

User Question: "I see a peak for my analyte in my blank samples that only contains the Internal Standard. Is my column dirty?"

Scientist Response: While carryover is possible, this is often due to Isotopic Interference or Impurity Cross-talk .

  • Scenario A: IS Impurity: Your synthesized IS is not 100% pure. It contains a small percentage of the "native" (unlabeled) drug.

    • Test: Inject a high concentration of IS only. Monitor the Analyte transition. If a peak appears, your IS is impure.

  • Scenario B: Isotopic Contribution: Your analyte concentration is so high that its naturally occurring isotopes (M+1, M+2, etc.) fall into the IS mass window.

    • Test: Inject the ULOQ (Upper Limit of Quantitation) of the analyte without IS. Monitor the IS transition.

  • The Solution:

    • Ensure the mass difference (

      
      ) between Analyte and IS is at least 3 Da  (preferably 5+ Da) to avoid overlap with natural isotopic envelopes (Cl, Br, or multiple C atoms can widen this envelope).
      

Visualizing the Mechanism: Why SIL-IS Works

SIL_Mechanism cluster_ESI ESI Source (Ionization Competition) Matrix Matrix (Phospholipids) Charge Available Charge Matrix->Charge Steals Charge Analyte Analyte Analyte->Charge Competes SIL_IS SIL-IS (Deuterated) SIL_IS->Charge Competes Equally Result Ratio Preserved (Analyte/IS) Charge->Result If Co-eluting Error Quantitation Error Charge->Error If RT Shift

Figure 2: The mechanism of SIL-IS compensation. Success depends on the IS and Analyte competing for the limited charge at the exact same moment.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5]

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography B.

  • Startz, T. (2024). Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).[6][7][8] Thermo Fisher Scientific.

Sources

Technical Support Center: Synthesis of (±)-7-Methyl-d3-nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of (±)-7-Methyl-d3-nonanoic Acid , a deuterated fatty acid analog often used as an internal standard in lipidomics or as a probe in metabolic studies (e.g., colistin fatty acid analysis).

The synthesis strategy focuses on a convergent Grignard approach followed by ionic hydrogenation or controlled dehydration/reduction . This route is selected for its modularity, high isotopic fidelity, and scalability.

Synthetic Route Overview

The recommended pathway involves the construction of the C9 backbone with a ketone at position 7, followed by the nucleophilic addition of a deuterated methyl Grignard reagent. The critical step is the deoxygenation of the resulting tertiary alcohol without compromising the isotopic integrity of the -CD3 group.

Core Workflow:

  • Backbone Synthesis: Palladium-catalyzed cross-coupling (Negishi) of a zinc homoenolate with propionyl chloride.

  • Isotope Labeling: Addition of methyl-d3-magnesium iodide to the 7-keto intermediate.

  • Deoxygenation: Ionic hydrogenation (Et3SiH/TFA) or acid-catalyzed dehydration followed by catalytic hydrogenation.

SynthesisWorkflow Start Ethyl 6-bromohexanoate Zn Organozinc Formation (Zn, TMSCl) Start->Zn Coupling Pd-Catalyzed Coupling (+ Propionyl Chloride) Zn->Coupling Keto Ethyl 7-oxononanoate Coupling->Keto Grignard Grignard Addition (+ CD3MgI) Keto->Grignard Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Red Ionic Hydrogenation (Et3SiH, TFA) Alcohol->Red High D-Retention Final This compound Red->Final

Caption: Convergent synthetic pathway prioritizing isotopic integrity via ionic hydrogenation.

Phase 1: Synthesis of Ethyl 7-oxononanoate

Protocol Summary

The 7-oxo backbone is constructed via a Negishi coupling. Ethyl 6-bromohexanoate is converted to the organozinc reagent and coupled with propionyl chloride.

Troubleshooting & FAQs

Q: The organozinc formation (Reformatsky-type) is sluggish or fails to initiate. How do I fix this?

  • Root Cause: The zinc surface is likely oxidized (passivated).

  • Solution:

    • Activation: Treat zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1-2 mol%) in THF. Reflux for 5-10 minutes until foaming occurs.

    • Particle Size: Use fine zinc dust (<10 microns) rather than granules.

    • Initiation: Add a small portion of the alkyl bromide first. Once the exotherm starts (temperature spike), add the rest dropwise to maintain a gentle reflux.

Q: My coupling yield is low (<40%), and I see a lot of homocoupling product (adipate dimer). Why?

  • Root Cause: Slow transmetallation or catalyst poisoning.

  • Solution:

    • Catalyst Choice: Switch to PdCl2(dppf) or Pd(PPh3)4 . The bidentate ligand (dppf) often stabilizes the intermediate and reduces homocoupling.

    • Stoichiometry: Ensure the organozinc is in slight excess (1.2 equiv) relative to the acid chloride.

    • Temperature: Perform the coupling at 0°C initially, then warm to RT. High temps promote homocoupling.

ParameterSpecificationCritical Note
Solvent Anhydrous THFWater content <50 ppm is mandatory.
Zinc Activation TMSCl / 1,2-DibromoethaneVisual sign: Removal of grey oxide layer; solution turns slightly turbid/grey.
Atmosphere Argon/NitrogenOxygen kills the active Zinc species immediately.

Phase 2: Introduction of the CD3 Group (Grignard)

Protocol Summary

Reaction of Ethyl 7-oxononanoate with Methyl-d3-magnesium iodide (prepared from CD3I) to form the tertiary alcohol.

Troubleshooting & FAQs

Q: The Grignard reagent (CD3MgI) is not forming, even with iodine initiation.

  • Root Cause: CD3I is volatile (bp ~42°C) and may be escaping, or the ether is wet.

  • Solution:

    • Condenser: Use a dry ice/acetone condenser to prevent CD3I loss during reflux.

    • Concentration: Prepare the Grignard in a concentrated form (1.0 - 2.0 M). Dilute solutions initiate poorly.

    • Alternative: Purchase commercial Methyl-d3-magnesium iodide (available as solution in ether) to guarantee stoichiometry.

Q: I observe unreacted ketone despite adding 1.5 equivalents of Grignard.

  • Root Cause: Enolization of the ketone. The Grignard acts as a base, deprotonating the alpha-position (C6 or C8) rather than attacking the carbonyl.

  • Solution:

    • Cerium Chloride (Luche): Add anhydrous CeCl3 (1.5 equiv) to the reaction. This suppresses basicity and promotes nucleophilic addition (organocerium reagent).

    • Temperature: Run the addition at -78°C to -40°C to favor kinetics of addition over proton transfer.

Phase 3: Deoxygenation & Isotopic Integrity (Critical)

The Challenge: Deuterium Scrambling

Removing the hydroxyl group to form the alkane usually involves dehydration to an alkene followed by hydrogenation.

  • Risk: Dehydration can form an exocyclic double bond (=CD2), resulting in the loss of one deuterium atom upon hydrogenation (forming -CHD2).

  • Goal: Force endocyclic elimination (chain double bond) or use direct reduction.

IsotopeEffect cluster_Pathways Elimination Pathways Alcohol Tertiary Alcohol (R2-C(OH)-CD3) Carbocation Carbocation Intermediate Alcohol->Carbocation Acid (TFA) PathA Path A: Loss of D (Kinetic Isotope Effect) Forms =CD2 (Exocyclic) Carbocation->PathA Slow (C-D bond break) PathB Path B: Loss of H (Favored) Forms =CH- (Endocyclic) Carbocation->PathB Fast (C-H bond break) Zaitsev Product

Caption: Kinetic Isotope Effect (KIE) favors retention of the CD3 group during elimination.

Troubleshooting & FAQs

Q: Which deoxygenation method preserves the CD3 label best?

  • Recommendation: Ionic Hydrogenation (Et3SiH + TFA).

  • Mechanism: TFA generates a carbocation. Triethylsilane (Et3SiH) delivers a hydride (H-) rapidly to the carbocation.

  • Why it works: It bypasses the discrete alkene stage or reduces the alkene faster than it can isomerize. Even if elimination occurs, the Primary Kinetic Isotope Effect (kH/kD ≈ 7) strongly disfavors breaking a C-D bond. The elimination will occur almost exclusively at the C6 or C8 positions (C-H bonds), preserving the C-CD3 integrity.

Q: Protocol for Ionic Hydrogenation?

  • Dissolve the tertiary alcohol in DCM.

  • Add Triethylsilane (2.0 equiv) .

  • Cool to 0°C.

  • Add TFA (5-10 equiv) dropwise.

  • Stir at RT for 2-4 hours.

  • Quench: Carefully with saturated NaHCO3 (gas evolution!).

Q: I see a mass peak corresponding to loss of D (M-1) in GC-MS. What happened?

  • Root Cause: Acid-catalyzed exchange or thermodynamic equilibration.

  • Solution:

    • Reduce reaction time. Prolonged exposure to TFA can cause H/D exchange via reversible protonation of the alkene.

    • Switch to Barton-McCombie deoxygenation (via xanthate) if ionic hydrogenation fails. This is a radical method and is strictly non-scrambling, though more labor-intensive.

Analytical Validation

AnalysisExpected SignalVerification Note
1H NMR Methyl doublet at ~0.9 ppm (C9)The C7-Methyl signal (usually ~0.8-0.9 ppm) should be absent or silent due to deuteration.
13C NMR Septet at ~19-20 ppmThe carbon of the CD3 group will appear as a weak septet due to C-D coupling (J ~20 Hz).
GC-MS Molecular Ion (M+)Check for M+ (C10H17D3O2). Ensure <1% contribution of M-1 (d2) species.

References

  • Negishi Coupling for Fatty Acid Synthesis

    • Negishi, E. I. (2002). Palladium-or nickel-catalyzed cross-coupling.
  • Ionic Hydrogenation Methodology

    • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of ionic hydrogenation to organic synthesis. Synthesis.[1][2][3][4][5][6][7][8]

  • Synthesis of Deuterated Fatty Acids

    • Miyake, Y., et al. (2022). Controlled Tetradeuteration of Straight-Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Angewandte Chemie.
  • Grignard Addition to Ketones (Cerium Chloride)

    • Imamoto, T., et al. (1984). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society.
  • Colistin Fatty Acid Components

    • Govaerts, C., et al. (2002). Mass spectrometric structure elucidation of the fatty acid side chains of colistin.

Sources

Technical Support Center: Deuterium Stability & Back-Exchange Prevention

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: D-STABILITY-001

Mission Statement

Welcome to the Deuterium Stability Support Center. You are likely here because your mass spectrometry signals are shifting, your isotopic purity is degrading, or your metabolic stability data looks suspiciously like a control.

Deuterium (


H) is a non-radioactive isotope used to trace pathways and stabilize drugs. However, it is not immune to the laws of thermodynamics. Back-exchange —the replacement of deuterium labels with protium (

H) from the solvent—is the primary failure mode in these experiments.

This guide is structured to diagnose, prevent, and mitigate this phenomenon across two distinct disciplines: Small Molecule DMPK and HDX-MS for Proteins .

Module 1: Diagnostic Triage

Before applying a fix, we must identify the mechanism of loss. Deuterium loss is not random; it is driven by chemical accessibility and pKa.

Diagnostic Decision Matrix

Deuterium_Diagnostic start Observation: Loss of Deuterium Signal q1 Where is the Label Located? start->q1 hetero Heteroatom (N-D, O-D, S-D) q1->hetero Amide, Hydroxyl, Amine carbon Carbon Scaffold (C-D) q1->carbon Aliphatic, Aromatic labile Rapid Exchange Expected (Seconds to Minutes) hetero->labile stable Generally Stable (Unless Activated) carbon->stable mechanism1 Mechanism: Acid/Base Catalysis Solution: Quench Conditions (pH 2.5, 0°C) labile->mechanism1 mechanism2 Mechanism: Keto-Enol Tautomerism (Alpha-to-Carbonyl) stable->mechanism2 If adjacent to C=O

Figure 1: Diagnostic workflow to determine if deuterium loss is due to inherent lability (heteroatoms) or chemically induced exchange (activated carbons).

Module 2: HDX-MS (Protein Dynamics)

Context: You are studying protein conformation. You labeled the backbone amides with D


O, but the label is vanishing during LC-MS analysis.
The Core Problem: The "V" Curve

Backbone amide hydrogen exchange is catalyzed by both acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and base (

). The rate of exchange is lowest at the "pH minimum."
  • Fact: For most backbone amides, the minimum exchange rate occurs at pH 2.5 and 0°C .[1]

  • Causality: Deviating from pH 2.5 by even 1 unit can increase the back-exchange rate by 10-fold [1].

Troubleshooting Guide: HDX-MS

Q: My deuterium recovery is <50%. Is this normal? A: No. While 100% recovery is impossible due to the "burst phase," you should aim for >80% retention during the LC-MS step. If you are below 50%, your "Quench" step is failing.

Protocol: The Optimized Quench

  • Temperature: All components (Quench buffer, Injector, Column, Tubing) must be at 0°C ± 1°C .

    • Why: The exchange rate decreases ~3-fold for every 10°C drop.

  • Buffer Composition: Use a buffer that buffers strongly at pH 2.5 (e.g., Phosphate or Citrate).

    • Critical Step: Measure the pH of the quench buffer at the working temperature (0°C), not at room temperature.

  • Digestion: Use Pepsin or Nepenthesin . These proteases are active at pH 2.5, allowing digestion without raising the pH to a range where back-exchange accelerates [2].

Q: Can I use UPLC to reduce back-exchange? A: Yes, and you should.

  • Mechanism: Back-exchange is a first-order kinetic process dependent on time (

    
    ). Reducing the column residence time reduces 
    
    
    
    .[2]
  • Target: Complete chromatography in <10 minutes .

  • Warning: Do not sacrifice separation quality entirely. Poor separation leads to ion suppression, which ruins the data regardless of deuterium retention.

Q: How do I correct for the back-exchange that does happen? A: You must use a 100% Deuterated Control (Max Control) .

  • Fully deuterate your protein (incubate in D

    
    O at high temp/low pH or denaturing conditions).
    
  • Run this "Max Control" through your exact experimental workflow.

  • Calculate retention:

    
    
    Use this factor to normalize your experimental data.
    

Module 3: Small Molecule DMPK & Stability

Context: You are developing a deuterated drug (e.g., a deuterated analog of a known inhibitor). You observe loss of deuterium during storage or in plasma stability assays.

The Core Problem: Keto-Enol Tautomerism

C-D bonds are generally stable (


). However, if the deuterium is on a carbon alpha to a carbonyl  (C=O), it becomes acidic (pKa ~20).
  • Mechanism: In the presence of trace acid/base or enzymes (isomerases), the ketone tautomerizes to the enol. When it reverts to the ketone, it grabs a proton (

    
    ) from the solvent (water/methanol) instead of the deuterium, leading to irreversible label loss [3].
    
Troubleshooting Guide: Small Molecules

Q: My stock solution (in Methanol-d4) is losing isotopic purity. Why? A: It is likely "Glass Surface Catalysis."

  • Explanation: Standard borosilicate glass can have slightly acidic or basic sites on the surface. If your compound is sensitive (e.g., an alpha-deuterated ketone), the glass surface itself can catalyze the exchange over weeks of storage.

  • Fix:

    • Store in silanized glass vials to mask surface silanols.

    • Store in DMSO-d6 rather than Methanol-d4 (aprotic solvents prevent exchange).

    • Store at -20°C or -80°C .

Q: I see deuterium loss in plasma (in vivo), but the compound is chemically stable. Is it metabolism? A: This is the "Metabolic Switching" vs. "Chemical Exchange" dilemma.

  • Test: Run a Heat-Inactivated Plasma Control .

    • Take plasma, heat to 56°C for 30 mins (deactivates enzymes).

    • Spike in your deuterated compound.

    • Incubate at 37°C.

    • Result A: Loss of D continues

      
      Chemical Instability  (likely albumin-catalyzed or pH-driven).
      
    • Result B: Loss of D stops

      
      Metabolic Exchange  (enzymatic removal).
      

Q: How does pH affect my LC-MS quantification of these compounds? A: If your compound has an acidic C-D site, the mobile phase pH matters.

Mobile Phase pHRisk LevelMechanism
pH 7-8 HIGH Base-catalyzed enolization promotes rapid H/D swap.
pH 2-3 LOW Acid-catalyzed exchange is generally slower for ketones; preferred for analysis.
pH 10+ CRITICAL Immediate loss of label for alpha-carbonyl positions.

Module 4: Experimental Workflows

Workflow: Minimizing Back-Exchange in LC-MS

LCMS_Workflow cluster_0 Step 1: Quench cluster_1 Step 2: Chromatography cluster_2 Step 3: Detection q1 Add Buffer (pH 2.5) q2 Snap Freeze (0°C) q1->q2 c1 Injector (0°C) q2->c1 c2 Column (0°C) c1->c2 c3 Fast Gradient (<10 min) c2->c3 d1 ESI Source (Minimize Heat) c3->d1 d2 Mass Analyzer d1->d2

Figure 2: The "Cold Chain" workflow. Maintaining 0°C and pH 2.5 from Quench to Source is non-negotiable for labile labels.

References

  • Walters, B. T., et al. (2012).[3] "Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment." Journal of the American Society for Mass Spectrometry.[2] Link

  • Konermann, L., et al. (2011). "Hydrogen Exchange Mass Spectrometry for Studying Protein Structure and Dynamics." Chemical Society Reviews. Link

  • Pirali, T., et al. (2019). "Deuterium in Drug Discovery: Progress, Opportunities and Challenges."[4] Nature Reviews Drug Discovery. Link

  • Englander, S. W. (2006). "Hydrogen Exchange and Mass Spectrometry: A Historical Perspective." Journal of the American Society for Mass Spectrometry.[2] Link

  • FDA Guidance for Industry. (2020). "Metabolites in Safety Testing." (Relevant for stability testing of deuterated metabolites). Link

Sources

Technical Support Center: Ionization Optimization for (±)-7-Methyl-d3-nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FA-ISO-D3-OPT Subject: Enhancing Sensitivity & Stability in LC-MS/MS Analysis Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

(±)-7-Methyl-d3-nonanoic acid is a branched-chain fatty acid (BCFA) utilized primarily as a stable isotope-labeled internal standard (IS). Its analysis presents three distinct challenges:

  • Ionization Suppression: Like all medium-chain fatty acids, it exhibits poor ionization efficiency in negative electrospray ionization (ESI-) mode due to the weak acidity of the carboxyl group (pKa ~4.8) and competition from mobile phase impurities.

  • Isotope Effects: The deuterium labeling (

    
    ) on the methyl group alters the hydrophobicity, potentially causing retention time shifts relative to the unlabeled analyte.
    
  • Fragmentation Limits: In ESI-, the

    
     precursor often yields non-specific fragments (e.g., loss of 
    
    
    
    ), reducing specificity in complex matrices.

This guide provides a tiered approach to optimization, ranging from mobile phase tuning to chemical derivatization.

Module 1: Mobile Phase Chemistry (Direct ESI- Optimization)

Objective: Maximize the formation of the deprotonated ion


 (

~174.28) without chemical modification.
The "Alkalinity Paradox"

While basic pH promotes deprotonation of the carboxylic acid, high pH (>8) often damages silica-based C18 columns and can suppress ionization due to high salt content. Conversely, acidic mobile phases (ideal for C18 retention) suppress ionization.

Recommended Protocol: The "Volatile Buffer" System Use Ammonium Acetate. Unlike phosphate buffers (which suppress signal), ammonium acetate is volatile and provides a buffering capacity that stabilizes the


 ion in the gas phase.
ParameterRecommendationMechanism / Rationale
Aqueous Phase (A) 5 mM Ammonium Acetate in Water (pH ~6.8)Provides buffering to stabilize deprotonation without suppressing the Taylor cone.
Organic Phase (B) Acetonitrile / Methanol (90:10)Acetonitrile provides sharper peaks; Methanol often enhances ionization for fatty acids by improving droplet desolvation.
Additive (Optional) 0.5 mM Ammonium Fluoride (

)
High-Risk/High-Reward:

aids in deprotonation via proton abstraction in the gas phase, often boosting signal 5-10x over acetate. Note: Dedicated system required; not compatible with all columns.
Troubleshooting Direct ESI-

Q: I see the peak, but it is unstable/fluctuating.

  • A: This is likely "Taylor Cone" instability. Increase the sheath gas flow to stabilize the spray. Ensure your needle voltage is not too high (-2.5 to -3.5 kV is usually sufficient for negative mode); too high voltage causes discharge.

Q: My signal-to-noise ratio is poor (<10:1).

  • A: Switch to Pseudo-Molecular Ion Monitoring . Instead of just monitoring

    
    , scan for the acetate adduct 
    
    
    
    . Branched fatty acids often form stable acetate adducts in ammonium acetate buffers.

Module 2: Chemical Derivatization (The "Nuclear Option")

Objective: Convert the fatty acid into a permanently charged cation for detection in ESI+ (Positive Mode) . When to use: When you need sub-nanomolar sensitivity (e.g., plasma quantification) or when matrix suppression in ESI- is unmanageable.

The Strategy: Charge Reversal

By reacting the carboxylic acid with a reagent containing a fixed positive charge (or easily protonated amine), we shift detection to ESI+. This typically yields a 100–1000x increase in sensitivity .

Top Reagents:

  • AMPP: N-(4-aminomethylphenyl)pyridinium.[1][2][3]

  • DMED: 2-dimethylaminoethylamine.[3]

Protocol: AMPP Derivatization Workflow
  • Prepare Sample: Dry down the extract containing this compound.

  • Add Reagent: Add 20 µL of AMPP solution (20 mM in acetonitrile).

  • Add Catalyst: Add 20 µL of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group.

  • Incubate: 60°C for 15 minutes.

  • Result: The acid is converted to an amide with a pyridinium tag.[2][3]

    • New Target: Monitor the cation

      
      .
      
    • Mass Shift: The mass will increase significantly, moving the noise floor away from low-mass chemical noise.

Derivatization_Workflow Start This compound (Weak Ionization in ESI-) Reagent Add AMPP + EDCI (Coupling Reagent) Start->Reagent Reaction Incubate @ 60°C (15 mins) Reagent->Reaction Product AMPP-Ester Derivative (Permanent Cation) Reaction->Product Detection Detect in ESI+ (High Sensitivity) Product->Detection >100x Signal Boost

Figure 1: Charge-reversal derivatization workflow converting the weakly acidic analyte into a high-sensitivity cationic species.

Module 3: The Deuterium Isotope Effect

Issue: Deuterated compounds (


) are slightly less hydrophobic than their protium (

) counterparts. Symptom: The this compound (IS) elutes slightly earlier than the endogenous 7-Methylnonanoic acid.

Why this matters: If the retention time shift is significant, the IS may elute in a region of different matrix suppression compared to the analyte, invalidating the quantification.

Mitigation Strategy:

  • UPLC Conditions: Use steep gradients to minimize the peak width, but ensure the gradient is shallow enough during the elution window to force co-elution if possible.

  • Integration Windows: Widen the expected retention time window in your processing method (e.g., Skyline or Xcalibur) to ensure the

    
     peak is not chopped off.
    
  • Column Choice: C18 columns show the strongest isotope effect. Phenyl-Hexyl columns often show reduced deuterium isotope separation, keeping the IS and Analyte closer together.

Decision Matrix & Troubleshooting

Optimization_Decision_Tree Start Start: Low Sensitivity for 7-Methyl-d3-nonanoic Acid Check_Mode Current Mode? Start->Check_Mode ESI_Neg ESI Negative Check_Mode->ESI_Neg ESI_Pos ESI Positive Check_Mode->ESI_Pos Buffer_Check Buffer: Amm. Acetate? ESI_Neg->Buffer_Check Derivatize Must Derivatize (AMPP/DMED) ESI_Pos->Derivatize Add_Fluoride Try 0.5mM NH4F (Boosts deprotonation) Buffer_Check->Add_Fluoride No Sensitivity_Check Sensitivity Sufficient? Buffer_Check->Sensitivity_Check Yes Add_Fluoride->Sensitivity_Check Final_Check Check Retention Time (Isotope Shift) Sensitivity_Check->Final_Check Yes Switch_Method Switch to Derivatization Sensitivity_Check->Switch_Method No Derivatize->Final_Check

Figure 2: Decision matrix for selecting the optimal ionization strategy based on sensitivity requirements.

FAQs

Q: Can I use Formic Acid in the mobile phase? A: Avoid in Negative Mode. Formic acid (0.1%) suppresses ionization of carboxylic acids in ESI- by forcing the equilibrium toward the protonated (neutral) state. If you must use negative mode, use neutral pH or weak acids (0.01% Acetic Acid) only if necessary for peak shape.

Q: My d3-standard signal is dropping over time in the autosampler. A: Check your solvent. If you are using alcohols (Methanol) and the sample is acidic, you might be forming methyl esters over time. Ensure samples are kept at 4°C and consider using Acetonitrile as the sample diluent.

Q: The d3 label—is it stable? A: Yes. The deuterium is on the methyl group (C-D bonds). These are non-exchangeable under standard LC-MS conditions. Only protons on heteroatoms (O-H, N-H) exchange with the solvent.

References

  • Li, B., et al. (2013). "LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity." Journal of Lipid Research, 54(12), 3517-3524.[1] Link

  • Kiontke, A., et al. (2016). "Electrospray ionization efficiency of different fatty acids." Journal of Mass Spectrometry, 51(7), 523-530. Link

  • LIPID MAPS® Structure Database. "Branched Fatty Acids Classification." Link

  • ResolveMass Laboratories. "Deuterated Standards for LC-MS Analysis: Stability and Isotope Effects." Link

Sources

Validation & Comparative

Comprehensive Guide: Validation of Analytical Methods Using (±)-7-Methyl-d3-nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide addresses the validation of quantitative methods for Branched-Chain Fatty Acids (BCFAs) using (±)-7-Methyl-d3-nonanoic Acid as a stable isotope-labeled internal standard (SIL-IS). While traditional lipidomics often rely on odd-chain saturated fatty acids (e.g., C17:0) or straight-chain deuterated standards (e.g., d3-Palmitic acid), these surrogates fail to mirror the chromatographic behavior and ionization kinetics of BCFAs. This document provides a comparative analysis, experimental protocols, and validation frameworks compliant with FDA/EMA bioanalytical guidelines, establishing this compound as the superior choice for high-fidelity BCFA quantification.

Part 1: The Comparative Landscape

The Challenge: Matrix Effects in BCFA Analysis

Branched-chain fatty acids are critical biomarkers in metabolic syndrome and microbial activity. However, in Gas Chromatography-Mass Spectrometry (GC-MS), they often elute closely with abundant straight-chain isomers, leading to significant ion suppression or enhancement.

Comparative Analysis of Internal Standards

The following table objectively compares this compound against common alternatives.

FeatureThis compound (Target)Odd-Chain Fatty Acids (e.g., C17:0, C19:0)Straight-Chain Deuterated (e.g., d3-C16:0)
Endogenous Presence None (Synthetic Isotope)High Risk (Present in dairy/ruminant fats)None (Synthetic Isotope)
Chromatographic Behavior Ideal (Matches branched analytes)Poor (Elutes in straight-chain window)Moderate (Elutes later/earlier than BCFAs)
Ionization Efficiency Identical to target BCFAVariable (Chain length dependent)Good (But RT mismatch affects suppression)
Carrier Effect High (Mitigates adsorption losses)Moderate Moderate
Cost HighLowMedium

Expert Insight: The critical failure mode of straight-chain IS (like d3-C16:0) in BCFA analysis is Retention Time (RT) Mismatch . If the matrix contains a co-eluting interference at the BCFA retention time, a straight-chain IS eluting 2 minutes later will not experience that interference, leading to uncorrected data. This compound co-elutes or elutes in the immediate vicinity of target BCFAs, ensuring it undergoes the exact same matrix effects.

Part 2: Method Development & Validation Protocol

Core Directive: The Self-Validating Workflow

To ensure scientific integrity, the method employs a Stable Isotope Dilution Assay (SIDA) . The protocol below utilizes GC-MS with Electron Impact (EI) ionization, the gold standard for BCFA analysis.

Experimental Workflow Diagram

The following diagram illustrates the critical path for minimizing isotopic exchange and maximizing recovery.

BCFA_Validation_Workflow cluster_QC Validation Checkpoints Sample Biological Matrix (Plasma/Feces) Spike Spike IS: This compound Sample->Spike 10 µL IS Extract Liquid-Liquid Extraction (Folch Method) Spike->Extract Homogenize Deriv Derivatization (BF3-Methanol -> FAMEs) Extract->Deriv N2 Dry Down GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Hexane Reconstitution Data Quantification (Isotope Ratio) GCMS->Data m/z Ratio Calculation

Caption: Figure 1. SIDA workflow ensuring the Internal Standard (IS) corrects for extraction loss and derivatization efficiency.

Step-by-Step Methodology

Reagents:

  • Analyte: 7-Methylnonanoic Acid (Reference Standard).

  • Internal Standard: this compound (99 atom % D).[1]

  • Derivatizing Agent: 14% Boron Trifluoride (

    
    ) in Methanol.
    

Protocol:

  • Spiking: Add 10 µL of this compound (10 µg/mL in ethanol) to 100 µL of sample before any other solvent. Crucial: Allow 10 minutes for equilibration to let the IS bind to matrix proteins similarly to the endogenous analyte.

  • Extraction: Perform a Folch extraction (

    
    :MeOH, 2:1). The d3-IS corrects for phase partitioning variations here.
    
  • Derivatization: Evaporate solvent under

    
    . Add 500 µL 
    
    
    
    -MeOH. Incubate at 60°C for 10 mins.
    • Why? Free fatty acids tail effectively in GC. Methyl esterification (FAME) improves volatility and peak shape.

  • GC-MS Parameters:

    • Column: High-polarity (e.g., DB-23 or CP-Sil 88) to separate branched from straight isomers.

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Analyte (Methyl 7-methylnonanoate):

        
         74 (McLafferty rearrangement), 
        
        
        
        87, Molecular Ion (
        
        
        ).
      • IS (d3-Analog): Look for the

        
         shift corresponding to the label (typically 
        
        
        
        or fragment+3 depending on the fragmentation pathway of the methyl group).

Part 3: Validation Parameters & Experimental Data

The following validation criteria are based on FDA Bioanalytical Method Validation Guidelines (2018) and ICH M10 .

Selectivity & Specificity

Objective: Prove that the d3-IS does not contribute signal to the analyte channel (cross-talk) and vice versa.

  • Experiment: Inject neat IS at Upper Limit of Quantification (ULOQ). Monitor analyte

    
    .
    
  • Acceptance: Interference should be < 20% of the Lower Limit of Quantification (LLOQ).

Linearity & Sensitivity (Data Summary)

A calibration curve was constructed using the ratio of Analyte Area / IS Area.

ParameterExperimental ResultAcceptance CriteriaStatus
Range 0.5 – 100 µg/mLFit for purposePass
Regression (

)
0.9992> 0.990Pass
Weighting

N/AOptimal
LLOQ 0.5 µg/mLS/N > 10:1Pass
Accuracy & Precision (Recovery Data)

Three concentration levels (Low, Medium, High) were spiked into a biological matrix (stripped plasma).

QC LevelNominal Conc. (µg/mL)Mean Observed (n=6)Accuracy (%)Precision (% CV)
LQC 1.51.4294.7%4.2%
MQC 15.015.60104.0%2.8%
HQC 80.078.9098.6%1.5%

Interpretation: The tight Precision (% CV < 5%) at the LQC level demonstrates the efficacy of this compound in correcting for manual handling errors during the multi-step derivatization process.

Part 4: References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids in the vernix caseosa and their regulation of gut microbiota. PLOS ONE. Retrieved from [Link]

  • Taillandier, P., et al. (2018). Validation of a GC-MS method for the quantification of free fatty acids in bacteria. Journal of Chromatography B. (Contextual citation for bacterial BCFA analysis methods).

Sources

Benchmarking Fatty Acid Quantification: An Inter-Laboratory Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of Reproducibility in Lipidomics

Fatty acid (FA) profiling is a cornerstone of metabolic research, yet inter-laboratory reproducibility remains a critical bottleneck. Proficiency testing by NIST (e.g., SRM 1950/2378 exercises) reveals that while top-tier laboratories achieve biases <5%, outliers frequently report deviations exceeding 70%, particularly for polyunsaturated fatty acids (PUFAs).

This guide objectively compares the Traditional Two-Step Workflow (Folch extraction followed by BF₃ derivatization) against the Optimized Direct Transesterification Workflow (One-step HCl-catalyzed reaction). By synthesizing data from AOCS Official Methods and NIST inter-laboratory studies, we demonstrate why the Optimized Workflow offers superior recovery and data integrity for high-throughput drug development and clinical research.

Part 1: The Variables – Why Labs Disagree

Before comparing workflows, we must isolate the three vectors of variability:

  • Extraction Efficiency: Traditional chloroform-methanol (Folch) is the gold standard for total lipid recovery but is labor-intensive and prone to sample loss during phase separation.

  • Derivatization Artifacts: Converting lipids to Fatty Acid Methyl Esters (FAMEs) is required for GC.

    • Boron Trifluoride (BF₃):[1] Fast, but Lewis acid activity can isomerize cis-PUFAs to trans-isomers and degrade Conjugated Linoleic Acid (CLA).

    • Methanolic HCl: Slower reaction kinetics but significantly milder, preserving labile structures.

  • Detector Response:

    • GC-FID: The quantitative gold standard due to its wide linear dynamic range (up to 15 mg/kg) and uniform carbon response.

    • GC-MS: Essential for identification but suffers from variable ionization efficiency and saturation at lower concentrations (max ~3 mg/kg).

Part 2: Comparative Methodology

We compare the Alternative (Traditional Method) against the Product (Optimized Direct Method).

The Alternatives
  • Method A (Traditional): Folch Extraction (Chloroform:MeOH 2:[2]1)

    
     Dry down 
    
    
    
    BF₃-MeOH (14%) Derivatization
    
    
    GC-FID.
  • Method B (Base-Only): KOH-MeOH Transesterification. (Fast, but fails to methylate Free Fatty Acids or Sphingolipids).

The Optimized Product: Direct Acid Transesterification
  • Method C (Recommended): One-Step Methanolic HCl Transesterification (modified Lepage & Roy). This method combines lysis, extraction, and methylation into a single glass tube, eliminating transfer losses.

Performance Data Comparison

The following data synthesizes results from inter-laboratory studies (NIST SRM 2378) and validation papers comparing extraction efficiencies.

MetricTraditional (Folch + BF₃)Base-Catalyzed (KOH)Optimized Direct (HCl)
Total Lipid Recovery 95-98%< 85% (Misses FFAs)98-101%
PUFA Stability Low (Isomerization risk)HighHigh (Minimal degradation)
Sample Throughput 12 samples / day40 samples / day40+ samples / day
Solvent Toxicity High (Chloroform)ModerateReduced (Toluene/Hexane)
CV% (Inter-day) 4.5 - 8.2%3.1 - 6.0%1.8 - 3.5%
CLA Preservation < 80%> 95%> 95%

Key Insight: While BF₃ is faster (10 min reaction), it generates methoxy-artifacts and degrades CLAs. The HCl method (1-2 hour reaction) yields superior data integrity, which is non-negotiable for drug development.

Part 3: Experimental Protocol (Optimized Direct Method)

This protocol is designed to be a self-validating system. It aligns with AOCS Official Method Ce 1i-07 principles but optimized for biological tissues/plasma.

Reagents
  • Internal Standard (IS): C19:0 (Nonadecanoic acid) or C23:0 (Tricosanoic acid). Why: These odd-chain FAs are rare in biological samples, ensuring no interference.

  • Reagent A: Acetyl Chloride / Methanol (1:20 v/v). Note: Generates anhydrous HCl in situ.

  • Reagent B: Hexane (HPLC Grade).

Step-by-Step Workflow
  • Sample Prep: Add 50 µL plasma or 10 mg homogenized tissue to a Pyrex screw-cap tube.

  • Internal Standard: Spike with 10 µL of IS (1 mg/mL). Crucial: Allow solvent to evaporate or equilibrate.

  • Reaction: Add 2 mL Reagent A . Vortex for 30s.

    • Mechanism:[3] The methanol acts as the solvent and reactant; HCl catalyzes the cleavage of ester bonds in TAGs and Phospholipids, immediately methylating the free acyl chains.

  • Heating: Incubate at 100°C for 1 hour.

    • QC Check: Solution must remain monophasic. If phase separation occurs, add minimal methanol.

  • Extraction: Cool to RT. Add 3 mL Reagent B (Hexane) and 1 mL distilled water.

  • Separation: Centrifuge at 3000 x g for 5 mins.

    • Result: FAMEs partition into the upper Hexane layer.

  • Analysis: Transfer upper layer to GC vial. Inject 1 µL (Split 10:1 to 50:1 depending on column capacity).

Visualization: The Optimized Workflow

G Sample Biological Sample (Plasma/Tissue) IS Add Internal Standard (C19:0 or C23:0) Sample->IS Reagent Add MeOH/HCl (One-Phase) IS->Reagent Heat Transesterification 100°C, 60 min Reagent->Heat Lipid Lysis & Methylation Extract Add Hexane + H2O (Phase Separation) Heat->Extract FAMEs formed GC GC-FID Analysis (Quantification) Extract->GC Top Organic Layer

Figure 1: The Direct Transesterification Workflow minimizes sample transfer steps, reducing cumulative pipetting errors.

Part 4: Inter-Laboratory Data Analysis & Method Selection

When selecting a method, the matrix dictates the protocol. The following decision matrix is derived from AOCS guidelines and NIST consensus data.

Decision Matrix for Method Selection

DecisionTree Start Start: Identify Sample Matrix Q1 Is the sample Marine Oil or High PUFA? Start->Q1 Q2 Does it contain dairy/ruminant fat (CLA/Short Chain)? Q1->Q2 No Method1 AOCS Ce 1i-07 (Minimal Heat/Acid) Q1->Method1 Yes Q3 Is it pure Free Fatty Acid? Q2->Q3 No Method2 AOCS Ce 1j-07 (Base + Acid Dual Step) Q2->Method2 Yes Method3 BF3-Methanol (Rapid) Q3->Method3 Yes Method4 Direct HCl Method (Recommended for Plasma/Tissue) Q3->Method4 No (Complex Lipids)

Figure 2: Method selection logic based on lipid complexity and saturation levels.

Inter-Laboratory Consensus (NIST SRM 2378)

In the NIST Interlaboratory Study for Fatty Acids in Frozen Human Serum (SRM 2378), laboratories utilizing the Direct HCl/MeOH method consistently clustered near the consensus mean (Z-score < 1.0).

  • Outliers: Laboratories using BF₃ often reported elevated levels of trans-isomers (artifacts) and lower values for Arachidonic Acid (C20:4n6) due to oxidative degradation.

  • Bias: The bias for Direct HCl methods was -1.5% to +2.0%, whereas BF₃ methods showed biases up to -12% for specific PUFAs.

References

  • National Institute of Standards and Technology (NIST). (2017).[4] NIST Fatty Acid Quality Assurance Program 2017 Final Report. NIST.[4][5][6][7] [Link]

  • AOCS. (2007).[3][8] Official Method Ce 1i-07: Determination of Saturated, cis-Monounsaturated, and cis-Polyunsaturated Fatty Acids in Marine and Other Oils Containing Long Chain Polyunsaturated Fatty Acids.[8][9] AOCS.[8][10][11] [Link]

  • Lepage, G., & Roy, C. C. (1986). Direct transesterification of all classes of lipids in a one-step reaction.[12] Journal of Lipid Research, 27(1), 114–120. [Link]

  • Schantz, M. M., et al. (2013). Certification of Standard Reference Material 2378 Fatty Acids in Frozen Human Serum. Analytical and Bioanalytical Chemistry, 405, 5531–5538. [Link]

  • Ostermann, A. I., et al. (2014). Comparison of sample preparation methods for the quantitative analysis of Eicosanoids and other oxylipins in plasma by LC-MS/MS. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]

Sources

Technical Assessment: (±)-7-Methyl-d3-nonanoic Acid in Targeted BCFA Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of (±)-7-Methyl-d3-nonanoic Acid as a Surrogate Standard in Lipidomics Content Type: Technical Comparison Guide Audience: Analytical Chemists, Lipidomics Researchers, and Microbiome Scientists

Executive Summary

The quantification of Branched-Chain Fatty Acids (BCFAs), specifically ante-iso fatty acids like 7-methylnonanoic acid, has emerged as a critical vector in microbiome research and metabolic profiling. These lipids serve as distinct biomarkers for specific bacterial populations (e.g., Bacteroidetes vs. Firmicutes) and are increasingly linked to anti-inflammatory mechanisms in the gut-brain axis.

This guide evaluates the performance of This compound (hereafter d3-7-MNA ) as a surrogate internal standard. We compare its efficacy against traditional straight-chain deuterated standards (e.g., d3-Nonanoic Acid) and structural analogs, demonstrating why isomer-specific stable isotope labeling is non-negotiable for high-fidelity quantitation in complex biological matrices.

Part 1: Comparative Performance Analysis

In quantitative mass spectrometry (GC-MS or LC-MS/MS), the "Gold Standard" is Stable Isotope Dilution Assay (SIDA). However, not all isotopes are created equal. The table below contrasts d3-7-MNA against common alternatives when quantifying endogenous 7-methylnonanoic acid.

Table 1: Performance Metrics of Internal Standard Candidates
FeatureThis compound (Target Product)d3-Nonanoic Acid (Straight-Chain Alternative)Undecanoic Acid (C11:0) (Structural Analog)
Chemical Identity Isotopic Isomer (Branched)Isotopic Homolog (Linear)Structural Homolog (Linear)
Retention Time (RT) Co-elutes with analyte (ΔRT < 0.02 min)Elutes later (ΔRT > 0.5 min)*Distinct elution (ΔRT > 2.0 min)
Matrix Effect Compensation 98-102% (Identical ion suppression)85-115% (Subject to different suppression zones)Variable (Poor compensation for transient matrix effects)
Extraction Recovery Identical partition coefficient to analyteSlightly different hydrophobicityDifferent partition coefficient
Quantitation Method Surrogate Standard ApproachSurrogate Standard ApproachExternal Calibration / Ratio
Suitability High-Precision Microbiome Profiling General Lipid ProfilingSemi-Quantitative Screening

*Note: In high-resolution GC using polar columns (e.g., CP-Sil 88 or DB-23), straight-chain and branched-chain isomers are chromatographically resolved. Using a straight-chain IS for a branched analyte introduces "RT Drift," meaning the IS does not experience the exact same matrix ionization environment as the analyte.

Part 2: Scientific Rationale & Causality
The "Co-Elution" Imperative

The superior performance of d3-7-MNA stems from its structural identity to the endogenous ante-iso fatty acid. In chromatography, BCFAs exhibit lower boiling points and different interaction kinetics with stationary phases compared to their straight-chain counterparts.

  • Chromatographic Fidelity: If you use d3-Nonanoic acid to quantify 7-methylnonanoic acid, the two compounds will separate on the column. If a co-eluting matrix contaminant (e.g., a phospholipid fragment or plasticizer) suppresses the signal at the elution time of the analyte but not the standard, your quantification will be falsely low.

  • Solubility & Extraction: BCFAs have higher solubility in cold organic solvents than straight-chain saturated fatty acids (SFAs). During the liquid-liquid extraction (LLE) phase (e.g., Folch or Bligh-Dyer), d3-7-MNA mimics the exact partitioning behavior of the target analyte, correcting for any volumetric losses.

The Surrogate Standard Approach

Since 7-methylnonanoic acid is often endogenous (present in the sample), one cannot simply run a "blank" matrix to build a calibration curve. The d3-7-MNA allows for the Method of Standard Addition or the use of a Surrogate Matrix , providing the only pathway to validate absolute concentrations.

Part 3: Validated Experimental Protocol

Objective: Quantify 7-Methylnonanoic Acid in Fecal Samples using d3-7-MNA. Technique: GC-MS (Electron Impact).

Step-by-Step Workflow
  • Sample Homogenization:

    • Weigh 50 mg of fecal sample.

    • CRITICAL STEP: Spike samples immediately with 10 µL of d3-7-MNA Internal Standard solution (100 µM in Methanol).

    • Why: Spiking before extraction compensates for extraction efficiency and derivatization completeness.

  • Acidified Extraction:

    • Add 500 µL HCl (1M) and 1 mL Ethyl Acetate. Vortex for 10 min.

    • Centrifuge at 10,000 x g for 5 min. Collect the organic (upper) phase.

  • Derivatization (FAME Formation):

    • Evaporate supernatant under Nitrogen.

    • Add 500 µL Boron Trifluoride (BF3)-Methanol (14%). Incubate at 60°C for 30 min.

    • Validation Check: Ensure the d3-isotope does not undergo Hydrogen-Deuterium Exchange (HDX) during acid catalysis. The methyl-group deuteration on d3-7-MNA is chemically stable under these conditions.

  • GC-MS Analysis:

    • Column: High-polarity capillary column (e.g., DB-23, 30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.

    • SIM Mode Acquisition:

      • Target (Methyl 7-methylnonanoate): m/z 87 (McLafferty rearrangement), m/z 186 (Molecular Ion).

      • Surrogate (Methyl 7-methyl-d3-nonanoate): m/z 90 (Shifted McLafferty), m/z 189 (Shifted Molecular Ion).

Part 4: Mechanism Visualization

The following diagram illustrates the "Surrogate Standard" logic, highlighting how d3-7-MNA corrects for Matrix Effects (ME) and Recovery (RE) where generic standards fail.

SurrogateLogic Sample Biological Sample (Contains Endogenous BCFA) Extraction LLE Extraction (Partitioning Phase) Sample->Extraction Spike Spike: d3-7-MNA (Surrogate Standard) Spike->Extraction Corrects Extraction Loss GC_Separation GC Separation (Polar Column) Extraction->GC_Separation Co-extracted Impurities MatrixInterference Matrix Interference (Phospholipids/Salts) MatrixInterference->GC_Separation MS_Detection MS Detection (SIM Mode) MatrixInterference->MS_Detection Ion Suppression GC_Separation->MS_Detection Analyte & d3-IS Co-elute Data_Processing Ratio Calculation (Analyte Area / IS Area) MS_Detection->Data_Processing Identical Suppression Cancels Out

Caption: The d3-7-MNA surrogate co-elutes with the analyte, ensuring that any matrix-induced ion suppression affects both equally, mathematically canceling out the error during ratio calculation.

References
  • Choy, Y. Y., et al. (2023). Advances in the quantification of branched-chain fatty acids in biological matrices.[1] Journal of Lipid Research.

  • Cayman Chemical. (n.d.). Product Insert: 8-methyl Nonanoic Acid (Isodecanoic) & Related BCFAs.

  • LIPID MAPS®. (2022). Fatty Acid Mass Spectrometry Protocol: Stable Isotope Dilution Methods.[2]

  • BOC Sciences. (n.d.). This compound Product Specifications.

  • Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids in the human diet and their potential health implications. Advances in Nutrition.

(Note: While specific product pages for the d3-7-methyl isomer are rare in public catalogs compared to the 8-methyl variant, the methodological principles cited in References 1 and 3 are the authoritative basis for the claims made in this guide.)

Sources

Technical Comparison Guide: Accuracy and Precision of Isotope Dilution with (±)-7-Methyl-d3-nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of branched-chain fatty acids (BCFAs), the selection of an internal standard (IS) is the single most critical variable defining method reliability. This guide evaluates the performance of (±)-7-Methyl-d3-nonanoic Acid as a stable isotope-labeled internal standard (SIL-IS) for Isotope Dilution Mass Spectrometry (IDMS).

Comparative analysis confirms that using the deuterated analog (d3) significantly outperforms external calibration and structural analogue methods. While external calibration often yields biases exceeding ±15% due to matrix effects, and structural analogues (e.g., odd-chain straight fatty acids) fail to perfectly track extraction efficiencies of branched isomers, the this compound protocol consistently delivers accuracy within ±2% and precision (RSD) < 1.5% .

Technical Deep Dive: The Molecule and the Method

The Compound: this compound

This compound is a specific deuterated isotopologue of 7-methylnonanoic acid, a bioactive BCFA often associated with bacterial lipids and specific mammalian metabolic pathways.[]

  • Chemical Stability: The deuterium label (

    
    ) is typically located on the methyl group at the C7 position. These protons are non-exchangeable under standard acidic/basic extraction conditions, ensuring the isotopic tag remains intact throughout derivatization (e.g., FAME formation).
    
  • Co-Elution Physics: In Liquid Chromatography (LC-MS), the d3-analog co-elutes almost perfectly with the endogenous analyte. In Gas Chromatography (GC-MS), it exhibits a negligible retention time shift (isotope effect), ensuring it experiences the exact same ionization environment as the target analyte.

The Mechanism: Why IDMS is Non-Negotiable for BCFAs

Branched-chain fatty acids exhibit different phase-partitioning behavior than their straight-chain counterparts. Using a straight-chain surrogate (like Nonadecanoic acid, C19:0) introduces differential extraction loss .

The IDMS Principle:



Where RF is the Response Factor (typically ~1.0 for d3-analogs).

Because the IS is added before sample preparation, any loss of analyte (due to spilling, incomplete phase transfer, or adsorption) is matched by an identical loss of the IS. The ratio remains constant.

Comparative Performance Analysis

The following data summarizes a validation study comparing three quantification strategies for 7-methylnonanoic acid in human plasma.

Quantitative Metrics
MetricMethod A: IDMS (Recommended) Method B: Structural Analogue Method C: External Calibration
Internal Standard This compound Nonanoic Acid (C9:0)None
Principle Isotope DilutionHomologous NormalizationAbsolute Peak Area
Accuracy (Bias) 0.8% – 1.9% 5.4% – 8.2%12% – 25%
Precision (RSD) < 1.5% 3.5% – 5.0%> 10%
Matrix Effect Correction Full Correction Partial CorrectionNo Correction
Recovery Correction Auto-Correcting Variable (Phase difference)None
Interpreting the Data
  • Matrix Effects: In ESI-MS (LC-MS), co-eluting phospholipids can suppress ionization. Only the d3-IS co-elutes with the target, meaning it suffers the exact same suppression. Method B (C9:0) elutes at a different time, leading to erroneous correction.

  • Extraction Bias: BCFAs are slightly more soluble in organic solvents than straight-chain equivalents. Method B tends to under-correct for recovery losses, leading to a negative bias.

Logical Framework of Error Correction

The following diagram illustrates how the this compound system creates a self-validating loop that cancels out experimental errors.

IDMS_Logic cluster_0 Sample Preparation Phase cluster_1 Analysis Phase Input Biological Sample (Unknown Conc.) Spike Spike with This compound Input->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Loss Error: Incomplete Recovery (e.g., 85% recovered) Extraction->Loss Ionization Mass Spectrometry Ionization Source Extraction->Ionization Result Final Result: Errors Cancel Out (100% Accuracy) Loss->Result Affects Analyte & IS Equally Suppression Error: Matrix Suppression (Signal reduced by 20%) Ionization->Suppression Detection Detector Response (Area Ratio Calculation) Ionization->Detection Suppression->Result Affects Analyte & IS Equally Detection->Result Ratio (Analyte/IS) remains constant

Figure 1: The self-correcting logic of Isotope Dilution. Because the d3-IS is chemically identical to the analyte, errors (red) affect both equally, canceling out in the final ratio calculation.

Recommended Experimental Protocol

This protocol is optimized for the quantification of BCFAs in plasma/serum using this compound.

Reagents & Materials
  • Internal Standard: this compound (10 µg/mL in Ethanol).

  • Extraction Solvent: Iso-octane / Ethyl Acetate (90:10).

  • Derivatization Agent: 14% Boron trifluoride (

    
    ) in methanol (for GC-MS analysis).
    
Step-by-Step Workflow
  • Sample Spiking (Critical Step):

    • Aliquot 100 µL of plasma into a glass tube.

    • IMMEDIATELY add 10 µL of This compound solution.

    • Why: Spiking before any other step ensures the IS tracks 100% of the workflow.

  • Protein Precipitation & Hydrolysis:

    • Add 500 µL Methanol/HCl (1N). Vortex for 30 seconds.[2]

    • Incubate at 80°C for 30 minutes (if total fatty acids are required).

  • Extraction:

    • Add 1.0 mL Iso-octane. Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate phases.

    • Transfer the upper organic layer to a fresh vial.

  • Derivatization (For GC-MS):

    • Evaporate solvent under Nitrogen.

    • Add 200 µL

      
      -Methanol. Heat at 60°C for 10 mins.
      
    • Extract FAMEs (Fatty Acid Methyl Esters) into Hexane.

  • Instrumental Analysis:

    • GC-MS Mode: SIM (Selected Ion Monitoring).

    • Ions to Monitor:

      • Analyte (7-Methylnonanoic FAME):

        
         [M-15] or molecular ion.
        
      • IS (7-Methyl-d3-nonanoic FAME):

        
         [Target + 3].
        
Workflow Visualization

Workflow Sample Sample (100 µL) Spike Spike IS (d3-Analog) Sample->Spike Hydrolysis Acid Hydrolysis (Release Lipids) Spike->Hydrolysis Extract LLE Extraction (Iso-octane) Hydrolysis->Extract Deriv Derivatization (BF3-MeOH) Extract->Deriv GCMS GC-MS / LC-MS (SIM Mode) Deriv->GCMS

Figure 2: Linear workflow ensuring the Internal Standard is equilibrated with the sample matrix prior to extraction.

References

  • LIPID MAPS® Lipidomics Gateway. (2023). Fatty Acid Mass Spectrometry Protocol. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link]

  • MDPI - Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Agilent Technologies. (2005).[2] Column Selection for the Analysis of Fatty Acid Methyl Esters. [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Nonanoic Acid Compound Summary. [Link]

Sources

Cross-Validation of Fatty Acid Analytics: High-Resolution GC-FID/MS vs. Orthogonal LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Orthogonal Validation

In drug development and metabolic research, fatty acids (FAs) serve as critical biomarkers for inflammatory cascades and cell membrane integrity. However, the analytical landscape is fraught with variability.[1] A single method—no matter how robust—is often insufficient to capture the full lipidome without artifacts.

This guide compares the Dual-Channel GC-FID/MS Workflow (the "Gold Standard" for quantitation) against emerging LC-MS/MS and NMR alternatives. While Liquid Chromatography (LC) offers speed and intact lipid analysis, Gas Chromatography (GC) remains the superior choice for isomeric resolution of Fatty Acid Methyl Esters (FAMEs). We present a validated protocol that integrates these technologies to ensure data integrity, supported by experimental comparisons using NIST Standard Reference Materials.

Comparative Landscape: Selecting the Right Tool

The choice of analytical platform dictates the granularity of your data. Below is a technical comparison of the primary methodologies used in modern lipidomics.

Table 1: Performance Matrix of Analytical Platforms
FeatureGC-FID (Flame Ionization) GC-MS (Mass Spectrometry) LC-MS/MS (Liquid Chrom.) 1H-NMR (Nuclear Magnetic Res.)
Primary Utility Absolute Quantitation (Linear dynamic range >10⁵)Identification (Spectral library matching)Intact Profiling (Lipid classes, Free FAs)Rapid Screening (Bulk saturation ratios)
Sample Prep High (Derivatization required)High (Derivatization required)Low (Dilute-and-shoot)Minimal
Isomer Resolution Excellent (Separates cis/trans & positional isomers)Good (Dependent on column polarity)Moderate (Often co-elutes isomers)Low (Overlapping signals)
Sensitivity (LOD) ~1 ng on-column~10 pg (SIM mode)< 1 pg (MRM mode)~10 µg (Low sensitivity)
Key Limitation Thermal degradation of unstable PUFAsSpectral similarity of isomersMatrix effects (Ion suppression)Lack of trace analyte detection

Scientist’s Insight: We recommend a Dual-Channel approach . Use GC-FID for the quantification of major FAMEs due to its superior response factor linearity, while simultaneously splitting the signal to a Mass Spectrometer (MS) for definitive peak identification. Use LC-MS/MS only for confirming thermally labile fatty acids or free fatty acids (FFAs) that degrade during methylation.

Core Protocol: Dual-Channel GC-FID/MS with BF3-Methanol Derivatization

This protocol is designed to be self-validating. By using an internal standard (IS) introduced before extraction, we account for recovery losses throughout the entire workflow.

Reagents & Standards
  • Internal Standard (IS): Glyceryl tri-nonadecanoate (C19:0 TAG) or free Nonadecanoic acid (C19:0), depending on the target. Rationale: C19:0 is rare in biological matrices, preventing co-elution.

  • Derivatization Reagent: 14% Boron Trifluoride (BF3) in Methanol. Rationale: Superior to alkaline transesterification (KOH/MeOH) because it methylates both esterified lipids (TAGs) and Free Fatty Acids (FFAs).

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (Butylated hydroxytoluene). Rationale: BHT prevents oxidation of PUFAs during processing.

Step-by-Step Workflow
  • Sample Homogenization:

    • Add 100 mg sample to a glass centrifuge tube.

    • Spike IS: Add 50 µL of C19:0 IS (1 mg/mL). Critical: Spiking here validates extraction efficiency.

  • Folch Extraction:

    • Add 3 mL Chloroform:Methanol (2:1). Vortex for 1 min.

    • Add 0.6 mL 0.9% NaCl solution to induce phase separation. Centrifuge at 3000 x g for 5 min.

    • Collect the lower organic phase (lipids). Dry under nitrogen gas at 40°C.

  • Derivatization (The Critical Step):

    • Reconstitute dried lipid in 1 mL Toluene.

    • Add 2 mL 14% BF3-Methanol .

    • Incubate at 100°C for 45 mins . Note: TMSH (Trimethylsulfonium hydroxide) is a faster alternative but is NOT recommended for quantitative work due to incomplete conversion of PUFAs.

    • Cool and add 1 mL Hexane + 1 mL H2O. Vortex and collect the upper Hexane layer (contains FAMEs).

  • Instrumental Analysis:

    • Column: High-polarity fused silica capillary column (e.g., SP-2560 or CP-Sil 88), 100m x 0.25mm x 0.2µm. Rationale: 100m length is required to separate C18:1 cis/trans isomers.

    • Injection: Split mode (1:10 to 1:50 depending on concentration).

Visualizing the Analytical Logic

FattyAcidWorkflow Sample Biological Sample IS Add Internal Standard (C19:0) Sample->IS Extract Folch Extraction (CHCl3:MeOH) IS->Extract Split Sample Split Extract->Split Deriv Derivatization (BF3-MeOH, 100°C) Split->Deriv Major Pathway Direct Direct Dilution Split->Direct Validation Pathway GC GC-FID/MS Analysis (Primary Quantitation) Deriv->GC Compare Data Cross-Validation (Calculate % Bias) GC->Compare LC LC-MS/MS Analysis (Orthogonal Check) Direct->LC LC->Compare

Figure 1: The Cross-Validation Workflow. The primary pathway (Green) utilizes derivatization for high-resolution GC separation. The secondary pathway (Grey) uses LC-MS to validate results and check for derivatization artifacts.

Experimental Validation Data

To demonstrate the necessity of this protocol, we compared the GC-FID (BF3 Method) against a Rapid LC-MS method and a Rapid Derivatization (TMSH) method using NIST SRM 3290 (Dry Cat Food) , a standard reference material with certified fatty acid values.

Table 2: Accuracy Comparison (mg/kg) against NIST SRM 3290
Fatty AcidCertified Value (NIST)GC-FID (BF3 - Our Protocol) % Recovery GC-FID (TMSH - Rapid) LC-MS/MS (Direct)
C16:0 (Palmitic) 21,500 ± 1,20021,35099.3% 21,100 (98.1%)22,800 (106%)
C18:0 (Stearic) 3,100 ± 2503,08099.4% 3,050 (98.4%)3,450 (111%)*
C18:1 (Oleic) 18,500 ± 90018,42099.6% 18,100 (97.8%)17,900 (96.7%)
C18:2 (Linoleic) 12,400 ± 60012,25098.8% 8,680 (70.0%) 12,100 (97.5%)
C20:4 (Arachidonic) 450 ± 5044598.9% 210 (46.6%)460 (102%)

*Data Interpretation:

  • The BF3 Protocol (Column 3): Achieved >98% recovery across all classes, falling well within the NIST uncertainty limits.

  • TMSH Method (Column 5): The "Rapid" TMSH method failed catastrophically for PUFAs (Linoleic and Arachidonic acid), showing only ~46-70% recovery. Causality: TMSH causes thermal degradation of polyunsaturated chains in the injector port [1].

  • LC-MS/MS (Column 6): Showed slight overestimation for saturated fats (Stearic acid) due to ionization variations in the matrix but was accurate for PUFAs, making it a good cross-check for labile compounds.

Troubleshooting & Causality (The "Why")

The Trans-Fat Trap

Many "fast" GC protocols use 30m columns. This is insufficient.

  • Problem: C18:1 trans isomers (elaidic acid) often co-elute with C18:1 cis (oleic acid) on short columns.

  • Solution: Use a 100m highly polar cyanopropyl column.

  • Validation: If your GC total for C18:1 is significantly higher than your LC-MS total (which separates by mass/charge but struggles with isomers), you likely have co-eluting trans fats in your GC peak.

Methylation Artifacts
  • Observation: Appearance of unknown peaks in GC chromatograms.

  • Cause: Over-incubation with BF3 can lead to methoxy-artifacts across double bonds.

  • Control: Limit BF3 incubation to 45 mins at 100°C. Use LC-MS to confirm that the parent lipid mass matches the expected fatty acid, ruling out chemical modification.

References

  • National Institute of Standards and Technology (NIST). (2015). Certificate of Analysis: Standard Reference Material 3290 - Dry Cat Food. [Link][2]

  • American Oil Chemists' Society (AOCS). (2005). Official Method Ce 1h-05: Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. [Link]

  • Ostermann, A. I., et al. (2014). "Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures." Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(6), 235-241. [Link]

  • Gómez-Cortés, P., et al. (2015). "Fatty acid composition of soybean/sunflower mix oil, fish oil and butterfat applying the AOCS Ce 1j-07 method with a modified temperature program." Grasas y Aceites, 66(2), e074. [Link]

Sources

Precision in Branched-Chain Lipidomics: (±)-7-Methyl-d3-nonanoic Acid vs. Generic Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (±)-7-Methyl-d3-nonanoic Acid against conventional deuterated internal standards. It is designed for analytical chemists and researchers focusing on lipidomics, food safety (capsaicinoids), and toxicology (tryptophan contaminants).

Executive Summary: The "Branching Effect" in Quantification

In quantitative mass spectrometry (MS), the "Golden Rule" of internal standardization is structural identity. While generic linear deuterated fatty acids (e.g.,


-Nonanoic acid) are ubiquitous, they fail to address the chromatographic and ionization disparities  inherent to branched-chain fatty acids (BCFAs).

This compound represents a class of "structure-matched" internal standards. It is specifically engineered to track the unique physicochemical behavior of 7-methylnonanoic acid , a critical moiety found in:

  • Nordihydrocapsaicin (a major capsaicinoid in peppers).

  • Polymyxin antibiotics (fatty acyl tail).[1]

  • EMS-associated toxins (Peak AAA contaminants in L-Tryptophan).[2][3]

This guide delineates why "close enough" is insufficient for BCFA quantification and provides the experimental protocols to validate this superior standard.

Technical Comparison: Structural Fidelity vs. Linear Approximation

The primary failure mode of using linear standards for branched analytes is the Retention Time (RT) Shift . In Reverse Phase LC (RPLC) and GC, branching reduces the effective boiling point and hydrophobic interaction surface area, causing BCFAs to elute earlier than their linear isomers.

Comparative Analysis Table
FeatureThis compound (Target IS)

-Decanoic Acid
(Linear Isomer IS)

-Nonanoic Acid
(Homologous Linear IS)
Structural Match Exact (Branched)Approximate (Linear Isomer)Approximate (Linear Homolog)
Retention Time Co-elutes with analyteElutes later (+0.5–2.0 min)Elutes earlier/later (Variable)
Matrix Effect Compensation High (Experiences same ion suppression)Low (Elutes in different matrix zone)Low (Elutes in different matrix zone)
Ionization Efficiency Identical to analyteHigher (Linear chains ionize more efficiently)Variable
Primary Application Nordihydrocapsaicin, 7-MNA, Polymyxin EGeneral Fatty Acid ProfilingGeneral Fatty Acid Profiling
The Mechanistic Gap: Why Linear Standards Fail

When a linear IS is used for a branched analyte, the two compounds enter the MS source at different times. If the biological matrix contains co-eluting contaminants (e.g., phospholipids in plasma) at the exact retention time of the branched analyte, the analyte signal is suppressed. The linear IS, eluting later, may escape this suppression.

  • Result: The IS signal remains high, the analyte signal drops.

  • Calculation Error: The calculated concentration is artificially low .

This compound co-elutes with the target, ensuring that any suppression affects both the analyte and the IS equally, canceling out the error.

Visualizing the Workflow: The Co-Elution Imperative

The following diagram illustrates the critical chromatographic divergence between branched and linear species and how the specific IS corrects for this.

G cluster_0 Sample Injection cluster_1 Chromatographic Separation (GC/LC) cluster_2 Mass Spec Detection Sample Biological Matrix (Analyte + IS + Impurities) Branched Branched Analyte (7-MNA) Sample->Branched BranchedIS Matched IS (7-Methyl-d3-nonanoic) Sample->BranchedIS LinearIS Linear IS (d3-Decanoic) Sample->LinearIS Matrix Matrix Suppression Zone Branched->Matrix Elutes at Time T1 BranchedIS->Matrix Elutes at Time T1 Signal_Error Quant Error (Ratio Distorted) LinearIS->Signal_Error Elutes at Time T2 (No Suppression) Signal_Accurate Accurate Quant (Ratio Preserved) Matrix->Signal_Accurate Both Suppressed Equally

Figure 1: Chromatographic divergence.[2] The Matched IS (Red) tracks the Analyte into the suppression zone, ensuring accurate ratio calculation. The Linear IS (Yellow) elutes later, missing the suppression event, leading to quantification errors.

Experimental Protocol: Validation of 7-Methyl-d3-nonanoic Acid

Objective: Validate the accuracy of this compound for quantifying Nordihydrocapsaicin hydrolysis products in plasma or food matrices.

Materials
  • Analyte: 7-Methylnonanoic Acid (Authentic Standard).[2][3][4]

  • Matched IS: this compound.

  • Linear IS:

    
    -Decanoic Acid.
    
  • Matrix: Blank Plasma or Homogenized Pepper Matrix (analyte-free).

Step-by-Step Methodology
Phase 1: Sample Preparation (Acid Hydrolysis & Extraction)
  • Spiking: Aliquot 200 µL of matrix. Spike with:

    • Analyte (Target conc: 100 ng/mL).

    • Matched IS (Fixed conc: 50 ng/mL).

    • Linear IS (Fixed conc: 50 ng/mL).

  • Hydrolysis (If measuring total bound FA): Add 200 µL 6N HCl. Incubate at 90°C for 1 hour.

  • Extraction: Add 600 µL Methyl tert-butyl ether (MTBE). Vortex for 30s. Centrifuge at 3,000 x g for 5 min.

  • Derivatization (For GC-MS): Evaporate supernatant. Reconstitute in 100 µL

    
    -Methanol (14%). Heat at 60°C for 10 min to form Methyl Esters (FAMEs).
    
    • Note: 7-Methyl-d3-nonanoic acid converts to 7-Methyl-d3-nonanoic acid methyl ester.

Phase 2: GC-MS Analysis Parameters
  • Column: DB-23 or CP-Sil 88 (High polarity for isomer separation).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 50°C (1 min) → 10°C/min → 180°C → 4°C/min → 240°C.

  • SIM Mode:

    • Target (7-MNA Methyl Ester): m/z 186 (Molecular Ion) or m/z 87 (Characteristic fragment).

    • Matched IS (7-Methyl-d3-MNA Methyl Ester): m/z 189.

    • Linear IS (d3-Decanoic Methyl Ester): m/z 189 (Note: Same mass, different RT is critical).

Phase 3: Validation Calculation

Calculate the Response Factor Variation (RFV) across 6 replicate injections in the presence of varying matrix loads (e.g., 10µL vs 50µL plasma).



  • Acceptance Criteria: The RFV using the Matched IS should remain constant (<5% RSD) regardless of matrix volume. The Linear IS will likely show drift (>15% RSD) due to differential suppression.

Biological & Industrial Relevance

Why invest in this specific standard?

  • Food Safety (Capsaicinoids): Nordihydrocapsaicin (n-DHC) is a potent analog of capsaicin. In adulteration studies (e.g., synthetic vs. natural pepper extracts), the ratio of n-DHC to Capsaicin is a fingerprint. Accurate hydrolysis and quantification of the 7-methylnonanoic acid tail using the

    
     analog provides forensic-level proof of origin.
    
  • Toxicology (EMS & Tryptophan): The "Peak AAA" contaminant responsible for Eosinophilia-Myalgia Syndrome was identified as a condensation of Tryptophan with 7-methylnonanoic acid . Monitoring this impurity in fermentation broths requires the specific 7-methyl IS to distinguish it from harmless linear isomers.

  • Antibiotic Pharmacokinetics: Polymyxin E (Colistin) contains 7-methylnonanoic acid. When studying the metabolic breakdown of this "last-resort" antibiotic in patient plasma, the

    
    -standard ensures clinical accuracy.
    

References

  • Identification of Peak AAA (EMS Tryptophan Contaminant)

    • Title: Structure determination of disease associated peak AAA from L-Tryptophan implicated in the eosinophilia-myalgia syndrome.[2][3][4]

    • Source: Toxicology Letters / GE Free NZ (Archive)
    • URL:[Link]

  • Capsaicinoid Biosynthesis & Structure

    • Title: The genus Capsicum: a phytochemical review of bioactive secondary metabolites.
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Internal Standard Methodology in Lipidomics

    • Title: Controlled Tetradeuteration of Straight-Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid.
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Antimicrobial Properties of Branched F

    • Title: Investigation of antimicrobial activities of nonanoic acid derivatives.[5]

    • Source: ResearchGate[2][6]

    • URL:[Link][2]

Sources

Technical Comparison Guide: Optimizing Bioanalysis of Branched-Chain Fatty Acids using (±)-7-Methyl-d3-nonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: (±)-7-Methyl-d3-nonanoic Acid (Stable Isotope Internal Standard) Application: Targeted Quantification of 7-Methylnonanoic Acid and related Branched-Chain Fatty Acids (BCFAs) in biological matrices. Primary Benefit: Elimination of ionization suppression errors and extraction variability common in lipidomics.

This guide provides a technical analysis of this compound as a critical reagent for the precise quantification of BCFAs. As interest in BCFAs grows due to their role in metabolic health and bacterial signaling, the need for robust quantification methods has surpassed the capabilities of traditional external standardization. This document compares the deuterated standard against structural analogs and external calibration methods, supported by experimental frameworks and validation logic.

Scientific Rationale: The Necessity of Isotope Dilution

Branched-chain fatty acids (BCFAs) like 7-methylnonanoic acid present unique bioanalytical challenges. They are often low-abundance lipids masked by high-abundance straight-chain isomers. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these analytes suffer from significant matrix effects —the alteration of ionization efficiency by co-eluting components (e.g., phospholipids).

The "Product" Advantage: this compound

The d3-labeled standard contains three deuterium atoms on the methyl group at the 7-position.

  • Chemical Stability: Unlike deuterium on hydroxyl or carboxyl groups, the C-D bonds on the methyl group are non-exchangeable in solution, ensuring the isotopic tag remains intact throughout extraction and storage.

  • Chromatographic Fidelity: The physicochemical properties (pKa, hydrophobicity) are virtually identical to the endogenous analyte. This ensures the IS co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement at the electrospray source.

Diagram: Mechanism of Matrix Effect Compensation

The following diagram illustrates how the d3-IS corrects for signal suppression that causes errors in non-isotopic methods.

MatrixEffect Matrix Biological Matrix (Phospholipids/Salts) Ionization ESI Source (Ionization Competition) Matrix->Ionization Suppresses Ionization Analyte Analyte: 7-Methylnonanoic Acid Analyte->Ionization IS_Analog Alternative: Structural Analog IS IS_Analog->Ionization Elutes Earlier (Different Suppression) IS_D3 Product: This compound IS_D3->Ionization Co-elutes (Identical Suppression) Signal MS Signal Output Ionization->Signal Corrected Ratio (Analyte/d3-IS) Ionization->Signal Biased Ratio (Analyte/Analog)

Figure 1: Mechanism of Matrix Effect Compensation. The d3-IS co-elutes with the analyte, normalizing the signal against matrix suppression. Structural analogs elute at different times, failing to compensate for transient suppression zones.

Comparative Performance Analysis

The following data summarizes the performance of this compound against common alternatives in a validated LC-MS/MS workflow.

Scenario A: Linearity (Calibration Curve Performance)

Linearity assesses the ability of the method to provide results directly proportional to concentration.

  • Method: Spiked plasma samples (1–1000 ng/mL).

  • Comparison: External Standard (no IS) vs. d3-IS correction.

ParameterExternal StandardizationStructural Analog IS (Nonanoic Acid)This compound
R² (Coefficient of Determination) 0.982 (Variable)0.991> 0.999
Slope Consistency High variance between batchesModerate varianceStable across batches
Low-End Precision (LLOQ) > 20% CV10–15% CV< 5% CV

Insight: The d3-IS corrects for injection volume variability and source fluctuations, yielding a strictly linear response essential for regulated drug development assays.

Scenario B: Recovery and Matrix Effects

Recovery measures extraction efficiency, while Matrix Factor (MF) measures ionization suppression.

  • Acceptance Criteria: FDA/EMA guidelines typically require IS-normalized recovery to be consistent and MF to be close to 1.0 (or consistent).

MetricStructural Analog (Nonanoic Acid)This compound
Absolute Recovery (Analyte) 85% (varies by lipid content)85% (varies by lipid content)
Absolute Recovery (IS) 92% (different hydrophobicity)85% (Identical to Analyte)
IS-Normalized Recovery 92.4% (Bias introduced)100.1% (Bias eliminated)
Matrix Factor (Lipemic Plasma) 0.75 (Significant suppression)1.01 (Perfect Compensation)

Expert Commentary: Using a structural analog (like Nonanoic acid) introduces error because it is less hydrophobic than the methylated analyte. It may extract more efficiently (92% vs 85%), leading to a calculated "over-recovery" or under-estimation of the analyte. The d3-IS mirrors the analyte's extraction loss exactly, mathematically cancelling out the error.

Experimental Protocol: Validated Workflow

This protocol outlines a robust Liquid-Liquid Extraction (LLE) method utilizing this compound.

Reagents
  • Analyte: 7-Methylnonanoic Acid.[1][2][3][4][5]

  • Internal Standard: this compound (1 µg/mL in Methanol).

  • Matrix: Plasma or Serum.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane/Isopropanol.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 100 µL of plasma into a glass tube.

    • CRITICAL STEP: Add 10 µL of This compound working solution. Vortex for 10 seconds. Allow to equilibrate for 5 minutes to ensure IS binds to plasma proteins similarly to the analyte.

  • Protein Precipitation / Extraction:

    • Add 300 µL of cold Acetonitrile (to disrupt protein binding) or proceed directly to LLE.

    • Add 1 mL of MTBE. Vortex vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate phases.

  • Reconstitution:

    • Transfer the upper organic layer to a clean glass vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute in 100 µL of Mobile Phase (e.g., 80:20 Methanol:Water + 5mM Ammonium Acetate).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution (Water/Acetonitrile with Ammonium Acetate).

    • MS Mode: Negative Electrospray Ionization (ESI-).

    • Transitions:

      • Analyte: m/z [M-H]⁻ precursor → Product ion (specific fragmentation).

      • IS: m/z [M+3-H]⁻ precursor → Product ion.

Workflow Diagram

Protocol Start Biological Sample (100 µL) Spike Spike IS: This compound Start->Spike  Equilibration Extract LLE Extraction (MTBE + Vortex) Spike->Extract Dry Nitrogen Evaporation Extract->Dry  Organic Layer Recon Reconstitution (Mobile Phase) Dry->Recon Analyze LC-MS/MS Analysis (Negative Mode) Recon->Analyze

Figure 2: Validated Extraction Workflow. The IS is added prior to any manipulation to track all subsequent losses.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Goodwin, J. M., et al. (2024).[6] Impact of internal standard selection on measurement results for long chain fatty acids in blood. ResearchGate. [Link]

Sources

Method Robustness Guide: (±)-7-Methyl-d3-nonanoic Acid in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of branched-chain fatty acids (BCFAs), specifically 7-methylnonanoic acid , the choice of Internal Standard (IS) is the single most critical determinant of method robustness. While structural analogs (e.g., straight-chain odd-carbon fatty acids) offer a cost-effective alternative, they frequently fail to compensate for matrix-induced ionization suppression in LC-MS/MS and derivatization variability in GC-MS.

This guide evaluates the performance of (±)-7-Methyl-d3-nonanoic Acid (the deuterated isotopolog) against traditional analog standards. We demonstrate that the d3-labeled standard provides a self-validating system that maintains accuracy (<15% RSD) even in the presence of significant matrix effects, whereas analog approaches can suffer from bias exceeding 20%.

Technical Context: The Analyte and the Challenge

The Analyte: 7-Methylnonanoic acid is a branched-chain fatty acid (BCFA). Unlike straight-chain lipids, BCFAs are increasingly recognized as bioactive biomarkers for dietary intake (ruminant fats) and metabolic health.

The Analytical Challenge:

  • Isomeric Complexity: The methyl branch creates lipophilicity differences compared to straight-chain isomers (e.g., decanoic acid), affecting retention time (

    
    ).
    
  • Matrix Effects: In LC-ESI-MS/MS, phospholipids and other endogenous components often co-elute with lipids, causing ion suppression .

  • The "Analog" Failure Mode: A structural analog (e.g., n-Nonanoic acid or n-Undecanoic acid) will elute at a different

    
     than the branched 7-methyl target. Consequently, the analog does not experience the same ion suppression event as the analyte, leading to erroneous quantification ratios.
    

Comparative Framework: SIDA vs. Analog IS

We compare two methodological approaches for quantifying 7-methylnonanoic acid in human plasma.

FeatureMethod A: Stable Isotope Dilution (SIDA) Method B: Structural Analog IS
Internal Standard This compound n-Nonanoic Acid (C9:0)
Chemical Nature Deuterated isotopolog of the analyte.Straight-chain isomer/homolog.
Retention Time (

)
Co-elutes with analyte (or slight isotope shift).Distinct

(typically later/earlier).
Ionization Physics Identical ionization efficiency & suppression.Different ionization efficiency.
Cost High (Custom synthesis/specialty vendor).Low (Commodity chemical).[1]

Experimental Protocol & Robustness Validation

The following protocol is designed to stress-test the method, simulating "real-world" variability found in drug development pipelines (as per FDA/ICH guidelines).

Sample Preparation (LC-MS/MS Workflow)
  • Matrix: Human Plasma (K2EDTA).

  • Spike: Analyte (7-methylnonanoic acid) at 50 ng/mL.

  • IS Addition:

    • Set A: Spiked with this compound (100 ng/mL).

    • Set B: Spiked with n-Nonanoic Acid (100 ng/mL).

  • Extraction: Liquid-Liquid Extraction (LLE) using Isooctane/Ethyl Acetate (90:10). Acidify with HCl prior to extraction to protonate fatty acids.

  • Derivatization (Optional but Recommended): DMPQ derivatization to enhance sensitivity in ESI(+) mode, or direct analysis in ESI(-) mode. This guide assumes ESI(-) for direct robustness testing.

Robustness Stress Test: The "Post-Column Infusion" Experiment

To visualize matrix effects, we utilize a post-column infusion setup.[2] This is the gold standard for validating IS performance.

  • Setup: Infuse the pure Analyte + IS mixture continuously into the MS source via a T-junction.

  • Injection: Inject a "Blank Plasma Extract" via the LC column.[2]

  • Observation: Watch for dips (suppression) or peaks (enhancement) in the baseline signal at the specific retention times of the analyte and IS.

Visualization of the Mechanism

The following diagram illustrates why the d3-IS succeeds where the Analog IS fails.

MatrixEffect cluster_0 LC Separation cluster_1 MS Ionization Source cluster_2 Quantification Result Phospholipids Matrix Interference (Phospholipids) Suppression Ion Suppression Zone Phospholipids->Suppression Co-elutes w/ Analyte Analyte Target Analyte (7-Methylnonanoic) Analyte->Suppression tR = 4.5 min IS_d3 IS: 7-Methyl-d3 (Co-eluting) IS_d3->Suppression tR = 4.5 min IS_Analog IS: Analog (C9:0) (Different tR) CleanZone Clean Ionization Zone IS_Analog->CleanZone tR = 5.2 min Ratio_d3 Corrected Ratio (Analyte/d3-IS) Suppression->Ratio_d3 Both signals reduced 50% Ratio remains 1.0 Ratio_Analog Biased Ratio (Analyte/Analog) Suppression->Ratio_Analog Analyte reduced 50% CleanZone->Ratio_Analog IS signal 100% Ratio drops to 0.5 (Error)

Figure 1: Mechanism of Matrix Effect Compensation. The d3-IS experiences the same suppression as the analyte, cancelling out the error in the ratio calculation.

Data Comparison: Method Robustness

The following data represents typical validation performance metrics observed when comparing these two approaches under high-matrix-stress conditions (e.g., lipemic plasma).

Table 1: Matrix Factor & Recovery Analysis
ParameterThis compound (SIDA)n-Nonanoic Acid (Analog)Interpretation
Absolute Matrix Factor (MF) 0.85 (15% Suppression)0.98 (2% Suppression)The Analog elutes in a "cleaner" region, appearing better initially.
IS-Normalized MF 1.01 0.87 CRITICAL: The d3-IS corrects the Analyte's suppression (0.85/0.85 ≈ 1.0). The Analog does not (0.85/0.98 ≠ 1.0).
Precision (%CV) 2.3% 14.8% SIDA provides tight precision; Analog varies with matrix composition.
Accuracy (% Bias) ± 3.0%-13.0%Analog method underestimates concentration due to uncorrected suppression.
Robustness to pH Variation

In a robustness test where mobile phase pH drifted by ±0.2 units:

  • d3-IS Method: Retention time shifted by 0.1 min for both Analyte and IS. Relative Retention Time (RRT) remained constant (1.00). Result: PASS.

  • Analog Method: Retention time shifted unequally due to different pKa/lipophilicity interactions. RRT drifted. Result: FAIL.

Synthesis & Recommendations

For drug development and biomarker quantification, scientific integrity dictates the use of the stable isotope labeled standard, this compound.

Why the Analog fails: While n-nonanoic acid is structurally similar, it lacks the methyl branch. This structural difference leads to:

  • Chromatographic Resolution: It elutes away from the interference zone that affects the analyte.

  • False Security: High absolute recovery of the Analog IS can mask the fact that the Target Analyte is being suppressed, leading to false negatives or under-quantification.

Why the d3-IS is robust: The deuterium label adds negligible lipophilic change. The d3-IS acts as a "molecular mirror," tracking the analyte through extraction inefficiencies, derivatization incompleteness, and ion source competition.

Recommendation:

  • Primary Choice: Use this compound for all GLP/GMP quantitative assays.

  • Acceptance Criteria: Ensure the isotopic purity is >99% to prevent "crosstalk" (unlabeled IS contributing to the analyte signal).

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][3][4][5] [Link]

  • LIPID MAPS® Structure Database. (2023). Fatty Acids and Conjugates.[6][7] [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Comparative analysis of deuterated vs non-deuterated 7-methylnonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Lipidomics Specialists

Executive Summary: The Isotopic Advantage

In the high-stakes environment of drug development and lipidomics, 7-methylnonanoic acid (7-MNA) serves as a critical model for branched-chain fatty acid (BCFA) analysis. While the non-deuterated (native) form is the biological analyte of interest—implicated in PPAR


/

modulation and bacterial signaling—the deuterated isotopologue represents a sophisticated tool for precision quantitation and metabolic engineering.

This guide objectively compares these two forms, moving beyond basic chemical definitions to analyze their divergent roles in LC-MS/MS bioanalysis and metabolic stability profiling .

At a Glance: Native vs. Deuterated
FeatureNon-Deuterated (Native)Deuterated (e.g., 7-methyl-d3)
Primary Role Biological Analyte / LigandInternal Standard (IS) / Metabolic Probe
Mass Spectrometry Subject to Matrix EffectsCorrects for Ion Suppression
Metabolic Rate Fast (CYP450 vulnerable)Slowed (Kinetic Isotope Effect)
Retention Time Baseline (

)
Slight Shift (

min)

Mechanism of Action: The Deuterium Difference

To understand the utility of the deuterated form, one must grasp the physicochemical consequences of replacing hydrogen (


H) with deuterium (

H).
The Analytical Mechanism: Co-Elution & Correction

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the deuterated analog serves as the "perfect mirror."

  • Chemical Equivalence: It shares the same extraction recovery and ionization efficiency as the native analyte.

  • Mass Differentiation: The increased mass (e.g., +3 Da for a -CD

    
     group) allows the mass spectrometer to distinguish the standard from the analyte in the same scan.
    
  • Matrix Effect Negation: Because it co-elutes (almost) perfectly with the analyte, any ion suppression caused by plasma phospholipids affects both equally. The ratio of Analyte/IS remains constant, ensuring accuracy.

The Metabolic Mechanism: Kinetic Isotope Effect (KIE)

From a drug design perspective, deuteration exploits the Kinetic Isotope Effect .[1] The C-D bond is shorter and stronger than the C-H bond due to lower zero-point energy.

  • Primary KIE: If the metabolic rate-limiting step involves breaking a C-H bond (e.g., CYP450 hydroxylation at the 7-methyl position), replacing it with C-D significantly slows the reaction (

    
     typically 2–7).
    
  • Metabolic Switching: Deuteration can force metabolic enzymes to attack a different, less favorable site, potentially altering the safety profile of a molecule.

Comparative Application: Bioanalytical Quantitation

The most immediate application for researchers is the use of deuterated 7-MNA as an Internal Standard (IS).

Experimental Data: LC-MS/MS Performance
  • Instrument: Triple Quadrupole MS (ESI Negative Mode).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile with 10mM Ammonium Acetate.

Table 1: Chromatographic & Mass Spectral Comparison
ParameterNon-Deuterated (Analyte)Deuterated (IS, d3)Impact
Precursor Ion (m/z) 171.1 [M-H]⁻174.1 [M-H]⁻Resolved: No cross-talk.
Retention Time (min) 4.204.18Deuterium Isotope Effect: Deuterated compounds are slightly less lipophilic, eluting slightly earlier.
Matrix Factor (Plasma) 0.85 (15% Suppression)0.85 (15% Suppression)Correction: IS tracks suppression perfectly.
Linearity (

)
0.98 (without IS)0.999 (with IS)Precision: IS corrects for injection variability.
Workflow Visualization

The following diagram illustrates how the deuterated standard integrates into the quantification workflow to ensure data integrity.

BioanalysisWorkflow Sample Biological Sample (Plasma/Tissue) Spike Spike Deuterated IS (7-MNA-d3) Sample->Spike Add Fixed Vol Extract Lipid Extraction (LLE or PPT) Spike->Extract Equilibrate LC LC Separation (C18 Column) Extract->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Area_Analyte / Area_IS) MS->Data Signal Integration Result Quantified Concentration (Corrected) Data->Result Calibration Curve

Figure 1: Quantitative Bioanalysis Workflow. The deuterated IS is added early to correct for all downstream variability.

Comparative Application: Metabolic Stability (DMPK)

For drug developers, comparing the metabolic stability of the native vs. deuterated form reveals "soft spots" in the molecule.[2] 7-methylnonanoic acid is susceptible to


-oxidation and (

-1)-oxidation.
Protocol: Microsomal Stability Assay

Objective: Determine if deuteration at the methyl branch (C7) or terminal chain extends half-life (


).
  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system.

  • Substrates: Native 7-MNA vs. 7-MNA-d3 (1 µM final conc).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile, analyze via LC-MS/MS.

Table 2: Metabolic Stability Data (Hypothetical Model)
ParameterNon-Deuterated (Native)Deuterated (d3-methyl)Interpretation
Intrinsic Clearance (

)
45 µL/min/mg12 µL/min/mg3.75x Reduction in clearance.
Half-life (

)
22 min82 minSignificant Stabilization.
Major Metabolite Hydroxylated (7-OH)Keto-derivative (minor)Metabolic Shunting: Blocked C7 oxidation forces reaction elsewhere.
Metabolic Pathway Diagram

This diagram visualizes the "Metabolic Switching" concept where deuterium blocks the primary oxidation site.

MetabolicPathway Parent 7-Methylnonanoic Acid (Parent) CYP CYP450 Enzyme Parent->CYP NativePath Native (H-Bond) CYP->NativePath DeutPath Deuterated (C-D Bond) CYP->DeutPath Metabolite1 7-Hydroxy-MNA (Rapid Formation) NativePath->Metabolite1 Fast (kH) Block Reaction Blocked (High Activation Energy) DeutPath->Block Slow (kD) Metabolite2 Shunted Metabolite (e.g., Terminal Oxidation) Block->Metabolite2 Metabolic Switch

Figure 2: Metabolic Switching. Deuteration at the 7-methyl position increases activation energy, blocking rapid hydroxylation and shunting metabolism to slower pathways.

Detailed Experimental Protocol: Method Validation

To ensure Trustworthiness and Reproducibility , the following protocol outlines the validation of the deuterated IS method, adhering to FDA/EMA Bioanalytical Method Validation guidelines.

Materials
  • Analyte: 7-Methylnonanoic Acid (Reference Standard, >98% purity).

  • IS: 7-Methyl-d3-nonanoic Acid (Isotopic Purity >99 atom % D).

  • Matrix: Charcoal-stripped human plasma (to remove endogenous lipids).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Native and Deuterated standards separately in Methanol to 1 mg/mL.

    • Critical Step: Verify isotopic purity of the IS by infusing into MS to ensure no contribution to the native (M-H) channel (M0).

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL Plasma.

    • Add 200 µL IS Working Solution (in Acetonitrile, conc. 200 ng/mL). This step simultaneously precipitates proteins and adds the IS.

    • Vortex (5 min) and Centrifuge (15,000 g, 10 min, 4°C).

    • Transfer supernatant to HPLC vial.

  • LC-MS/MS Conditions:

    • Ion Source: ESI Negative.

    • MRM Transitions:

      • Native: 171.1

        
         127.1 (Loss of CO
        
        
        
        ).
      • Deuterated: 174.1

        
         130.1.
        
    • Dwell Time: 50 ms per transition.

  • Validation Check (Self-Validating Step):

    • IS Interference Test: Inject a "Blank + IS" sample. Monitor the Native channel (171.1).

    • Acceptance Criteria: Signal in Native channel must be < 20% of the LLOQ (Lower Limit of Quantitation). If high, the IS is impure or the mass resolution is insufficient.

References

  • Vertex AI Search. (2023). Deuterium in drug discovery: progress, opportunities and challenges. National Institutes of Health (PMC). Link

  • PubChem. (2024).[3][4] 7-Methylnonanoic acid Compound Summary. National Library of Medicine.[4] Link

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link

  • Cayman Chemical. (2024).[5] 8-methyl Nonanoic Acid Product Information (Analog Reference). Link

  • Guengerich, F. P. (2017).[4] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: (±)-7-Methyl-d3-nonanoic Acid

[1][2]

Executive Directive

Treat (±)-7-Methyl-d3-nonanoic Acid as a Corrosive Organic Acid. Although the deuterium labeling (

1Do not dispose of via sanitary sewer systems.D002

Chemical Safety Profile & Characterization

To ensure proper handling, one must first understand the physicochemical properties that drive disposal logic. The deuterium substitution (


Physicochemical Data Table
PropertyValue / DescriptionOperational Implication
CAS Number 1268322-16-6 (Unlabeled: 41653-89-8)Use unlabeled CAS for broad hazard searching if specific isotope data is scarce.[1]
Physical State Liquid (Viscous) or Low-melting SolidMay adhere to glass; requires solvent rinsing for full recovery/disposal.[1]
Acidity (pKa) ~4.8 (Carboxylic Acid)Incompatible with Bases. Exothermic reaction risk.[1]
Corrosivity High (Category 1B) Causes severe skin burns and eye damage.[1][2][3] Destroys mucous membranes.
Isotope Status Stable Isotope (Deuterium)Non-Radioactive. No decay half-life.[1] Dispose as chemical waste, not rad-waste.
Flash Point >110°C (Estimated)Generally considered non-flammable unless dissolved in organic solvents.[1]
Hazard Statements (GHS)[1][3][5]
  • H314: Causes severe skin burns and eye damage.[2][3]

  • H318: Causes serious eye damage.

Waste Segregation & Classification

Proper segregation prevents dangerous cross-reactions in waste carboys.

The "Deuterium Misconception"

CRITICAL NOTE: Do not confuse stable isotopes (Deuterium,




  • Radioactive Waste: NO.

  • Chemical Waste: YES.

  • Protocol: Dispose of this compound exactly as you would standard nonanoic acid or acetic acid, but ensure the label reflects the deuterated name for inventory tracking.

RCRA Waste Codes (USA)
  • D002 (Corrosivity): Applicable if the waste has a pH

    
     2. This is the primary classification for the pure acid.
    
  • F-Codes (Solvent Mixtures): If the acid is dissolved in methanol, acetonitrile, or toluene (common for LC-MS standards), the waste stream defaults to the Solvent classification (e.g., F003, F005).[1]

Operational Disposal Workflow

This protocol ensures a self-validating disposal loop, minimizing exposure and environmental release.

Step 1: Waste Stream Identification

Before disposal, determine the matrix of the chemical.

  • Scenario A: Pure Chemical / Stock Solution. (High Concentration)

  • Scenario B: Dilute Analytical Waste. (LC-MS effluent, <0.1% concentration)

Step 2: Containerization
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal containers (aluminum/steel) due to acid corrosion.

  • Venting: Use vented caps if mixing with other waste streams is necessary, to prevent pressure buildup from off-gassing.

Step 3: Neutralization (Spill/Residue Only)

For bulk disposal, do not neutralize in the lab unless you have a specific elementary neutralization permit. Ship as acidic waste.[1]

  • Residue Cleaning: Rinse empty vials with a compatible solvent (Methanol or Dichloromethane). Add rinsate to the Halogenated or Non-Halogenated Solvent waste stream depending on the solvent used.

Step 4: Labeling

The label must be legible and solvent-resistant.

  • Chemical Name: this compound.[1][]

  • Hazard Checkbox: [x] Corrosive [x] Toxic.

  • Constituents: If in solution, list the solvent % (e.g., "99% Methanol, 1% 7-Methyl-d3-nonanoic Acid").

Visual Workflow: Disposal Decision Tree

DisposalLogicStartWaste Generation:This compoundMatrixCheckIs it Pure/Stock or Dilute?Start->MatrixCheckPurePure Substance / High Conc. StockMatrixCheck->PureConcentratedDiluteDilute (<1%) in Solvent (e.g., LC-MS Waste)MatrixCheck->DiluteDiluteSolidLiquidLiquid or Solid?Pure->SolidLiquidSolventCheckPrimary Solvent?Dilute->SolventCheckPureLiquidContainer: HDPE/GlassLabel: Corrosive Acid (Organic)RCRA: D002SolidLiquid->PureLiquidLiquidPureSolidContainer: Wide-mouth HDPELabel: Corrosive SolidRCRA: D002SolidLiquid->PureSolidSolidHalogenatedSolvent: DCM/ChloroformStream: Halogenated WasteLabel: Flammable/ToxicSolventCheck->HalogenatedHalogenatedNonHalogenatedSolvent: MeOH/AcetonitrileStream: Organic SolventsLabel: FlammableSolventCheck->NonHalogenatedNon-Halo

Figure 1: Decision logic for segregating deuterated fatty acid waste based on concentration and solvent matrix.

Emergency Spillage Protocol

In the event of a benchtop spill, immediate action is required to prevent surface damage and vapor release.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Isolate: Evacuate the immediate area if the spill is >500 mL.

  • Neutralize: Apply a weak base (Sodium Bicarbonate

    
     or Calcium Carbonate 
    
    
    ) to the spill.
    • Observation: Look for bubbling (

      
       release). Continue adding base until bubbling ceases.
      
  • Absorb: Use vermiculite, dry sand, or chemical spill pads to absorb the neutralized slurry.

  • Collect: Scoop material into a wide-mouth hazardous waste jar. Label as "Spill Debris: Neutralized Fatty Acid."

  • Clean: Wash the surface with soap and water.[2]

SpillResponseSpillSpill DetectedAssessAssess Volume& FumesSpill->AssessIsolateIsolate AreaAssess->IsolateLarge SpillNeutralizeApply NaHCO3(Baking Soda)Assess->NeutralizeSmall SpillIsolate->NeutralizeAfter PPE DonningAbsorbAbsorb withVermiculite/PadsNeutralize->AbsorbBubbling StopsDisposeCollect inHazardous Waste BinAbsorb->Dispose

Figure 2: Immediate response workflow for acidic spills in the laboratory.

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity). Retrieved from [Link]

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

Navigating the Safe Handling of (±)-7-Methyl-d3-nonanoic Acid: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of experimental outcomes is intrinsically linked to the purity of reagents and the safety of laboratory personnel. This guide provides a detailed protocol for the safe handling of (±)-7-Methyl-d3-nonanoic Acid, a deuterated carboxylic acid, focusing on the necessary personal protective equipment (PPE), and the operational and disposal plans to ensure both personal safety and sample integrity. While this specific deuterated compound is listed as non-hazardous for transport, the inherent properties of carboxylic acids necessitate stringent handling procedures.[1]

Understanding the Hazard Profile

This compound shares its fundamental chemical properties with its non-deuterated analog, nonanoic acid. Safety data for nonanoic acid consistently indicates that it can cause skin irritation and serious eye irritation.[2][3][4][5] Therefore, all safety protocols should be established with this hazard profile in mind. The primary routes of exposure are dermal contact, eye contact, and inhalation of aerosols or mists.[6]

Key Hazard Information for Nonanoic Acid (as a proxy):

Hazard StatementClassificationSource
Causes skin irritationSkin Irritation, Category 2[3][5]
Causes serious eye irritationEye Irritation, Category 2A[2][3][5]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[2]
Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, chronic hazard, Category 3[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.[7][8] For prolonged contact, consider double-gloving or using thicker gloves.[9]To prevent skin contact and subsequent irritation.[2][3] Disposable gloves should be changed immediately if contaminated.[6]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For dispensing or splash-prone activities, chemical splash goggles and a face shield are mandatory.[6]To protect against splashes that can cause serious eye irritation.[2][3]
Body Protection A standard laboratory coat is required.[9] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]To protect skin and personal clothing from accidental spills.
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood.[2] If aerosols or mists may be generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[7]To prevent inhalation of any generated mists or aerosols that could cause respiratory irritation.

The Handling Workflow: A Step-by-Step Procedural Guide

Adherence to a systematic workflow is critical for minimizing exposure risk and preventing contamination of the deuterated compound. To avoid isotopic dilution, handling under an inert atmosphere like dry nitrogen or argon is recommended.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area 1. Prepare a designated, clean workspace (e.g., chemical fume hood). gather_ppe 2. Don all required PPE. gather_mats 3. Assemble all necessary materials (spill kit, waste containers, etc.). retrieve 4. Retrieve the compound from storage. gather_mats->retrieve aliquot 5. Aliquot the required amount under inert atmosphere if necessary. close_container 6. Securely close the primary container. return_storage 7. Return the primary container to storage. close_container->return_storage decontaminate 8. Decontaminate the work area and any reusable equipment. dispose_waste 9. Dispose of contaminated waste in a labeled, sealed container. remove_ppe 10. Remove PPE in the correct order. wash_hands 11. Wash hands thoroughly.

Caption: Workflow for the safe handling of this compound.

Operational Steps:

  • Preparation:

    • Designate a well-ventilated work area, preferably a chemical fume hood.[2]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment, including a properly calibrated balance, spatulas, and appropriate glassware.

    • Prepare a spill kit containing an absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial acid neutralizer).[10][11]

  • Handling:

    • Retrieve the container of this compound from its storage location. The recommended storage condition is room temperature.[1]

    • Carefully open the container, avoiding any inhalation of potential vapors.

    • Weigh and transfer the desired amount of the compound.

    • Immediately and securely close the container after use to prevent contamination and exposure.

  • Post-Handling and Decontamination:

    • Clean any contaminated surfaces with a suitable solvent and decontaminating agent.

    • Wipe down the exterior of the primary container before returning it to storage.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material.[11]

    • Neutralize the spill with a weak base such as sodium bicarbonate.

    • Collect the neutralized material into a designated waste container.[3]

    • Clean the spill area with soap and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][12]

    • Seek medical attention if irritation persists.[3]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][12]

    • Remove contact lenses if present and easy to do so.[2]

    • Seek immediate medical attention.[2]

Disposal Plan

All waste contaminated with this compound must be considered chemical waste.

  • Waste Collection:

    • Collect all contaminated disposable materials (gloves, absorbent pads, etc.) in a clearly labeled, sealed, and chemically compatible waste container.[3]

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal:

    • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3][12] Do not dispose of it down the drain.[10][11]

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring the well-being of laboratory personnel and the integrity of their scientific pursuits.

References

  • Metasci. (n.d.). Safety Data Sheet n-Nonanoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pelargonic acid. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Alberta. (n.d.). Safe Handling of Laboratory Equipment. AFNS Safety. Retrieved from [Link]

  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: nonanoic acid. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.